Product packaging for 6-Methyluracil(Cat. No.:CAS No. 626-48-2)

6-Methyluracil

カタログ番号: B020015
CAS番号: 626-48-2
分子量: 126.11 g/mol
InChIキー: SHVCSCWHWMSGTE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

6-Methyluracil (CAS 626-48-2) is a high-purity organic compound supplied as a white to light yellow crystalline powder . With a molecular formula of C5H6N2O2 and a molecular weight of 126.113 g/mol , it serves as a critical metabolite of uracil and a valuable tool in biochemical research. Its primary research value lies in its function as an indicator of acetoacetyl-CoA (AACoA) accumulation, helping scientists study metabolic pathways and disruptions . Furthermore, this compound exhibits a pronounced antiradiation effect; in vivo studies have demonstrated its significant radioprotective properties in mouse models, making it a compound of interest for radiobiological research . This product is rigorously quality-controlled, with purity verified by HPLC and neutralization titration to exceed 99.0%, Specifications: • CAS Number: 626-48-2 • Molecular Formula: C5H6N2O2 • Molecular Weight: 126.11 g/mol • Purity: >99.0% (HPLC & Titration) • Appearance: White to Light yellow powder to crystal • Melting Point: 318 °C (decomposition) Important Notice: This product is intended For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2O2 B020015 6-Methyluracil CAS No. 626-48-2

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

6-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-3-2-4(8)7-5(9)6-3/h2H,1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVCSCWHWMSGTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8052308
Record name 6-Methyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8052308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

SOL IN WATER, ETHER, ALKALI, AMMONIA, HOT ALCOHOL
Record name 6-METHYLURACIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5508
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

CRYSTALS FROM GLACIAL ACETIC ACID, OCTAHEDRAL PRISMS OR NEEDLES FROM WATER OR ALCOHOL

CAS No.

626-48-2
Record name 6-Methyluracil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyluracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-METHYLURACIL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9456
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4(1H,3H)-Pyrimidinedione, 6-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-Methyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8052308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyluracil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.955
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-METHYLURACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O052W0G6I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 6-METHYLURACIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5508
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to 6-Methyluracil: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 6-methyluracil, a pyrimidine derivative of significant interest in medicinal chemistry and various biological studies.

Chemical Structure and Identification

This compound, also known as 6-methyl-1H-pyrimidine-2,4-dione, is a derivative of uracil with a methyl group substituted at the 6th position.[1][2] Its chemical structure is characterized by a heterocyclic pyrimidine ring.

Molecular Formula: C₅H₆N₂O₂[1][3][4]

Molecular Weight: 126.11 g/mol [2][3][4]

SMILES: CC1=CC(=O)NC(=O)N1[2]

InChI Key: SHVCSCWHWMSGTE-UHFFFAOYSA-N[3]

CAS Number: 626-48-2[3][4]

The structure of this compound can be visualized as follows:

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below, providing key data for experimental design and drug development applications.

PropertyValueReference
Physical State White to off-white crystalline solid[3]
Melting Point 318 °C (decomposes)[3][5]
Boiling Point 420.4 °C at 760 mmHg (Predicted)[5]
pKa 9.52 (25 °C)[3]
Water Solubility 7 g/L (22 °C)[3]
Solubility Slightly soluble in DMSO and Methanol (heating and sonication may be required)[3]
Density 1.226 ± 0.06 g/cm³ (Predicted)[3][5]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While raw spectra are not provided here, key spectral information is available through various chemical databases.

SpectroscopyData Availability
¹H NMR Spectra available in chemical databases.
¹³C NMR Spectra available in chemical databases.
Mass Spectrometry Mass spectra (electron ionization) are available.
UV-Vis UV/Visible spectra are available.
Infrared (IR) IR spectra are available.

Crystal Structure

The crystal structure of this compound has been determined by X-ray diffraction. It is known to exist in different polymorphic forms.[6] The crystal system is monoclinic with the space group C 1 2/c 1.[2] The unit cell parameters are reported as a = 20.572 Å, b = 3.9052 Å, and c = 14.811 Å, with α = 90°, β = 110.95°, and γ = 90°.[2]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through several methods. The most common laboratory preparations involve the condensation of a β-keto ester with urea or a urea derivative.

Method 1: Synthesis from Ethyl Acetoacetate and Urea

This method involves a two-step process: the condensation of ethyl acetoacetate and urea to form β-uraminocrotonic ester, followed by cyclization to yield this compound.[3][7]

Materials:

  • Urea

  • Ethyl acetoacetate

  • Absolute ethanol

  • Concentrated hydrochloric acid

  • Sodium hydroxide

  • Concentrated sulfuric acid (for desiccator)

Procedure:

  • Condensation: In a large crystallizing dish, mix 80 g (1.33 moles) of finely powdered urea with 160 g (1.23 moles) of ethyl acetoacetate, 25 mL of absolute ethanol, and 10 drops of concentrated hydrochloric acid.[7]

  • Drying and Reaction: Cover the dish loosely and place it in a vacuum desiccator containing concentrated sulfuric acid. Evacuate the desiccator with a water pump for 5-7 days, or until the mixture is completely dry, to form the crude β-uraminocrotonic ester.[7]

  • Cyclization: Prepare a solution of 80 g (2 moles) of sodium hydroxide in 1.2 L of water and heat to 95°C. Add the dry, powdered β-uraminocrotonic ester to the hot sodium hydroxide solution with stirring.[3][7]

  • Precipitation: Cool the solution to 65°C and carefully acidify with concentrated hydrochloric acid while stirring. This compound will precipitate.[3][7]

  • Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by filtration, wash sequentially with cold water, ethanol, and diethyl ether, and then air-dry.[7]

G cluster_synthesis Synthesis of this compound start Start reagents Mix: - Urea - Ethyl Acetoacetate - Ethanol - Conc. HCl start->reagents drying Dry in Vacuum Desiccator (5-7 days) reagents->drying cyclization Cyclization: Add to hot NaOH solution (95°C) drying->cyclization precipitation Precipitation: Cool to 65°C and acidify with Conc. HCl cyclization->precipitation isolation Isolate and Purify: Filter, Wash (Water, Ethanol, Ether), Dry precipitation->isolation end End Product: This compound isolation->end

Caption: Experimental workflow for the synthesis of this compound.

Method 2: Synthesis from Diketene and Urea

An alternative method involves the condensation of diketene with urea.[5] This method is also cited as a production route for this compound.[5]

Purification

The primary method for the purification of this compound is recrystallization.

Protocol: Recrystallization from Glacial Acetic Acid

  • Dissolve the crude this compound in a minimal amount of hot glacial acetic acid.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum.

Biological Activity and Applications

This compound has been investigated for various biological activities. It is reported to have antiradiation and immunostimulatory properties.[8] It is also used as an intermediate in the synthesis of other pharmaceutically active compounds. As a metabolite of uracil, it can be an indicator of acetoacetyl-CoA accumulation.[8]

Safety and Handling

This compound is moderately toxic by ingestion. It is advisable to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

6-Methyluracil: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 626-48-2

This technical guide provides an in-depth overview of 6-Methyluracil, a pyrimidine derivative with significant applications in biochemical research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering comprehensive data on its chemical properties, synthesis, and biological activities.

Core Chemical and Physical Properties

This compound, also known as 6-methyl-1H-pyrimidine-2,4(1H,3H)-dione, is a methylated derivative of uracil.[1] It presents as a white to off-white crystalline solid. Key quantitative data regarding its physical and chemical properties are summarized in the tables below.

Table 1: Chemical Identifiers
IdentifierValueReference
CAS Number 626-48-2[2]
Molecular Formula C₅H₆N₂O₂[2]
Molecular Weight 126.11 g/mol [2]
IUPAC Name 6-methylpyrimidine-2,4(1H,3H)-dione[1]
InChI 1S/C5H6N2O2/c1-3-2-4(8)7-5(9)6-3/h2H,1H3,(H2,6,7,8,9)[2]
InChIKey SHVCSCWHWMSGTE-UHFFFAOYSA-N[2]
SMILES CC1=CC(=O)NC(=O)N1[2]
EC Number 210-949-4[2]
PubChem CID 12283[3]
Table 2: Physical Properties
PropertyValueReference
Melting Point 318 °C (decomposes)[2]
Appearance White to off-white crystalline powder
Solubility Sparingly soluble in water. Soluble in hot ethanol and alkali solutions.
pKa 9.52 (25°C)

Synonyms

This compound is known by a variety of synonyms in scientific literature and commercial catalogs. A comprehensive list is provided below.

Table 3: Synonyms of this compound
Synonym
2,4-Dihydroxy-6-methylpyrimidine
4-Methyluracil
6-Methyl-1H-pyrimidine-2,4-dione
6-Methyl-2,4(1H,3H)-pyrimidinedione
Methyluracil
Methacil
Pseudothymine
Uracil, 6-methyl-

Experimental Protocols

This section details key experimental protocols related to the synthesis and biological evaluation of this compound.

Synthesis of this compound

A common and established method for the synthesis of this compound involves the condensation of ethyl acetoacetate with urea.

Materials:

  • Ethyl acetoacetate

  • Urea, finely powdered

  • Absolute ethanol

  • Concentrated hydrochloric acid

  • Sodium hydroxide

  • Glacial acetic acid (for recrystallization, optional)

Procedure:

  • Condensation: In a suitable reaction vessel, combine 1.23 moles of ethyl acetoacetate, 1.33 moles of finely powdered urea, 25 mL of absolute ethanol, and 10 drops of concentrated hydrochloric acid.

  • Reaction: Stir the mixture thoroughly to ensure homogeneity. The reaction proceeds via the formation of a β-uraminocrotonic ester intermediate.

  • Cyclization: Prepare a solution of 2 moles of sodium hydroxide in 1.2 liters of water and heat to 95°C. Add the crude β-uraminocrotonic ester to the hot alkali solution with stirring.

  • Precipitation: Cool the resulting solution to 65°C and carefully acidify with concentrated hydrochloric acid while stirring. This compound will precipitate out of the solution.

  • Isolation and Purification: Cool the mixture further to maximize precipitation. Collect the solid product by filtration. Wash the precipitate with cold water, followed by ethanol, and then ether. Air-dry the final product. For higher purity, the product can be recrystallized from glacial acetic acid.

Biological Activity Assays

Cell Proliferation Assay (MTT Assay):

The effect of this compound on cell proliferation can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cells of interest (e.g., immortalized lung epithelial cells)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO and diluted in culture medium)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include untreated control wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method):

The inhibitory effect of this compound derivatives on acetylcholinesterase activity can be determined using the spectrophotometric method developed by Ellman.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • This compound derivative test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In the wells of a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature.

  • Substrate Addition: Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. The rate of the reaction is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (enzyme activity without inhibitor). Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Signaling Pathways and Experimental Workflows

The biological effects of this compound are attributed to its influence on various cellular processes. The following diagrams, generated using the DOT language, illustrate some of the proposed mechanisms and experimental workflows.

Radioprotective Mechanism of this compound

This compound has been shown to exhibit radioprotective effects, which are linked to its antioxidant properties and its ability to regulate lipid peroxidation.[4] A simplified workflow illustrating this proposed mechanism is shown below.

Radioprotective_Mechanism Ionizing_Radiation Ionizing Radiation ROS_Generation Increased Reactive Oxygen Species (ROS) Ionizing_Radiation->ROS_Generation Lipid_Peroxidation Lipid Peroxidation & Oxidative Stress ROS_Generation->Lipid_Peroxidation Cellular_Damage Cellular Damage Lipid_Peroxidation->Cellular_Damage Reduced_Peroxidation Reduced Lipid Peroxidation Methyluracil This compound Antioxidant_Activity Enhanced Antioxidant Enzyme Activity (e.g., SOD) Methyluracil->Antioxidant_Activity stimulates Antioxidant_Activity->Reduced_Peroxidation leads to Cell_Protection Cell Protection Reduced_Peroxidation->Cell_Protection

Caption: Proposed radioprotective mechanism of this compound.

Workflow for Screening Acetylcholinesterase Inhibitors

Derivatives of this compound have been investigated as potential inhibitors of acetylcholinesterase for the treatment of conditions like Alzheimer's disease.[5] The following diagram outlines a typical experimental workflow for screening these compounds.

AChE_Inhibition_Screening cluster_synthesis Compound Synthesis cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation start This compound Scaffold synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification and Characterization synthesis->purification assay AChE Inhibition Assay (Ellman's Method) purification->assay ic50 Determination of IC50 Values assay->ic50 animal_model Animal Model of Neurodegeneration ic50->animal_model Lead Compound Selection treatment Treatment with Lead Compounds animal_model->treatment behavioral_tests Behavioral and Cognitive Tests treatment->behavioral_tests data_analysis Drug Candidate Selection behavioral_tests->data_analysis Data Analysis and Candidate Selection Immunostimulatory_Effect Methyluracil This compound Administration Bone_Marrow Stimulation of Hematopoietic Stem Cells in Bone Marrow Methyluracil->Bone_Marrow Leukopoiesis Increased Leukopoiesis (White Blood Cell Production) Bone_Marrow->Leukopoiesis Immune_Cell_Count Elevated Circulating Leukocyte Count Leukopoiesis->Immune_Cell_Count Immune_Response Enhanced Immune Response Immune_Cell_Count->Immune_Response

References

The Biological Activity of 6-Methyluracil in Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyluracil (6-MU), a pyrimidine derivative, is a compound of significant interest in cellular biology and pharmacology. Structurally similar to the endogenous nucleobase uracil, this compound has been investigated for a range of biological activities, including its roles in cell proliferation, wound healing, and as an anti-inflammatory and radioprotective agent.[1][2] Its derivatives have shown promise in diverse therapeutic areas, from antiviral to neuroprotective applications. This technical guide provides an in-depth overview of the biological activity of this compound in cellular systems, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing implicated signaling pathways.

Core Biological Activities and Mechanism of Action

This compound exerts a variety of effects on cellular processes, primarily through its influence on nucleic acid metabolism and cellular signaling pathways. While the precise molecular targets of this compound are still under investigation, its biological activities are thought to stem from its structural analogy to uracil, allowing it to interact with enzymes and receptors involved in pyrimidine metabolism and signaling cascades.

Key reported biological activities include:

  • Stimulation of Cell Proliferation and Tissue Regeneration: this compound has been shown to promote the proliferation of various cell types, including lung epithelial cells, which underlies its application in wound healing and tissue repair.[1][3]

  • Anti-inflammatory Effects: The compound and its derivatives exhibit anti-inflammatory properties, potentially through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK/ERK.

  • Radioprotective Properties: this compound has demonstrated a protective effect against radiation-induced cellular damage.

  • Regulation of Lipid Peroxidation: It is involved in the regulation of lipid peroxidation, a critical process in cellular injury and disease.[4][5]

Quantitative Data on Biological Activity

The following table summarizes the available quantitative data on the biological activity of this compound and its derivatives. This data is essential for comparing the potency and efficacy of these compounds across different cellular contexts.

CompoundCell LineAssay TypeParameterValueReference
This compound Immortalized lung epithelial cellsCytotoxicityMTD0.24 mM[3]
1-Butyl-6-methyluracilImmortalized lung epithelial cellsCytotoxicityMTD> 0.96 mM[3]
3-Methyl-6-cyclopropyluracilImmortalized lung epithelial cellsCytotoxicityMTD> 0.96 mM[3]
1-Butyl-6-methyluracilImmortalized lung epithelial cellsProliferationIC50> 10 mM[3]
3-Methyl-6-cyclopropyluracilImmortalized lung epithelial cellsProliferationIC50> 10 mM[3]

MTD: Maximum Tolerated Dose IC50: Half-maximal Inhibitory Concentration

Signaling Pathways Modulated by this compound Derivatives

While direct evidence for this compound's interaction with specific signaling pathways is still emerging, studies on its derivatives suggest a potential role in modulating the NF-κB and MAPK/ERK pathways. These pathways are central to cellular processes such as inflammation, proliferation, and survival.

Putative NF-κB Signaling Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Some derivatives of this compound have been suggested to exert their anti-inflammatory effects by inhibiting this pathway. A proposed mechanism is the prevention of the degradation of IκBα, which would otherwise lead to the nuclear translocation of the p65/p50 NF-κB complex and subsequent transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates p65/p50 p65/p50 IκBα->p65/p50 Sequesters Pro-inflammatory Genes Pro-inflammatory Genes p65/p50->Pro-inflammatory Genes Activates Transcription Nucleus Nucleus

Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Potential Modulation of the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is crucial for cell proliferation and differentiation. It is plausible that this compound or its derivatives could influence this pathway to promote cell growth and tissue regeneration. This could occur through the activation of upstream components like Ras or Raf, leading to the phosphorylation of MEK and subsequently ERK, which can then translocate to the nucleus to activate transcription factors involved in cell cycle progression.

MAPK_ERK_Pathway cluster_nucleus Nucleus This compound This compound Ras Ras This compound->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Genes Proliferation Genes ERK->Proliferation Genes Activates Transcription Nucleus Nucleus MTT_Workflow Seed_Cells Seed cells in 96-well plate Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Add_MTT Add MTT solution Treat_Cells->Add_MTT Incubate Incubate (2-4 hours) Add_MTT->Incubate Solubilize Add solubilization buffer Incubate->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance NFkB_Reporter_Workflow Transfect_Cells Transfect cells with NF-κB reporter plasmid Treat_Cells Treat with this compound and/or agonist (e.g., TNF-α) Transfect_Cells->Treat_Cells Lyse_Cells Lyse cells Treat_Cells->Lyse_Cells Add_Substrate Add luciferase substrate Lyse_Cells->Add_Substrate Measure_Luminescence Measure luminescence Add_Substrate->Measure_Luminescence ERK_Phosphorylation_Workflow Treat_Cells Treat cells with this compound Lyse_Cells Lyse cells and collect protein Treat_Cells->Lyse_Cells SDS_PAGE Separate proteins by SDS-PAGE Lyse_Cells->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Antibody_Incubation Incubate with primary (p-ERK, total ERK) and secondary antibodies Transfer->Antibody_Incubation Detect_Signal Detect chemiluminescent signal Antibody_Incubation->Detect_Signal

References

6-Methyluracil: An In-Depth Technical Guide to its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyluracil, a pyrimidine derivative, has garnered significant interest in the scientific community for its diverse biological activities. Exhibiting anabolic and anti-catabolic properties, it has been shown to promote tissue regeneration, modulate immune responses, and exert anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action at the molecular and cellular levels. It delves into its effects on nucleic acid synthesis, lipid peroxidation, and key signaling pathways, presenting quantitative data, detailed experimental methodologies, and visual representations of its purported biological interactions. This document aims to serve as a valuable resource for researchers and professionals involved in drug discovery and development, facilitating a deeper understanding of this compound's therapeutic potential.

Introduction

This compound (also known as methyluracil) is a synthetic derivative of uracil, a nucleobase found in ribonucleic acid (RNA). Its structural similarity to uracil allows it to participate in various biochemical pathways, influencing cellular metabolism and function.[1] Clinically, this compound has been utilized for its wound-healing and immunomodulatory properties, finding applications in dermatology, surgery, and gastroenterology.[2][3] This guide will provide a detailed exploration of the molecular mechanisms that underpin these therapeutic effects.

Core Mechanisms of Action

The biological effects of this compound are multifaceted, stemming from its influence on fundamental cellular processes, including nucleic acid synthesis, modulation of lipid peroxidation, and interaction with key signaling cascades.

Stimulation of Nucleic Acid Synthesis and Cell Proliferation

A primary mechanism attributed to this compound is its ability to enhance nucleic acid synthesis, thereby promoting cell proliferation and tissue regeneration. This is particularly relevant to its wound-healing properties.

Key Molecular Events:

  • Increased Mitotic Index: Studies have demonstrated that this compound increases the mitotic index in regenerating tissues, such as the corneal epithelium, indicating a stimulation of cell division.

  • Enhanced RNA Polymerase and DNA Methyltransferase Activity: Research suggests that this compound and its derivatives can lead to an increase in the activity of RNA polymerase and DNA methyltransferase. This enhancement of enzymatic activity is indicative of increased transcriptional activity and potential epigenetic modulation, contributing to cellular repair and regeneration.

  • Increased Thymidine Uptake: An elevated uptake of radiolabeled thymidine ([3H]thymidine) has been observed in cells treated with this compound, directly reflecting an increase in DNA synthesis.

Quantitative Data on Wound Healing and Biochemical Effects

The following table summarizes quantitative data from a comparative study on the wound-healing efficacy of this compound and its modified form, Betamecil.

ParameterTest SystemThis compoundBetamecil
Wound Healing
Epithelization Time (min)Rabbit Cornea100 ± 3.583.0 ± 2.8
Time to Loss of Crust (days)Rat Skin9.6 ± 0.58.6 ± 0.7
Time to Complete Healing (days)Rat Skin18.4 ± 1.617.7 ± 1.6
Cicatrix Breaking Stress (g/mm²)Rat Skin40.1 ± 5.057.3 ± 9.0
Biochemical Parameters
Mitotic Index (%)Rabbit Cornea--
RNA-Polymerase Activity (% of control)Rat Liver125 ± 7148 ± 9
DNA-Methyltransferase Activity (% of control)Rat Liver130 ± 8*162 ± 10
[3H]Thymidine Uptake (dpm/mg DNA)Rat Liver--

**Significantly different from control. *Significantly different from methyluracil. (Data adapted from a study on Betamecil, a modified form of this compound, which showed comparable or superior activity)[4]

Experimental Workflow for Assessing Proliferative Effects

G cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cell_culture Cell Culture (e.g., Fibroblasts, Epithelial Cells) treatment Treatment with This compound cell_culture->treatment thymidine_assay [3H]Thymidine Uptake Assay treatment->thymidine_assay mitotic_index Mitotic Index Calculation treatment->mitotic_index enzyme_assays RNA Polymerase & DNA Methyltransferase Activity Assays treatment->enzyme_assays animal_model Animal Model of Wound Healing (e.g., Rat Skin Incision) topical_application Topical Application of This compound Ointment animal_model->topical_application histology Histological Analysis (Epithelialization, Granulation) topical_application->histology tensile_strength Tensile Strength Measurement of Scar Tissue topical_application->tensile_strength G cluster_nfkb NF-κB Signaling Pathway cluster_inhibition Inhibition stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression activates G cluster_mapk MAPK Signaling Pathway stimuli Extracellular Stimuli (e.g., Growth Factors, Cytokines) receptor Receptor stimuli->receptor ras_raf Ras/Raf receptor->ras_raf activates mek MEK ras_raf->mek activates erk ERK mek->erk activates nucleus Nucleus erk->nucleus translocates to transcription_factors Transcription Factors (e.g., AP-1, c-Myc) nucleus->transcription_factors activates gene_expression Cellular Responses (Proliferation, Differentiation) transcription_factors->gene_expression

References

The Discovery and Enduring Significance of 6-Methyluracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyluracil, a pyrimidine derivative first synthesized in the late 19th century, continues to be a molecule of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolution of our understanding of this compound. It details key experimental protocols for its synthesis, presents quantitative data in a structured format, and elucidates its known biological mechanisms of action through signaling pathway diagrams. This document serves as an in-depth resource for researchers and professionals engaged in the study and application of pyrimidine-based compounds.

Discovery and Historical Context

The first documented synthesis of this compound is credited to the German chemist Robert Behrend in 1885. His work, which involved the condensation of ethyl acetoacetate with urea, laid the foundation for the study of this heterocyclic compound.[1] Over the subsequent decades, a variety of alternative synthetic routes were explored by numerous researchers, reflecting a growing interest in pyrimidine chemistry. These early investigations were crucial in establishing the fundamental chemical properties of this compound and paving the way for the later discovery of its biological activities.

Chemical Synthesis: From Historical Methods to Modern Approaches

The synthesis of this compound has been approached through several key methodologies, each with its own set of advantages and historical significance.

The Behrend Synthesis: Condensation of Ethyl Acetoacetate and Urea

The classical and most well-known method for preparing this compound is the Behrend synthesis.[1] This reaction proceeds through the formation of an intermediate, β-uraminocrotonic ester, which is subsequently cyclized to form the pyrimidine ring.

Experimental Protocol:

A detailed protocol for this synthesis is provided in the renowned publication Organic Syntheses.[1]

  • Step 1: Condensation. Finely powdered urea (1.33 moles) is mixed with ethyl acetoacetate (1.23 moles), absolute alcohol, and a few drops of concentrated hydrochloric acid in a crystallizing dish. The mixture is placed in a vacuum desiccator over concentrated sulfuric acid and evacuated until dry (typically 5-7 days). This yields crude β-uraminocrotonic ester.

  • Step 2: Cyclization. The dried β-uraminocrotonic ester is added to a solution of sodium hydroxide (2 moles) in water at 95°C. The solution is then cooled to 65°C and acidified with concentrated hydrochloric acid, causing the this compound to precipitate.

  • Purification. The product is collected by filtration, washed with cold water, alcohol, and ether, and then air-dried. Further purification can be achieved by crystallization from glacial acetic acid.

Logical Relationship of Behrend Synthesis

Behrend_Synthesis Urea Urea Condensation Condensation (HCl, Alcohol) Urea->Condensation EAA Ethyl Acetoacetate EAA->Condensation BUCE β-Uraminocrotonic Ester Condensation->BUCE Cyclization Cyclization (NaOH, H₂O) BUCE->Cyclization Methyluracil_Na This compound Sodium Salt Cyclization->Methyluracil_Na Acidification Acidification (HCl) Methyluracil_Na->Acidification Methyluracil This compound Acidification->Methyluracil

Caption: Workflow of the Behrend synthesis of this compound.

Synthesis from Diketene and Urea

Another notable method involves the reaction of diketene with urea. This approach offers an alternative pathway to the pyrimidine ring system.[2]

Experimental Protocol:

While a detailed, standardized protocol is less commonly cited than the Behrend synthesis, the general procedure involves the direct condensation of diketene and urea, often in the presence of a suitable solvent and catalyst.

Experimental Workflow for Diketene and Urea Synthesis

Diketene_Urea_Synthesis start Start reactants Mix Diketene and Urea in a suitable solvent start->reactants reaction Heat the mixture (with or without catalyst) reactants->reaction monitoring Monitor reaction completion (e.g., TLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction work-up (e.g., cooling, precipitation) monitoring->workup Complete isolation Isolate crude product (e.g., filtration) workup->isolation purification Purify this compound (e.g., recrystallization) isolation->purification end End purification->end

Caption: General experimental workflow for the synthesis of this compound from diketene and urea.

Quantitative Data

The following tables summarize key quantitative data for this compound.

Physical Properties Value Reference
Molecular FormulaC₅H₆N₂O₂[3]
Molecular Weight126.11 g/mol [3]
Melting Point318 °C (decomposes)[3]
AppearanceWhite to off-white crystalline solid
SolubilitySparingly soluble in water
Synthesis Method Reactants Yield Reference
Behrend SynthesisEthyl acetoacetate, Urea71-77%[1]
From Thiourea and Ethyl AcetoacetateThiourea, Ethyl Acetoacetate-[4]
From Diketene and UreaDiketene, Urea-[2]
Spectroscopic Data Key Peaks/Signals Reference
¹H NMR (DMSO-d₆)δ 10.13 (br. s., 1H, N(3)H), 5.55 (s, 1H, CH), 3.76 (t, 2H, N(1)CH₂), 2.23 (s, 3H, CCH₃), 1.55-1.63 (m, 2H, N(1)CH₂CH₂), 1.34 (sex, 2H, CH₂CH₃), 0.92 (t, 3H, CH₂CH₃) Note: Data for 1-butyl-6-methyluracil[5]
¹³C NMR (DMSO-d₆)δ 163.36 (C4), 153.95 (C6), 151.65 (C2), 101.88 (C5), 44.17 (N(1)CH₂), 30.85 (N(1)CH₂CH₂), 19.68 (H₃CC(6) and CH₂CH₃), 13.62 (CH₂CH₃) Note: Data for 1-butyl-6-methyluracil[5]
IR (KBr, cm⁻¹)Characterized for various polymorphic forms, showing bands corresponding to N-H, C=O, and C=C stretching vibrations.[6]
Mass Spectrometry (EI)m/z 126 (M⁺), 83, 68, 42[3]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, making it a molecule of interest for therapeutic applications.

Wound Healing and Tissue Regeneration

This compound is known to promote wound healing and tissue regeneration.[6] Its mechanism of action is believed to involve the stimulation of anabolic processes. Studies have shown that it can increase the mitotic index in epithelial tissues and enhance the activity of RNA polymerase and DNA methyltransferase, key enzymes in nucleic acid synthesis and cell proliferation.[6] This stimulation of cellular proliferation and metabolic activity contributes to accelerated tissue repair.

Signaling Pathway for Wound Healing

Wound_Healing_Pathway Methyluracil This compound Cellular_Uptake Cellular Uptake Methyluracil->Cellular_Uptake Nucleic_Acid_Synthesis Stimulation of Nucleic Acid Synthesis Cellular_Uptake->Nucleic_Acid_Synthesis RNA_Polymerase Increased RNA Polymerase Activity Nucleic_Acid_Synthesis->RNA_Polymerase DNA_Methyltransferase Increased DNA Methyltransferase Activity Nucleic_Acid_Synthesis->DNA_Methyltransferase Protein_Synthesis Enhanced Protein Synthesis RNA_Polymerase->Protein_Synthesis Cell_Proliferation Increased Cell Proliferation (Mitosis) DNA_Methyltransferase->Cell_Proliferation Protein_Synthesis->Cell_Proliferation Tissue_Repair Accelerated Tissue Repair and Regeneration Cell_Proliferation->Tissue_Repair

Caption: Proposed signaling pathway for the wound-healing effects of this compound.

Regulation of Lipid Peroxidation

This compound has been shown to exhibit antioxidant properties by regulating lipid peroxidation.[5][7] This effect is crucial in protecting cells from oxidative damage. The proposed mechanism involves the scavenging of free radicals, thereby interrupting the chain reactions of lipid peroxidation. This antioxidant activity is thought to contribute to its therapeutic effects in various pathological states.[5]

Lipid Peroxidation Regulation Pathway

Lipid_Peroxidation_Pathway ROS Reactive Oxygen Species (ROS) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Cell_Damage Cellular Damage Lipid_Peroxidation->Cell_Damage Methyluracil This compound Antioxidant_Effect Antioxidant Effect Methyluracil->Antioxidant_Effect Antioxidant_Effect->Lipid_Peroxidation Inhibits Cell_Protection Cellular Protection Antioxidant_Effect->Cell_Protection

Caption: Mechanism of this compound in the regulation of lipid peroxidation.

Acetylcholinesterase Inhibition

Derivatives of this compound have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2] Certain alkylammonium derivatives of this compound have been identified as potent and selective slow-binding inhibitors of AChE.[2] This inhibition leads to an increase in the levels and duration of action of acetylcholine in the synaptic cleft, a mechanism that is therapeutically relevant for conditions such as myasthenia gravis.[2]

Acetylcholinesterase Inhibition Pathway

AChE_Inhibition_Pathway AChE Acetylcholinesterase (AChE) Hydrolysis Hydrolysis AChE->Hydrolysis ACh Acetylcholine (ACh) ACh->Hydrolysis Choline_Acetate Choline + Acetate Hydrolysis->Choline_Acetate Methyluracil_Derivative This compound Derivative Inhibition Slow-Binding Inhibition Methyluracil_Derivative->Inhibition Inhibition->AChE Increased_ACh Increased Synaptic ACh Levels Inhibition->Increased_ACh Therapeutic_Effect Therapeutic Effect (e.g., in Myasthenia Gravis) Increased_ACh->Therapeutic_Effect

Caption: Mechanism of acetylcholinesterase inhibition by this compound derivatives.

Conclusion

From its initial synthesis by Behrend over a century ago, this compound has evolved from a simple heterocyclic compound to a molecule with diverse and significant biological activities. Its straightforward synthesis, coupled with its efficacy in promoting wound healing, regulating lipid peroxidation, and serving as a scaffold for enzyme inhibitors, ensures its continued relevance in chemical and pharmaceutical research. This guide has provided a comprehensive technical overview of its discovery, synthesis, and mechanisms of action, intended to serve as a valuable resource for the scientific community. Further research into the nuanced signaling pathways and the development of novel derivatives will undoubtedly unlock new therapeutic potentials for this enduring pyrimidine.

References

Spectroscopic Analysis of 6-Methyluracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the key spectroscopic data for 6-methyluracil (CAS No. 626-48-2), a pyrimidine derivative of significant interest in chemical and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed spectroscopic reference for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Data

The ¹H NMR spectrum of this compound provides distinct signals for the protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton.

Proton Assignment Chemical Shift (δ) in ppm (DMSO-d₆) Chemical Shift (δ) in ppm (TFA)
-CH₃ (Methyl)~2.1~2.4
=CH- (Vinyl)~5.5~6.2
N¹-H (Amide)~11.0 (broad)Not specified
N³-H (Amide)~11.0 (broad)Not specified

Table 1: ¹H NMR Chemical Shifts for this compound.

¹³C NMR Data

The ¹³C NMR spectrum reveals the chemical shifts for each carbon atom in the this compound structure.

Carbon Assignment Chemical Shift (δ) in ppm (DMSO-d₆)
-CH₃ (Methyl)~18.5
C5~100.3
C6~150.0
C2~153.5
C4~163.5

Table 2: ¹³C NMR Chemical Shifts for this compound.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Accurately weigh the sample of this compound. For ¹H NMR, 5-25 mg is typically required, while for ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[1][2]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[2][3] The use of deuterated solvents is crucial to avoid large solvent signals that would overwhelm the analyte signals.[3][4]

  • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a pipette with a small plug of glass wool into a clean NMR tube to prevent distortion of the magnetic field homogeneity, which can cause line broadening.[1]

  • Cap the NMR tube and label it appropriately.[1]

Data Acquisition:

  • Insert the sample tube into the NMR spectrometer.

  • The instrument's magnetic field is "locked" onto the deuterium signal of the solvent.

  • The magnetic field is "shimmed" to optimize its homogeneity around the sample.[3]

  • For ¹H NMR, standard acquisition parameters may include a 45° pulse width and a 4-second acquisition time.[5]

  • For ¹³C NMR, parameters may be set to a 30° pulse and a 4-second acquisition time, with no relaxation delay for small molecules.[5] The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon.

  • The Free Induction Decay (FID) signal is acquired and then Fourier transformed to generate the NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.

Vibrational Mode Wavenumber (cm⁻¹) Intensity
N-H Stretch3205 - 3126Strong, Broad
C=O Stretch (Amide I)~1700 - 1650Strong
C=C Stretch~1640Medium
C-H Bending~1450Medium
C-N Stretch~1240Medium

Table 3: Key IR Absorption Bands for this compound.

Experimental Protocol for FT-IR Spectroscopy (Thin Solid Film Method)

The thin solid film method is a common and straightforward technique for analyzing solid samples.[6]

  • Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a volatile solvent like methylene chloride or acetone.[6]

  • Place a single, clean salt plate (e.g., KBr or NaCl) on a clean surface.[6][7]

  • Apply a drop of the prepared solution to the center of the salt plate.[6]

  • Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[6] If the resulting peaks are too weak, another drop of the solution can be added and dried.[6]

  • Place the salt plate into the sample holder of the FT-IR spectrometer.

  • Acquire the background spectrum (of air) first, if necessary.

  • Acquire the sample spectrum. The resulting spectrum will show absorbance or transmittance as a function of wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. For this compound (C₅H₆N₂O₂), the expected molecular weight is approximately 126.11 g/mol .[8][9][10]

Ion m/z Value Description
[M]⁺126Molecular Ion
[M+H]⁺127Protonated Molecular Ion

Table 4: Mass Spectrometry Data for this compound.[8]

Experimental Protocol for Mass Spectrometry (Electron Ionization)

Electron Ionization (EI) is a common method for ionizing small, volatile molecules.

  • A small amount of the this compound sample is introduced into the ion source of the mass spectrometer, where it is vaporized in a high vacuum.[11][12]

  • The gaseous molecules are bombarded with a high-energy beam of electrons (typically 70 eV).[12]

  • This bombardment ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion ([M]⁺).[11]

  • The newly formed ions are accelerated by an electric field.

  • The ions then travel through a magnetic field, which deflects them according to their mass-to-charge ratio. Lighter ions are deflected more than heavier ones.[11][12]

  • A detector measures the abundance of ions at each m/z value, generating a mass spectrum that plots relative intensity versus the mass-to-charge ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Pure this compound Solid Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve For NMR Prep_IR Prepare Thin Film or KBr Pellet Sample->Prep_IR For IR Vaporize Vaporize in Vacuum Sample->Vaporize For MS NMR_Acq NMR Acquisition (¹H & ¹³C) Dissolve->NMR_Acq IR_Acq FT-IR Acquisition Prep_IR->IR_Acq MS_Acq Mass Spec Acquisition (Ionization & Detection) Vaporize->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Functional Groups) IR_Acq->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS_Acq->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Workflow for Spectroscopic Analysis of this compound.

References

A Comprehensive Technical Guide to the Solubility of 6-Methyluracil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyluracil, a pyrimidine derivative, is a compound of significant interest in pharmaceutical and biochemical research. It serves as a crucial intermediate in the synthesis of various drugs, including the coronary vasodilator dipyridamole, and is investigated for its potential biological activities.[1] Understanding the solubility of this compound in different solvents is paramount for its application in organic synthesis, formulation development, and biochemical assays. This technical guide provides an in-depth overview of the solubility of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of relevant chemical and procedural pathways.

Quantitative Solubility Data

The solubility of this compound has been determined in a variety of solvents and solvent systems. The following tables summarize the available quantitative data to facilitate comparison.

Table 1: Solubility of this compound in Single Solvents

SolventSolubilityTemperature (°C)Notes
Water7 g/L22-
Dimethyl Sulfoxide (DMSO)50 mg/mL (396.48 mM)Not SpecifiedRequires sonication.[2][3]
MethanolSlightly SolubleNot SpecifiedSolubility increases with heating and sonication.[4]
Hot EthanolSolubleNot Specified[1][5]
EtherSlightly SolubleNot Specified[1][5]
Alkali SolutionsSolubleNot Specified[1][5]

Table 2: Solubility of this compound in Co-Solvent Systems for In Vitro and In Vivo Studies

Co-Solvent SystemSolubilityMolar ConcentrationNotes
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 4.55 mg/mL36.08 mMResults in a clear solution.[2][3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL19.82 mMResults in a clear solution.[2][3]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL19.82 mMResults in a clear solution.[2][3]

Experimental Protocol: Determination of Equilibrium Solubility by the Isothermal Shake-Flask Method

The following protocol details a standard procedure for determining the equilibrium solubility of this compound in a given solvent. This method is based on the principle of saturating a solvent with the solute and then quantifying the dissolved amount.

Materials and Equipment:

  • This compound (solid)

  • Solvent of interest

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis), or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath.

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a suitable analytical method such as HPLC or UV-Vis spectrophotometry.

    • Construct a calibration curve from the data of the standard solutions.

    • Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve.

  • Data Analysis:

    • The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the given temperature.

    • The experiment should be performed in triplicate to ensure the reliability of the results.

Mandatory Visualizations

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of ethyl acetoacetate with urea. The following diagram illustrates the key steps in this chemical transformation.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Ethyl Acetoacetate Ethyl Acetoacetate β-Uraminocrotonic Ester β-Uraminocrotonic Ester Ethyl Acetoacetate->β-Uraminocrotonic Ester Condensation (Acid Catalyst) Urea Urea Urea->β-Uraminocrotonic Ester This compound This compound β-Uraminocrotonic Ester->this compound Cyclization (Base)

Caption: Synthesis of this compound from Ethyl Acetoacetate and Urea.

Experimental Workflow for Solubility Determination

The workflow for determining the solubility of this compound using the isothermal shake-flask method is depicted in the following diagram.

G Start Start Add Excess this compound to Solvent Add Excess this compound to Solvent Start->Add Excess this compound to Solvent Equilibrate at Constant Temperature Equilibrate at Constant Temperature Add Excess this compound to Solvent->Equilibrate at Constant Temperature Allow Excess Solid to Settle Allow Excess Solid to Settle Equilibrate at Constant Temperature->Allow Excess Solid to Settle Withdraw and Filter Supernatant Withdraw and Filter Supernatant Allow Excess Solid to Settle->Withdraw and Filter Supernatant Analyze by HPLC or UV-Vis Analyze by HPLC or UV-Vis Withdraw and Filter Supernatant->Analyze by HPLC or UV-Vis Calculate Solubility Calculate Solubility Analyze by HPLC or UV-Vis->Calculate Solubility End End Calculate Solubility->End

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

References

6-Methyluracil: An Endogenous Marker of Metabolic Stress

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-methyluracil (also known as pseudothymine) as an endogenous metabolite. While traditionally recognized for its pharmacological applications as a synthetic compound, emerging evidence highlights its presence in biological systems, particularly as an indicator of specific metabolic dysregulation. This document details its biochemical origins, physiological concentrations, and the analytical methods for its detection, alongside its known pharmacological activities which may offer insights into its potential endogenous roles.

Endogenous Status and Biochemical Origin

This compound is not a constituent of nucleic acids but can be detected at low levels in human urine. Its status as an endogenous metabolite is most pronounced in the context of specific inborn errors of metabolism, where it serves as a biomarker for cellular metabolic stress.

Association with 2-Methylacetoacetyl-CoA Thiolase Deficiency

The primary condition associated with elevated endogenous this compound is 2-methylacetoacetyl-CoA thiolase deficiency (also known as beta-ketothiolase deficiency), an autosomal recessive disorder affecting the catabolism of isoleucine and ketone bodies.[1][2][3] In patients with this deficiency, metabolic crises lead to the accumulation of acetoacetyl-CoA (AACoA).[1][2] It is proposed that this excess AACoA can then react with a nitrogen donor, likely urea, in a non-enzymatic or enzymatic condensation reaction to form this compound, which is subsequently excreted in the urine.[1]

While the specific enzyme catalyzing this reaction in humans has not been definitively identified, the chemical synthesis of this compound is achieved by the condensation of ethyl acetoacetate (a derivative of AACoA) and urea, supporting the plausibility of this biochemical pathway in vivo.[4][5]

Putative Biosynthesis Pathway

The proposed endogenous formation of this compound involves the condensation of acetoacetyl-CoA and urea, followed by cyclization and dehydration. This pathway becomes significant when upstream metabolic blocks lead to the accumulation of acetoacetyl-CoA.

Putative Biosynthesis of this compound cluster_0 Mitochondrion cluster_1 Urea Cycle / Cytosol Isoleucine Isoleucine Acetoacetyl-CoA Acetoacetyl-CoA Isoleucine->Acetoacetyl-CoA Ketone Bodies Ketone Bodies Ketone Bodies->Acetoacetyl-CoA Beta-Ketothiolase Beta-Ketothiolase Acetoacetyl-CoA->Beta-Ketothiolase Thiolysis This compound This compound Acetoacetyl-CoA->this compound Condensation with Urea (Putative, Enzyme Unknown) Acetyl-CoA Acetyl-CoA Beta-Ketothiolase->Acetyl-CoA Urea Urea Urea->this compound Logical Relationship of Endogenous Production and Pharmacological Action Metabolic Stress Metabolic Stress AACoA_Accumulation Acetoacetyl-CoA Accumulation Metabolic Stress->AACoA_Accumulation Oxidative_Damage Oxidative Damage & Cellular Injury Metabolic Stress->Oxidative_Damage Endogenous_6MU Endogenous This compound Production AACoA_Accumulation->Endogenous_6MU Counter_Response Hypothetical Endogenous Counter-Regulatory Response Endogenous_6MU->Counter_Response Pharmacological_Action Pharmacological Actions of Exogenous this compound Antioxidant Antioxidant Effects Pharmacological_Action->Antioxidant Regenerative Tissue Regeneration Pharmacological_Action->Regenerative Counter_Response->Oxidative_Damage Mitigates Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine_Sample Urine Sample Centrifuge1 Centrifuge (2,000 x g) Urine_Sample->Centrifuge1 Dilute Dilute with 0.1% Formic Acid Centrifuge1->Dilute Add_IS Add Internal Standard Dilute->Add_IS Centrifuge2 Centrifuge (10,000 x g) Add_IS->Centrifuge2 Transfer Transfer to Vial Centrifuge2->Transfer Inject Inject into UHPLC Transfer->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect MRM Detection (QqQ) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

References

Methodological & Application

Synthesis of 6-Methyluracil: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive overview and detailed protocols for the synthesis of 6-methyluracil, a crucial intermediate in the production of various pharmaceuticals. The synthesis is achieved through the condensation reaction of ethyl acetoacetate and urea. This document outlines the reaction mechanism, provides detailed experimental procedures, and summarizes key quantitative data from various established methods. Visual diagrams are included to illustrate the experimental workflow, ensuring clarity and reproducibility for researchers in organic synthesis and drug development.

Introduction

This compound, also known as 2,4-dihydroxy-6-methylpyrimidine, is a heterocyclic compound of significant interest in medicinal chemistry. It serves as a fundamental building block for the synthesis of numerous therapeutic agents, including coronary vasodilators and antiplatelet drugs. The most common and economically viable method for its preparation involves the acid-catalyzed condensation of ethyl acetoacetate and urea, followed by cyclization. This document presents a detailed protocol for this synthesis, intended to guide researchers in obtaining high-purity this compound with good yields.

Reaction Mechanism

The synthesis of this compound from ethyl acetoacetate and urea proceeds through a series of steps initiated by the acid-catalyzed reaction between the enol form of ethyl acetoacetate and urea. This is followed by an intramolecular cyclization via a dehydration reaction to form the pyrimidine ring. The reaction is typically completed by a final hydrolysis step under basic conditions, followed by acidification to precipitate the desired product.

Quantitative Data Summary

The following table summarizes the key quantitative data from various reported protocols for the synthesis of this compound.

ParameterValueReference
Reactants
Ethyl Acetoacetate1.23 moles[1]
Urea1.33 moles[1]
Ethyl Acetoacetate0.2 moles[2]
Urea0.6 moles[2]
Catalyst
Concentrated Hydrochloric Acid10 drops[1]
Ethanol-Hydrochloric Acid Solution200 mL (30% HCl:95% Ethanol = 1:4)[2]
Reaction Conditions
Condensation TemperatureRoom Temperature (in desiccator)[1]
Cyclization Temperature95 °C[2]
Acidification Temperature65 °C, then cooled[1]
Acidification pH1[2]
Product Information
Yield71-77%[1]
Melting PointDecomposes above 300 °C[1]
Molecular Weight126.11 g/mol [3]
AppearanceColorless powder/crystals[1]
SolubilitySoluble in water, hot ethanol, and alkali solutions; slightly soluble in ether.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Equipment:

  • Ethyl acetoacetate (commercial grade)[1]

  • Urea (finely powdered)[1]

  • Absolute ethanol[1]

  • Concentrated hydrochloric acid

  • Sodium hydroxide

  • Glacial acetic acid (for purification)[1]

  • 5-inch crystallizing dish[1]

  • Watch glass[1]

  • Vacuum desiccator with concentrated sulfuric acid[1]

  • Stirring apparatus

  • Heating mantle or water bath

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • pH meter or pH indicator paper

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

Step 1: Condensation to form β-Uraminocrotonic Ester [1]

  • In a 5-inch crystallizing dish, combine 160 g (1.23 moles) of ethyl acetoacetate, 80 g (1.33 moles) of finely powdered urea, and 25 cc of absolute alcohol.[1]

  • Add ten drops of concentrated hydrochloric acid to the mixture and stir thoroughly to ensure homogeneity.[1]

  • Cover the dish loosely with a watch glass and place it in a vacuum desiccator containing concentrated sulfuric acid.[1]

  • Evacuate the desiccator continuously using a water pump. The mixture will gradually dry to a solid mass. This process typically takes five to seven days.[1] It is advisable to change the sulfuric acid in the desiccator daily.[1]

  • The resulting crude β-uraminocrotonic ester should be thoroughly dried before proceeding to the next step. The expected weight of the dry product is 200–205 g.[1]

Step 2: Cyclization and Precipitation of this compound [1]

  • Prepare a solution of 80 g (2 moles) of sodium hydroxide in 1.2 L of water and heat it to 95 °C.[1]

  • Slowly add the dried β-uraminocrotonic ester from Step 1 to the hot sodium hydroxide solution while stirring. Continue stirring until the solution becomes clear.

  • Cool the clear solution to 65 °C.[1]

  • Carefully acidify the solution by the slow addition of concentrated hydrochloric acid while stirring continuously. This compound will precipitate almost immediately.[1]

  • Once the precipitation is complete, cool the mixture in an ice bath to maximize product recovery.

Step 3: Purification [1]

  • Collect the precipitated this compound by vacuum filtration using a Büchner funnel.

  • Wash the product sequentially with cold water, alcohol, and ether.[1]

  • Air-dry the purified product. The expected yield of the colorless powder is 110–120 g (71–77% of the theoretical amount).[1]

  • For further purification, the this compound can be recrystallized from glacial acetic acid.[1]

Visual Diagrams

Experimental Workflow:

experimental_workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization & Precipitation cluster_step3 Step 3: Purification reactants Ethyl Acetoacetate + Urea + Ethanol + Conc. HCl mixing Mix in Crystallizing Dish reactants->mixing drying Dry in Vacuum Desiccator (over H2SO4, 5-7 days) mixing->drying product1 β-Uraminocrotonic Ester drying->product1 cyclization Add β-Uraminocrotonic Ester & Stir until Clear product1->cyclization naoh Hot NaOH Solution (95 °C) naoh->cyclization cooling1 Cool to 65 °C cyclization->cooling1 acidification Acidify with Conc. HCl cooling1->acidification precipitation Precipitation of This compound acidification->precipitation cooling2 Cool in Ice Bath precipitation->cooling2 product2 Crude this compound cooling2->product2 filtration Vacuum Filtration product2->filtration washing Wash with Water, Ethanol, & Ether filtration->washing drying_final Air Dry washing->drying_final purified_product Pure this compound drying_final->purified_product

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism Pathway:

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product EAA Ethyl Acetoacetate Enol Enol of EAA EAA->Enol Tautomerization Urea Urea Condensation_Product β-Uraminocrotonic Ester Urea->Condensation_Product Enol->Condensation_Product + Urea - H2O Product This compound Condensation_Product->Product Intramolecular Cyclization - EtOH

Caption: Simplified reaction mechanism for this compound synthesis.

References

6-Methyluracil: A Versatile Scaffold for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction:

6-Methyluracil, a pyrimidine derivative, has emerged as a crucial building block in medicinal chemistry, offering a versatile scaffold for the development of a wide array of therapeutic agents. Its inherent biological activities and amenability to chemical modification have led to the discovery of potent drug candidates with applications spanning anti-inflammatory, tissue-regenerating, antiviral, anticancer, and neuroprotective domains. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the therapeutic potential of this compound and its derivatives.

Therapeutic Applications of this compound Derivatives

The structural framework of this compound has been successfully exploited to generate compounds with diverse pharmacological profiles. These derivatives have shown promise in treating a variety of conditions, from skin lesions and peptic ulcers to life-threatening viral infections and neurodegenerative diseases.

Key Therapeutic Areas:

  • Anti-inflammatory and Regenerative Agent: this compound itself is utilized for its ability to promote tissue regeneration and reduce inflammation. It has been observed to accelerate the healing of wounds and burns.[1][2][3]

  • Cardiovascular and Antiplatelet Agent: A prominent example is Dipyridamole , a coronary vasodilator and antiplatelet agent synthesized from a this compound precursor. It is used in the prevention of thromboembolic events.[4]

  • Antiviral Activity: Numerous this compound derivatives have demonstrated significant antiviral properties, particularly against HIV-1 and influenza viruses.[5][6][7]

  • Anticancer Potential: Certain derivatives have exhibited cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents.

  • Neuroprotective Effects: Derivatives of this compound have been investigated as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[8][9][10][11][12]

Quantitative Data Summary

The following tables summarize key quantitative data for various this compound derivatives, providing insights into their potency and pharmacokinetic profiles.

Table 1: Antiviral Activity of this compound Derivatives

Compound/DerivativeVirusAssayIC50 / EC50 (µM)Reference
1-(Ethoxymethyl)-6-(3-fluorobenzyl)-5-isopropyluracilHIV-1 (wild type)Antiviral Assay0.02[5]
1,6-Bis[(benzyloxy)methyl]uracil derivativesHIV-1 Reverse TranscriptaseEnzyme InhibitionMicro- to submicromolar[6]
5-Bromo-6-methyluracil derivativesHIV-1Viral Reproduction7.2 and 7.8

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of this compound Derivatives

Compound/DerivativeEnzymeIC50 (nM)Reference
Compound 35Acetylcholinesterase (AChE)5 ± 0.5[8]
1,3-bis[5-(o-nitrobenzylethylamino)pentyl]-6-methyluracil (3d)Human Acetylcholinesterase (hAChE)Nanomolar range[12]
This compound derivatives with ω-(substituted benzylethylamino) alkyl chainsHuman Acetylcholinesterase (hAChE)Nanomolar range[9]

Table 3: Pharmacokinetic Properties of Dipyridamole

ParameterValueReference
Bioavailability~50%[4][13]
Peak Plasma Concentration Time2 to 2.5 hours[14]
Protein Binding~50%[4]
MetabolismHepatic (to glucuronide conjugates)[4]
Elimination Half-lifeApproximately 10-12 hours[4][15]
ExcretionMainly in feces via bile[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound and its derivatives.

Protocol 1: Synthesis of this compound

This protocol is based on the condensation reaction between ethyl acetoacetate and urea.[16][17]

Materials:

  • Ethyl acetoacetate

  • Urea

  • Absolute ethanol

  • Concentrated hydrochloric acid

  • Sodium hydroxide

  • Concentrated sulfuric acid

  • Ether

  • Glacial acetic acid (for purification)

Procedure:

  • In a 5-inch crystallizing dish, mix 160 g (1.23 moles) of ethyl acetoacetate, 25 cc of absolute ethanol, and ten drops of concentrated hydrochloric acid.

  • Stir in 80 g (1.33 moles) of finely powdered urea until well mixed.

  • Cover the dish loosely with a watch glass and place it in a vacuum desiccator containing concentrated sulfuric acid.

  • Allow the mixture to dry completely, which may take several days. The sulfuric acid should be changed daily.

  • Once dry, dissolve the solid condensation product in a solution of 80 g (2 moles) of sodium hydroxide in 1.2 L of water at 95°C.

  • Cool the clear solution to 65°C and carefully acidify by slowly adding concentrated hydrochloric acid while stirring.

  • This compound will precipitate. Cool the mixture further.

  • Collect the precipitate by filtration.

  • Wash the product with cold water, followed by alcohol, and then ether.

  • Air-dry the resulting colorless powder. The expected yield is 110–120 g (71–77%).

  • For further purification, the this compound can be recrystallized from glacial acetic acid.

Protocol 2: Synthesis of Dipyridamole from a Pyrimidine Intermediate

This protocol outlines the final step in the synthesis of Dipyridamole from 2,6-dichloro-4,8-dipiperidino-pyrimido(5,4-d)pyrimidine.[18]

Materials:

  • 2,6-dichloro-4,8-dipiperidino-pyrimido(5,4-d)pyrimidine

  • Diethanolamine

  • C1-C6 alkyl alcohol (e.g., ethanol)

  • Hydrocarbon solvent (e.g., toluene)

  • Water

Procedure:

  • Provide a mixture of 2,6-dichloro-4,8-dipiperidino-pyrimido(5,4-d)pyrimidine and diethanolamine.

  • Heat the mixture to a temperature between 110°C and 120°C.

  • After the reaction is complete, cool the mixture to approximately 75-80°C and add ethanol.

  • Add toluene to the solution at a temperature of about 70-75°C.

  • Add water to the mixture at a temperature of about 70-75°C.

  • Cool the mixture to approximately 25°C to allow for crystallization.

  • Isolate the resulting solid dipyridamole by filtration.

Protocol 3: Evaluation of Wound Healing Activity of a this compound Formulation

This protocol describes an in vivo model to assess the wound healing properties of a this compound formulation.[19]

Materials:

  • Experimental animals (e.g., Chinchilla rabbits)

  • This compound ophthalmic drug films (ODF)

  • Control (e.g., no treatment or standard treatment like dexpanthenol)

  • Chemical irritant to induce a controlled wound (e.g., acid for a corneal burn model)

  • Equipment for daily monitoring and morphological assessment of the wound.

Procedure:

  • Acclimatize the experimental animals to the laboratory conditions.

  • Induce a standardized chemical burn on the cornea of each rabbit.

  • Divide the animals into a treatment group and a control group.

  • For the treatment group, apply the ODF with this compound to the affected eyes.

  • The control group can be divided into no treatment and standard treatment (e.g., dexpanthenol gel).

  • Monitor all animals daily for 21 days.

  • Record morphological changes in the cornea, such as edema, turbidity, and epithelialization, at specific time points (e.g., day 2, 7, 14, and 21).

  • At the end of the study, perform histomorphological analysis of the corneal tissue to assess the quality of tissue regeneration.

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows involving this compound derivatives.

Dipyridamole_Mechanism cluster_platelet Platelet Adenosine Adenosine cAMP cAMP Adenosine->cAMP Stimulates production of PDE Phosphodiesterase (PDE) PDE->cAMP Degrades Platelet_Aggregation Platelet Aggregation cAMP->Platelet_Aggregation Inhibits Dipyridamole Dipyridamole Dipyridamole->PDE Inhibits Adenosine_Uptake Adenosine Uptake Dipyridamole->Adenosine_Uptake Inhibits Adenosine_Uptake->Adenosine Increases Extracellular

Caption: Mechanism of action of Dipyridamole.

AChE_Inhibition_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Start This compound Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification AChE_Assay Acetylcholinesterase Inhibition Assay (Ellman's Method) Purification->AChE_Assay Test Compounds IC50 Determine IC50 Values AChE_Assay->IC50 Animal_Model Animal Model of Alzheimer's Disease IC50->Animal_Model Lead Compound Selection Drug_Admin Administer this compound Derivative Animal_Model->Drug_Admin Behavioral_Tests Cognitive & Behavioral Tests Drug_Admin->Behavioral_Tests Brain_Analysis Post-mortem Brain Tissue Analysis Behavioral_Tests->Brain_Analysis

Caption: Experimental workflow for developing AChE inhibitors.

Synthesis_Workflow Ethyl_Acetoacetate Ethyl Acetoacetate Condensation Condensation Reaction (Acid Catalyst) Ethyl_Acetoacetate->Condensation Urea Urea Urea->Condensation Intermediate Intermediate Product Condensation->Intermediate Cyclization Cyclization (Base) Intermediate->Cyclization 6_Methyluracil This compound Cyclization->6_Methyluracil Purification Purification (Recrystallization) 6_Methyluracil->Purification

References

Experimental Use of 6-Methyluracil in Biochemical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyluracil (6-MU), a pyrimidine derivative, is a versatile compound utilized in a wide array of biochemical research applications. Its biological activities, including roles in nucleic acid metabolism, cellular regeneration, and anti-inflammatory responses, have made it a compound of interest for drug development and therapeutic research. This document provides detailed application notes and experimental protocols for the use of this compound in a laboratory setting.

Key Applications in Biochemical Research

This compound serves as a foundational tool in several areas of biochemical investigation:

  • Cellular Proliferation and Wound Healing: 6-MU has been shown to stimulate the proliferation of various cell types, accelerating tissue regeneration and wound healing.[1][2][3][4] Its effects on epidermal proliferation and the fibroblastic component of the inflammatory response are of particular interest.[2]

  • Anti-inflammatory and Immunomodulatory Effects: The compound exhibits anti-inflammatory properties, potentially through the modulation of cytokine production and signaling pathways such as the NF-κB pathway. It is also classified as an immunologic adjuvant.[5]

  • Antioxidant Activity: this compound demonstrates antioxidant properties by regulating lipid peroxidation, which may contribute to its therapeutic effects in conditions associated with oxidative stress.[6][7][8]

  • Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various pharmaceutical agents, including antiviral and anticancer drugs.[9]

  • Neuroprotective Research: Derivatives of this compound are being investigated as acetylcholinesterase inhibitors for potential applications in neurodegenerative diseases like Alzheimer's.[10][11]

Quantitative Data Summary

The following tables summarize quantitative data from various experimental studies on this compound and its derivatives.

Table 1: In Vitro Proliferative and Cytotoxic Effects of this compound and Derivatives on Immortalized Fetal Calf Lung Cells [12]

CompoundMaximum Tolerated Dose (MTD) (mM)IC50 (mM)Proliferation Index Increase (%)
This compound0.24>10-
3-Methyl-6-cyclopropyluracil>0.96>1075
1-Butyl-6-methyluracil>0.96>1025

Table 2: Antioxidant Activity of Uracil Derivatives [13]

CompoundDPPH Radical Scavenging (IC50, mg/mL)
5-amino-6-methyluracil5
5-hydroxy-6-methyluracil15
5-ethylamino-6-methyluracil20
5-methylamino-6-methyluracil20
Ascorbic Acid (Reference)0.8
Ionol (Reference)30

Signaling Pathway Involvement

While the precise molecular mechanisms of this compound are still under investigation, its diverse biological effects suggest interactions with several key signaling pathways.

Wound Healing and MAPK Signaling

The wound-healing properties of this compound may involve the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and migration.

Wound_Healing_MAPK This compound This compound Growth Factor Receptors Growth Factor Receptors This compound->Growth Factor Receptors stimulates RAS RAS Growth Factor Receptors->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation Cell Migration Cell Migration ERK->Cell Migration Tissue Regeneration Tissue Regeneration Cell Proliferation->Tissue Regeneration Cell Migration->Tissue Regeneration

Caption: Putative stimulation of the MAPK pathway by this compound to promote wound healing.

Anti-inflammatory Effects and NF-κB Signaling

The anti-inflammatory actions of this compound may be mediated through the inhibition of the NF-κB pathway, a key regulator of inflammatory gene expression.

Anti_Inflammatory_NFkB Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nuclear Translocation Nuclear Translocation NF-κB->Nuclear Translocation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nuclear Translocation->Pro-inflammatory Gene Expression This compound This compound This compound->IKK Complex inhibits Apoptosis_Regulation cluster_pro_apoptotic Pro-Apoptotic cluster_anti_apoptotic Anti-Apoptotic Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bak Bak Bak->Mitochondrion Bcl-2 Bcl-2 Bcl-2->Bax Bcl-xL Bcl-xL Bcl-xL->Bak Apoptotic Stimuli Apoptotic Stimuli Apoptotic Stimuli->Bax Apoptotic Stimuli->Bak This compound This compound This compound->Bax downregulates? This compound->Bcl-2 upregulates? Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Caspase Activation Caspase Activation Cytochrome c->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

References

Application Notes and Protocols: 6-Methyluracil Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyluracil, a pyrimidine derivative, serves as a versatile scaffold in medicinal chemistry and drug discovery. Its structural similarity to the endogenous nucleobase uracil allows for its interaction with various biological targets, while the methyl group at the 6-position provides a key site for further chemical modification. This has led to the development of a diverse range of this compound derivatives with a broad spectrum of pharmacological activities. These compounds have demonstrated potential as antiviral, anticancer, anti-inflammatory, and neuroprotective agents. This document provides an overview of the synthesis of this compound derivatives and detailed protocols for evaluating their biological activities.

Synthesis of this compound and Its Derivatives

The synthesis of the this compound core can be achieved through several established methods, with the Biginelli and Hantzsch reactions being classic examples of multicomponent reactions employed for pyrimidine synthesis. Modifications of these and other synthetic strategies allow for the introduction of various substituents at different positions of the uracil ring, leading to a library of derivatives with diverse biological properties.

Protocol 1: Classical Synthesis of this compound[1][2]

This protocol describes the synthesis of this compound from ethyl acetoacetate and urea.

Materials:

  • Urea, finely powdered

  • Ethyl acetoacetate

  • Absolute ethanol

  • Concentrated hydrochloric acid

  • Concentrated sulfuric acid

  • Sodium hydroxide

  • Glacial acetic acid (for purification, optional)

  • 5-inch crystallizing dish

  • Watch glass

  • Vacuum desiccator

  • Filter funnel and paper

  • Beakers and stirring apparatus

Procedure:

  • In a 5-inch crystallizing dish, stir 80 g (1.33 moles) of finely powdered urea into a mixture of 160 g (1.23 moles) of ethyl acetoacetate, 25 cc of absolute alcohol, and ten drops of concentrated hydrochloric acid.

  • Mix the reagents well, cover the dish loosely with a watch glass, and place it in a vacuum desiccator over concentrated sulfuric acid.

  • Evacuate the desiccator continuously with a water pump until the mixture has gone to dryness. This typically takes five to seven days. The crude β-uraminocrotonic ester should weigh 200–205 g when thoroughly dry.

  • Stir the dry, finely powdered crude β-uraminocrotonic ester into a solution of 80 g (2 moles) of sodium hydroxide in 1.2 L of water at 95°C.

  • Once a clear solution is obtained, cool it to 65°C.

  • Carefully acidify the solution by the slow addition of concentrated hydrochloric acid while stirring.

  • This compound will precipitate almost immediately. Cool the mixture further.

  • Collect the product on a filter, wash with cold water, followed by alcohol, and then ether.

  • Air-dry the product. The yield is typically 110–120 g (71–77% of the theoretical amount).

  • For further purification, the this compound can be recrystallized from glacial acetic acid.

Protocol 2: Synthesis of this compound Derivatives using Yb(TFA)₃ Catalyst[3][4]

This protocol describes a modern approach to synthesizing 6-methylthiouracil and this compound derivatives by reacting 2,2,6-trimethyl-4H-1,3-dioxin-4-one with thiourea or urea compounds in the presence of Ytterbium(III) trifluoroacetate.

Materials:

  • 2,2,6-trimethyl-4H-1,3-dioxin-4-one

  • Substituted urea or thiourea derivative

  • Ytterbium(III) trifluoroacetate (Yb(TFA)₃)

  • Toluene

  • Nitrogen gas supply

  • Reflux apparatus

  • Standard laboratory glassware

Procedure:

  • To a mixture of the urea or thiourea derivative (1.2 mmol) and 2,2,6-trimethyl-4H-1,3-dioxin-4-one (1 mmol) in 15 ml of toluene, add Yb(TFA)₃ (15 mol%).

  • Reflux the reaction mixture under a nitrogen atmosphere for 4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

Table 1: Synthesis Yields of this compound and Derivatives

ProductStarting MaterialsCatalyst/ConditionsYield (%)Reference
This compoundEthyl acetoacetate, UreaHCl (cat.), H₂SO₄, NaOH71-77[1],[2]
6-Methylthiouracil2,2,6-trimethyl-4H-1,3-dioxin-4-one, ThioureaYb(TFA)₃, Toluene, Reflux, 4h85[3]
1-Benzyl-6-methylthiouracil2,2,6-trimethyl-4H-1,3-dioxin-4-one, BenzylthioureaYb(TFA)₃, Toluene, Reflux, 4h78[3]
1-Allyl-6-methyluracil2,2,6-trimethyl-4H-1,3-dioxin-4-one, AllylureaYb(TFA)₃, Toluene, Reflux, 4h72[3]
1-(2-oxy-3-chloropropyl)-6-methyluracilThis compound, 1,3-dichloro-2-propanolNaOH, DMFA, 70°C, 6h43[4]
1,3-Diallyl-6-methyluracilThis compound, Allyl bromideK₂CO₃, DMF, 80°C, 12h77.3[4]
2-(6-methyluracilyl-1)ethylbromideThis compound, 1,2-DibromoethaneK₂CO₃, DMFA, 40°C, 12h37[4]

Applications of this compound Derivatives

Anticancer Activity

Several this compound derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis and interference with cell cycle progression.

This protocol describes the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to assess the cytotoxicity of this compound derivatives against cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, HepG2, MCF7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • 96-well cell culture plates

  • This compound derivatives to be tested

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the this compound derivatives in the culture medium. The final concentrations should typically range from 0.1 to 100 µM.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Table 2: Anticancer Activity of Selected this compound Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 7A549 (Lung)5.46[5]
Compound 10A549 (Lung)9.54[5]
Compound 11A549 (Lung)8.51[5]
5-FluorouracilA549 (Lung)19.66[5]
Compound 6HepG2 (Liver)13.14[5]
Compound 14HepG2 (Liver)12.45[5]
5-FluorouracilHepG2 (Liver)10.32[5]
Compound 14MCF7 (Breast)12.38[5]
Compound 16MCF7 (Breast)14.37[5]
5-FluorouracilMCF7 (Breast)11.79[5]

The anticancer effects of this compound derivatives are often mediated through the induction of apoptosis. This programmed cell death can be initiated via intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding DISC Death-Inducing Signaling Complex Death Receptor->DISC Activation Caspase-8 Caspase-8 DISC->Caspase-8 Cleavage Procaspase-8 Procaspase-8 DNA Damage DNA Damage p53 p53 DNA Damage->p53 Activation Bax/Bak Bax/Bak p53->Bax/Bak Upregulation Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Pore formation Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Binding to Apaf-1 Apaf-1 Apaf-1 Caspase-9 Caspase-9 Apoptosome->Caspase-9 Cleavage Procaspase-9 Procaspase-9 Caspase-3 Executioner Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution 6-Methyluracil_Derivative 6-Methyluracil_Derivative 6-Methyluracil_Derivative->DNA Damage Induce 6-Methyluracil_Derivative->Bax/Bak Promote

Caption: Apoptosis signaling pathways indicating potential targets of this compound derivatives.

Antiviral Activity

This compound derivatives have shown promise as antiviral agents, particularly against RNA viruses. Their mechanism of action can involve the inhibition of viral enzymes essential for replication, such as RNA-dependent RNA polymerase.

This protocol is used to determine the concentration of a compound that inhibits the formation of viral plaques by 50% (EC₅₀).

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • Virus of interest (e.g., SARS-CoV-2, Influenza)

  • Complete cell culture medium

  • 6-well or 12-well cell culture plates

  • This compound derivatives

  • Carboxymethyl cellulose (CMC) or Avicel overlay medium

  • Crystal violet staining solution

  • Formalin solution

Procedure:

  • Seed Vero E6 cells in multi-well plates and grow to confluence.

  • Prepare serial dilutions of the this compound derivatives in infection medium (serum-free medium).

  • Remove the growth medium from the cells and wash with PBS.

  • Infect the cells with a known amount of virus (e.g., 50 plaque-forming units per well) for 1 hour at 37°C.

  • Remove the virus inoculum and wash the cells with PBS.

  • Add the overlay medium containing the different concentrations of the test compounds.

  • Incubate the plates for a period sufficient for plaque formation (e.g., 72 hours).

  • Fix the cells with formalin solution.

  • Stain the cells with crystal violet solution and wash with water.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

  • Determine the EC₅₀ value from the dose-response curve.

Table 3: Antiviral Activity of Selected this compound Derivatives

Compound Class/DerivativeVirusAssayEC₅₀ (µM)Reference
1,6-Bis[(benzyloxy)methyl]uracilsHIV-1MT-4 cells0.1 - 10[6]
1,6-Bis[(benzyloxy)methyl]uracilsInfluenza H1N1MDCK cells>0.03[6]
N1,N3-Disubstituted UracilsSARS-CoV-2Vero E6 cells1.5 - 10

A key mechanism of antiviral action for many nucleoside and non-nucleoside analogs is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), which is essential for the replication of RNA viruses.

Antiviral_Mechanism Viral_RNA Viral RNA Genome Replication_Complex Replication Complex Viral_RNA->Replication_Complex RdRp RNA-dependent RNA Polymerase RdRp->Replication_Complex New_Viral_RNA New Viral RNA Replication_Complex->New_Viral_RNA Replication 6-Methyluracil_Derivative This compound Derivative 6-Methyluracil_Derivative->RdRp Inhibition

Caption: Inhibition of viral RNA replication by this compound derivatives.

Neuroprotective Activity (Alzheimer's Disease)

Certain this compound derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine in the brain, which is a therapeutic strategy for Alzheimer's disease.

This colorimetric assay measures the activity of AChE and the inhibitory potential of test compounds.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • This compound derivatives

  • Microplate reader

Procedure:

  • In a 96-well plate, add 25 µL of the test compound at various concentrations.

  • Add 50 µL of phosphate buffer (pH 8.0) to each well.

  • Add 25 µL of AChE solution and incubate for 15 minutes at 25°C.

  • Add 125 µL of DTNB solution to each well.

  • Initiate the reaction by adding 25 µL of ATCI solution.

  • Measure the absorbance at 405 nm at regular intervals for 5-10 minutes.

  • The rate of the reaction is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Table 4: Acetylcholinesterase Inhibitory Activity

Compound IDIC₅₀ (AChE) (nM)Reference
Compound 355 ± 0.5[7]

The screening of potential neuroprotective agents involves a multi-step process from initial in vitro assays to in vivo animal models.

Neuroprotective_Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies A Synthesis of This compound Derivatives B AChE Inhibition Assay (Ellman's Method) A->B C Determine IC₅₀ Values B->C D Lead Compound Selection C->D Promising Candidates E Animal Model of AD (e.g., APP/PS1 mice) D->E F Behavioral Tests (e.g., T-maze) E->F G Biochemical Analysis (Aβ plaques) E->G

Caption: Workflow for screening this compound derivatives as potential Alzheimer's disease therapeutics.

Agricultural Applications

This compound derivatives have also been explored for their potential use in agriculture as herbicides and antifungal agents against phytopathogens.

This protocol describes a simple agar-based bioassay to screen for the herbicidal activity of chemical compounds.

Materials:

  • Test plant seeds (e.g., Arabidopsis thaliana)

  • Murashige and Skoog (MS) agar medium

  • Petri dishes

  • Filter paper disks

  • This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare MS agar plates.

  • Spread a lawn of test plant seeds on the surface of the agar.

  • Apply a known amount of the this compound derivative solution onto a sterile filter paper disk.

  • Place the disk onto the center of the seeded agar plate.

  • Include a solvent control disk.

  • Incubate the plates under appropriate light and temperature conditions for several days.

  • Observe and measure the diameter of the zone of growth inhibition around the disk. A larger zone indicates higher herbicidal activity.

Table 5: Antimicrobial Activity of Selenium-Containing this compound Derivatives

CompoundTest OrganismDilution for InhibitionReference
(6-methyluracilyl-1)-ethylbromide (II)Staphylococcus aureus1:800[4]
1,3-diallyl-6-methyluracil (III)Escherichia coli1:400[4]
1-(2,3-epoxypropyl)-6-methyluracil (IV)Candida albicans1:1600[4]
bis-(6-methyluracilyl-1) selenoxomethane (VI)Staphylococcus aureus1:1600[4]

Conclusion

This compound and its derivatives represent a privileged scaffold in the development of new therapeutic and agrochemical agents. The synthetic versatility of the uracil ring allows for the creation of a vast chemical space with a wide range of biological activities. The protocols outlined in this document provide a foundation for the synthesis and evaluation of novel this compound derivatives, facilitating further research and development in this promising area. The provided data and workflow diagrams offer a structured approach for researchers and scientists to explore the potential of these compounds in various applications.

References

The Role of 6-Methyluracil in the Synthesis of Nucleic Acid Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyluracil, a synthetic analog of the natural nucleobases uracil and thymine, serves as a valuable building block in the synthesis of modified nucleic acids. Its introduction into oligonucleotides can influence their structural, thermodynamic, and biological properties, offering potential applications in therapeutics and diagnostics. This document provides detailed application notes and experimental protocols for the synthesis of this compound-containing nucleic acid analogs, from the preparation of the modified nucleoside to its incorporation into oligonucleotides and subsequent analysis.

Introduction

The strategic modification of nucleic acids is a cornerstone of modern drug development and molecular biology research. The introduction of non-canonical bases can enhance the therapeutic potential of oligonucleotides by improving properties such as nuclease resistance, binding affinity to target sequences, and cellular uptake. This compound (6-MeU) is a pyrimidine derivative that, when incorporated into DNA or RNA strands, can alter the local duplex structure and interactions with proteins. This modification provides a tool for fine-tuning the characteristics of nucleic acid-based drugs and probes.

Applications of this compound in Nucleic Acid Analog Synthesis

The incorporation of this compound into oligonucleotides can be leveraged for several applications:

  • Enhanced Nuclease Resistance: The methyl group at the 6-position can sterically hinder the approach of nucleases, thereby increasing the in vivo stability of the oligonucleotide.

  • Modulation of Duplex Stability: The presence of a 6-methyl group can affect the thermodynamics of base pairing. Depending on the sequence context, it may either stabilize or destabilize the nucleic acid duplex, allowing for precise control over hybridization properties.

  • Probing Nucleic Acid-Protein Interactions: The methyl group can serve as a probe to investigate the recognition and binding of proteins to specific nucleic acid sequences.

  • Development of Novel Therapeutics: Oligonucleotides containing this compound can be explored as antisense agents, siRNAs, or aptamers with potentially improved pharmacological profiles.

Data Presentation

Table 1: Synthesis of this compound
Starting MaterialsReaction ConditionsYield (%)Reference
Ethyl acetoacetate, UreaHCl (cat.), absolute ethanol, then NaOH71-77--INVALID-LINK--
Diketene, UreaNot specified---INVALID-LINK--
Table 2: Spectroscopic Data for this compound
TechniqueSolventChemical Shifts (ppm) or m/z
1H NMRDMSO-d610.8 (s, 1H, N1-H), 10.5 (s, 1H, N3-H), 5.4 (s, 1H, C5-H), 2.1 (s, 3H, CH3)
13C NMRDMSO-d6164.5 (C4), 154.2 (C2), 152.1 (C6), 100.2 (C5), 19.1 (CH3)
Mass Spec (EI)-126 (M+), 83, 67, 55, 42

Experimental Protocols

Protocol 1: Synthesis of this compound from Ethyl Acetoacetate and Urea

This protocol is adapted from Organic Syntheses.[1]

Materials:

  • Ethyl acetoacetate

  • Urea

  • Absolute ethanol

  • Concentrated hydrochloric acid

  • Sodium hydroxide

  • Concentrated sulfuric acid (for desiccator)

Procedure:

  • In a 5-inch crystallizing dish, mix 160 g (1.23 moles) of ethyl acetoacetate, 80 g (1.33 moles) of finely powdered urea, 25 mL of absolute alcohol, and ten drops of concentrated hydrochloric acid.

  • Cover the dish loosely with a watch glass and place it in a vacuum desiccator over concentrated sulfuric acid.

  • Evacuate the desiccator continuously with a water pump until the mixture is completely dry (typically 5-7 days). The crude β-uraminocrotonic ester should weigh 200-205 g.

  • Prepare a solution of 80 g (2 moles) of sodium hydroxide in 1.2 L of water and heat to 95°C.

  • Stir the finely powdered, dry β-uraminocrotonic ester into the hot sodium hydroxide solution.

  • Cool the clear solution to 65°C and carefully acidify by the slow addition of concentrated hydrochloric acid while stirring.

  • This compound will precipitate. Cool the mixture further in an ice bath.

  • Collect the product by filtration, wash with cold water, then with alcohol, and finally with ether.

  • Air-dry the product. The expected yield is 110-120 g (71-77%).

  • For further purification, the this compound can be recrystallized from glacial acetic acid.

Characterization:

  • Melting point: >300°C (decomposes)

  • Confirm the structure using 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Synthesis of 6-Methyluridine (Glycosylation)

This protocol is based on the general principles of nucleoside synthesis and is adapted from the work of Winkley and Robins (1968). Modern variations often employ silylation of the nucleobase to enhance solubility and reactivity.

Materials:

  • This compound

  • Hexamethyldisilazane (HMDS)

  • Ammonium sulfate (catalyst)

  • 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose

  • Tin(IV) chloride (SnCl4) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Sodium methoxide solution in methanol

Procedure:

  • Silylation of this compound: In a round-bottom flask equipped with a reflux condenser and a drying tube, add this compound (1 equivalent). Add hexamethyldisilazane (HMDS, 3-5 equivalents) and a catalytic amount of ammonium sulfate. Reflux the mixture until the solution becomes clear (typically 2-4 hours), indicating the formation of the silylated derivative. Remove excess HMDS under vacuum.

  • Glycosylation: Dissolve the dried silylated this compound in anhydrous dichloromethane. Add 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (1.2 equivalents). Cool the mixture to 0°C in an ice bath. Add SnCl4 or TMSOTf (1.2-1.5 equivalents) dropwise under an inert atmosphere (argon or nitrogen). Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure.

  • Deprotection: Dissolve the crude acetylated nucleoside in methanol. Add a catalytic amount of sodium methoxide solution in methanol. Stir at room temperature for 2-4 hours. Neutralize the reaction with Amberlite IR-120 (H+) resin, filter, and concentrate the filtrate.

  • Purification: Purify the crude 6-methyluridine by silica gel column chromatography using a gradient of methanol in dichloromethane to yield the pure product.

Characterization:

  • Confirm the structure and stereochemistry using 1H NMR, 13C NMR, and mass spectrometry. Key NMR signals include the anomeric proton of the ribose sugar.

Protocol 3: Synthesis of 6-Methyluridine Phosphoramidite

This is a general protocol for the phosphitylation of a protected nucleoside. The 5'-hydroxyl group must be protected with a dimethoxytrityl (DMT) group, and the 2' and 3'-hydroxyls should be appropriately protected for RNA synthesis (e.g., with TBDMS groups) or be absent for DNA synthesis. For this protocol, we will assume the starting material is 5'-O-DMT-6-methyluridine.

Materials:

  • 5'-O-DMT-6-methyluridine

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dry the 5'-O-DMT-6-methyluridine by co-evaporation with anhydrous pyridine or toluene and then dry under high vacuum for several hours.

  • Dissolve the dried nucleoside in anhydrous dichloromethane under an inert atmosphere.

  • Add DIPEA (2.5 equivalents).

  • Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise at room temperature.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction to completion by TLC or 31P NMR.

  • Quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel chromatography using a solvent system containing a small percentage of triethylamine to prevent decomposition of the phosphoramidite.

Characterization:

  • Confirm the structure using 31P NMR (a characteristic signal around 148-150 ppm) and 1H NMR.

Protocol 4: Incorporation of 6-Methyluridine into Oligonucleotides

This protocol describes the use of the 6-methyluridine phosphoramidite in standard automated solid-phase oligonucleotide synthesis.

Procedure:

  • Dissolve the purified 6-methyluridine phosphoramidite in anhydrous acetonitrile to the desired concentration for the DNA/RNA synthesizer.

  • Install the phosphoramidite solution on a port of the synthesizer.

  • Program the desired oligonucleotide sequence, including the position(s) for the incorporation of the 6-methyluridine residue.

  • Perform the automated solid-phase synthesis using standard cycles of detritylation, coupling, capping, and oxidation. The coupling time for the modified phosphoramidite may need to be extended to ensure high coupling efficiency.

  • After the synthesis is complete, cleave the oligonucleotide from the solid support and deprotect the nucleobases and phosphate groups using the standard deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine).

  • Purify the crude oligonucleotide by HPLC or polyacrylamide gel electrophoresis (PAGE).

  • Verify the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and HPLC.

Mandatory Visualizations

Synthesis of this compound

G Ethyl acetoacetate Ethyl acetoacetate β-Uraminocrotonic ester β-Uraminocrotonic ester Ethyl acetoacetate->β-Uraminocrotonic ester + Urea (HCl, EtOH) Urea Urea This compound This compound β-Uraminocrotonic ester->this compound NaOH, then HCl G cluster_0 Monomer Synthesis cluster_1 Oligonucleotide Synthesis & Analysis This compound This compound 6-Methyluridine 6-Methyluridine This compound->6-Methyluridine Glycosylation Protected 6-Methyluridine Protected 6-Methyluridine 6-Methyluridine->Protected 6-Methyluridine Protection 6-Methyluridine Phosphoramidite 6-Methyluridine Phosphoramidite Protected 6-Methyluridine->6-Methyluridine Phosphoramidite Phosphitylation Solid-Phase Synthesis Solid-Phase Synthesis 6-Methyluridine Phosphoramidite->Solid-Phase Synthesis Cleavage & Deprotection Cleavage & Deprotection Solid-Phase Synthesis->Cleavage & Deprotection Purification (HPLC/PAGE) Purification (HPLC/PAGE) Cleavage & Deprotection->Purification (HPLC/PAGE) Characterization (MS, etc.) Characterization (MS, etc.) Purification (HPLC/PAGE)->Characterization (MS, etc.) G cluster_antisense Antisense Mechanism cluster_steric_block Steric Block Mechanism 6-MeU Oligonucleotide 6-MeU Oligonucleotide Target mRNA Target mRNA 6-MeU Oligonucleotide->Target mRNA Hybridization Ribosome Ribosome 6-MeU Oligonucleotide->Ribosome Steric Hindrance Target mRNA->Ribosome Translation RNase H RNase H Target mRNA->RNase H Recruitment Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis Cellular Response Cellular Response Protein Synthesis->Cellular Response mRNA Degradation mRNA Degradation RNase H->mRNA Degradation mRNA Degradation->Protein Synthesis Inhibition

References

6-Methyluracil: Application Notes and Protocols for Plant Growth Regulation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyluracil, a pyrimidine derivative, has been identified as a compound of interest in the field of plant growth regulation. While direct and extensive research on this compound's specific effects on plants is emerging, studies on structurally similar pyrimidine compounds strongly suggest its potential to act as a plant growth regulator, exhibiting cytokinin- and auxin-like activities. Derivatives of 6-methyl-2-mercapto-4-hydroxypyrimidine, for instance, have been shown to influence plant cell division, expansion, and differentiation.[1][2] This document provides a comprehensive guide for researchers, including detailed application notes, experimental protocols, and a hypothesized signaling pathway to facilitate the investigation of this compound's role in plant biology.

Data Presentation: Efficacy of Related Pyrimidine Derivatives

Due to the limited availability of quantitative data specifically for this compound, the following tables summarize the observed plant growth regulatory effects of related pyrimidine derivatives. This data serves as a valuable reference for designing experiments with this compound, suggesting potential effective concentrations and observable outcomes.

Table 1: Auxin-like and Cytokinin-like Activity of Pyrimidine Derivatives on Wheat (Triticum aestivum L.) [1][3]

Compound CategoryConcentrationObserved Effect on Wheat (6-week-old plants)Reference Compound
Pyrimidine Derivatives10⁻⁷ M13-24% increase in shoot lengthAuxin (IAA) at 10⁻⁷ M
Pyrimidine Derivatives10⁻⁷ M15-28% increase in root numberAuxin (IAA) at 10⁻⁷ M

Table 2: Phytohormone-like Effect of Pyrimidine Derivatives on Tomato (Solanum lycopersicum L.) [4]

Compound CategoryConcentrationObserved Effect on Tomato (24-day-old seedlings)Reference Compounds
Pyrimidine Derivatives10⁻⁸ M29-255% increase in total root numberAuxins (IAA, NAA), Cytokinin (Kinetin) at 10⁻⁸ M
Pyrimidine Derivatives10⁻⁸ M23-255% increase in total root lengthAuxins (IAA, NAA), Cytokinin (Kinetin) at 10⁻⁸ M
Pyrimidine Derivatives10⁻⁸ M17-116% increase in chlorophyll a contentAuxins (IAA, NAA), Cytokinin (Kinetin) at 10⁻⁸ M
Pyrimidine Derivatives10⁻⁸ M19-155% increase in chlorophyll b contentAuxins (IAA, NAA), Cytokinin (Kinetin) at 10⁻⁸ M
Pyrimidine Derivatives10⁻⁸ M40-241% increase in total soluble proteinsAuxins (IAA, NAA), Cytokinin (Kinetin) at 10⁻⁸ M

Experimental Protocols

The following are detailed protocols adapted for the study of this compound, based on established methodologies for evaluating synthetic plant growth regulators.

Protocol 1: Seed Germination and Root Elongation Assay

This protocol is designed to assess the effect of this compound on seed germination and early seedling growth.

Materials:

  • Seeds of a model plant (e.g., Arabidopsis thaliana, lettuce, or radish).

  • This compound.

  • Sterile distilled water.

  • Petri dishes (9 cm diameter).

  • Filter paper (Whatman No. 1 or equivalent).

  • Growth chamber or incubator with controlled temperature and light.

  • Ethanol (70%) and sodium hypochlorite solution (1%) for seed sterilization.[5]

Procedure:

  • Preparation of this compound Solutions: Prepare a stock solution of this compound (e.g., 1 mM in a suitable solvent like DMSO, followed by dilution in sterile water). From the stock solution, prepare a dilution series (e.g., 0.01, 0.1, 1, 10, 100 µM) in sterile distilled water. A control solution (sterile distilled water with the same concentration of the solvent, if used) should also be prepared.

  • Seed Sterilization: Surface sterilize the seeds by washing with 70% ethanol for 1-2 minutes, followed by a 5-10 minute wash in 1% sodium hypochlorite solution. Rinse the seeds 3-5 times with sterile distilled water.[5]

  • Plating: Place two layers of sterile filter paper in each Petri dish. Pipette 5 mL of the respective this compound solution or control solution onto the filter paper.

  • Sowing: Arrange 20-30 sterilized seeds evenly on the moist filter paper in each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber. For Arabidopsis, a common condition is 16 hours of light and 8 hours of dark at 22°C.

  • Data Collection:

    • Germination Rate: Count the number of germinated seeds (radicle emergence) daily for 7 days.

    • Root Length: After 7 days, carefully remove the seedlings and measure the primary root length using a ruler or image analysis software.

  • Analysis: Calculate the germination percentage and average root length for each treatment. Compare the results of this compound treatments with the control.

Protocol 2: Plant Tissue Culture Bioassay for Cytokinin-like Activity

This protocol utilizes plant tissue culture to determine if this compound exhibits cytokinin-like activity, such as promoting cell division and shoot formation.

Materials:

  • Tobacco (Nicotiana tabacum) stem pith or leaf explants.

  • Murashige and Skoog (MS) basal medium.

  • Sucrose.

  • Agar.

  • Auxin (e.g., NAA or IAA).

  • This compound.

  • Sterile culture vessels.

  • Laminar flow hood.

  • Autoclave.

Procedure:

  • Medium Preparation: Prepare MS medium containing 3% (w/v) sucrose and a suboptimal level of an auxin (e.g., 1 µM NAA). Adjust the pH to 5.8 and solidify with 0.8% (w/v) agar. Autoclave the medium.

  • This compound Addition: After autoclaving and cooling the medium to about 50-60°C, add filter-sterilized this compound to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10 µM). A known cytokinin (e.g., Kinetin or BAP) should be used as a positive control.

  • Explant Preparation: Under sterile conditions in a laminar flow hood, excise small sections (5-10 mm) of tobacco stem pith or leaf tissue.

  • Inoculation: Place one explant onto the surface of the solidified medium in each culture vessel.

  • Incubation: Culture the explants in a growth room at 25°C with a 16-hour photoperiod.

  • Data Collection: After 4-6 weeks, observe the explants for callus formation, shoot regeneration, and overall morphology. Measure the fresh and dry weight of the callus.

  • Analysis: Compare the degree of callus growth and shoot formation in the presence of this compound to the control and the positive cytokinin control.

Protocol 3: Evaluation of Abiotic Stress Tolerance

This protocol provides a framework for assessing whether this compound can enhance plant tolerance to abiotic stresses like drought or salinity.

Materials:

  • Pots with a suitable soil mix.

  • Seeds of a crop plant (e.g., wheat, maize, or soybean).

  • This compound solution.

  • Drought stress agent (e.g., withholding water) or salinity stress agent (e.g., NaCl solution).

  • Equipment for measuring physiological parameters (e.g., chlorophyll content, biomass).

Procedure:

  • Plant Growth: Sow seeds in pots and grow them under optimal conditions until they reach a suitable developmental stage (e.g., 3-4 leaf stage).

  • Treatment Application: Apply this compound as a foliar spray or a soil drench at various concentrations. A control group should be treated with a mock solution.

  • Stress Induction: After a set period of acclimation to the treatment (e.g., 2-3 days), impose the abiotic stress.

    • Drought Stress: Withhold watering for a specified duration.

    • Salinity Stress: Irrigate the plants with a saline solution (e.g., 150 mM NaCl).

  • Data Collection: After the stress period, collect data on various parameters:

    • Morphological: Plant height, number of leaves, overall vigor.

    • Physiological: Relative water content, chlorophyll content (using a SPAD meter or solvent extraction), and stomatal conductance.[6][7][8]

    • Biochemical: Proline content, antioxidant enzyme activity.

    • Biomass: Fresh and dry weight of shoots and roots.[9]

  • Analysis: Compare the stress-induced changes in the measured parameters between the this compound-treated plants and the control plants.

Mandatory Visualization

Signaling Pathway

Hypothetical_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Plasma Membrane / ER cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus This compound This compound Receptor Cytokinin Receptor (e.g., AHK4/CRE1) This compound->Receptor Binds as a cytokinin mimic AHP Histidine Phosphotransfer Protein (AHP) Receptor->AHP Phosphorelay ARR_B Type-B Response Regulator (ARR) AHP->ARR_B Phosphorylation Cytokinin_Response_Genes Cytokinin Response Genes ARR_B->Cytokinin_Response_Genes Activates Transcription ARR_A Type-A Response Regulator (ARR) Cytokinin_Response_Genes->ARR_A Expression ARR_A->Receptor Negative Feedback

Caption: Hypothetical signaling pathway of this compound as a cytokinin mimic.

Experimental Workflow

Experimental_Workflow cluster_Preparation Preparation cluster_Bioassay Bioassay cluster_Data_Collection Data Collection & Analysis Prep_Solutions Prepare this compound Solutions (0-100 µM) Plating Plate Seeds on Treated Filter Paper Prep_Solutions->Plating Sterilize_Seeds Surface Sterilize Seeds Sterilize_Seeds->Plating Incubation Incubate under Controlled Conditions Plating->Incubation Measure_Germination Measure Germination Rate Incubation->Measure_Germination Measure_Root_Length Measure Primary Root Length Incubation->Measure_Root_Length Analysis Statistical Analysis (Comparison to Control) Measure_Germination->Analysis Measure_Root_Length->Analysis

Caption: Workflow for Seed Germination and Root Elongation Assay.

Logical Relationship

Logical_Relationship cluster_Compound Compound cluster_Hypothesized_Activity Hypothesized Activity cluster_Plant_Response Plant Response Methyluracil This compound (Pyrimidine Derivative) Cytokinin_Mimic Cytokinin-like Activity Methyluracil->Cytokinin_Mimic Auxin_Mimic Auxin-like Activity Methyluracil->Auxin_Mimic Cell_Division Increased Cell Division Cytokinin_Mimic->Cell_Division Shoot_Growth Enhanced Shoot Growth Cytokinin_Mimic->Shoot_Growth Stress_Tolerance Improved Abiotic Stress Tolerance Cytokinin_Mimic->Stress_Tolerance Root_Development Altered Root Development Auxin_Mimic->Root_Development Auxin_Mimic->Stress_Tolerance

Caption: Hypothesized logical relationship of this compound's action in plants.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 6-Methyluracil Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of 6-Methyluracil. Our aim is to help you improve yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most widely recognized methods for synthesizing this compound are:

  • The Behrend Condensation: This classic method involves the condensation of ethyl acetoacetate with urea. It is a well-established procedure with yields ranging from 71-77%.[1]

  • Diketene-based Synthesis: this compound can also be produced through the condensation of diketene with urea.[2]

  • Catalytic Synthesis with Acetylketene Precursors: A newer approach utilizes the reaction of 2,2,6-trimethyl-4H-1,3-dioxin-4-one (a source of acetylketene) with urea or thiourea derivatives in the presence of a catalyst, such as Ytterbium(III) trifluoromethanesulfonate (Yb(TFA)3).[3][4]

Q2: What are the typical impurities encountered in this compound synthesis?

A2: Common impurities can include unreacted starting materials such as urea and ethyl acetoacetate. Additionally, side reactions can lead to the formation of byproducts. In syntheses of related uracil derivatives, partially methylated or O-methylated byproducts can also be impurities, suggesting that analogous side-products could form depending on the specific reaction conditions.[5]

Q3: How can I purify crude this compound?

A3: The most common method for purifying this compound is recrystallization. Glacial acetic acid is a frequently recommended solvent for this purpose.[1] For more challenging separations, column chromatography can be employed.

Troubleshooting Guide

Low Product Yield

Problem: The yield of this compound is significantly lower than expected.

Possible Cause Recommended Solution
Incomplete initial condensation (Behrend method) Ensure the intermediate, β-uraminocrotonic ester, is completely dry before proceeding to the cyclization step. Incomplete drying can lead to the evolution of carbon dioxide during acidification, indicating incomplete utilization of ethyl acetoacetate.[1]
Suboptimal reaction conditions For the Behrend synthesis, the presence of a small amount of absolute alcohol is crucial for the initial condensation; without it, the reaction is slow and yields are low.[1] For catalytic methods, the choice of solvent and catalyst is critical. For instance, in the reaction involving 2,2,6-trimethyl-4H-1,3-dioxin-4-one, toluene was found to be a suitable solvent, and the use of a catalyst like Yb(TFA)3 significantly improves the yield compared to the uncatalyzed reaction.[4]
Side reactions Minimize side reactions by carefully controlling the reaction temperature and the stoichiometry of the reactants.
Loss of product during workup During recrystallization, using an excessive amount of solvent can lead to significant loss of the product in the mother liquor. Use the minimum amount of hot solvent required to dissolve the crude product.[6]
Purification Issues

Problem: Difficulty in obtaining pure this compound.

Issue Recommended Solution
Product "oils out" during recrystallization "Oiling out" happens when the compound precipitates from the solution at a temperature above its melting point. To prevent this, you can: - Use a larger volume of the recrystallization solvent. - Allow the solution to cool more slowly to encourage crystal formation. - Add a seed crystal of pure this compound to initiate crystallization. - Scratch the inside of the flask with a glass rod to create nucleation sites.[5]
Colored impurities remain after recrystallization If the product remains colored, consider treating the hot solution with activated charcoal before filtration to remove colored impurities.
Poor separation of impurities by column chromatography If impurities have similar polarity to this compound, optimize the mobile phase for better separation. A gradual increase in solvent polarity may be necessary. For highly polar compounds, a more polar solvent system like dichloromethane/methanol might be required.[5]

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Method Starting Materials Catalyst/Reagents Solvent Reported Yield
Behrend CondensationEthyl acetoacetate, UreaHCl (catalytic), NaOHAbsolute ethanol71-77%[1]
Diketene MethodDiketene, UreaNot specifiedNot specifiedNot specified
Acetylketene Precursor2,2,6-trimethyl-4H-1,3-dioxin-4-one, UreaYb(TFA)3TolueneUp to 85% (for a thiourea derivative)[4]
Patent MethodEthyl carbamate, Ethyl acetoacetateZinc chlorideToluene71.6% (for the intermediate)[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Behrend Condensation

Adapted from Organic Syntheses, Coll. Vol. 2, p.422 (1943); Vol. 17, p.63 (1937).

Step 1: Formation of β-Uraminocrotonic Ester

  • In a 5-inch crystallizing dish, thoroughly mix 80 g (1.33 moles) of finely powdered urea, 160 g (1.23 moles) of ethyl acetoacetate, 25 mL of absolute alcohol, and ten drops of concentrated hydrochloric acid.

  • Loosely cover the dish with a watch glass and place it in a vacuum desiccator containing concentrated sulfuric acid.

  • Evacuate the desiccator continuously with a water pump for 5 to 7 days, or until the mixture is completely dry.

Step 2: Cyclization and Precipitation of this compound

  • Prepare a solution of 80 g (2 moles) of sodium hydroxide in 1.2 L of water and heat it to 95°C.

  • Stir in the dry, finely powdered crude β-uraminocrotonic ester from Step 1.

  • Cool the clear solution to 65°C.

  • Carefully acidify the solution by slowly adding concentrated hydrochloric acid while stirring.

  • This compound will precipitate. Cool the mixture further, then collect the product by filtration.

  • Wash the collected solid with cold water, followed by alcohol, and then ether.

  • Air-dry the final product. The expected yield is 110-120 g (71-77%).

Protocol 2: Purification of this compound by Recrystallization
  • Dissolve the crude this compound in a minimum amount of hot glacial acetic acid.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the clear solution to cool slowly to room temperature to induce crystallization.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry.

Visualizations

experimental_workflow_behrend cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization & Precipitation cluster_purification Purification s1_reactants Urea + Ethyl Acetoacetate + Ethanol + HCl (cat.) s1_process Mix and dry in vacuum desiccator (5-7 days) s1_reactants->s1_process s1_intermediate Crude β-Uraminocrotonic Ester s1_process->s1_intermediate s2_reagent Hot NaOH solution (95°C) s1_intermediate->s2_reagent s2_cyclization Stir and cool to 65°C s2_reagent->s2_cyclization s2_acidification Acidify with conc. HCl s2_cyclization->s2_acidification s2_product This compound Precipitate s2_acidification->s2_product p_filtration Filter s2_product->p_filtration p_wash Wash (Water, Ethanol, Ether) p_filtration->p_wash p_dry Air Dry p_wash->p_dry p_final Pure this compound p_dry->p_final

Caption: Workflow for the Behrend synthesis of this compound.

troubleshooting_logic start Low Yield of This compound check_intermediate Is the β-uraminocrotonic ester completely dry? start->check_intermediate incomplete_drying Incomplete utilization of ethyl acetoacetate check_intermediate->incomplete_drying No check_conditions Are reaction conditions optimal? check_intermediate->check_conditions Yes dry_longer Action: Dry intermediate for a longer duration incomplete_drying->dry_longer end Yield Improved dry_longer->end suboptimal_conditions Slow reaction or side product formation check_conditions->suboptimal_conditions No check_workup Was excess solvent used in recrystallization? check_conditions->check_workup Yes optimize_conditions Action: Verify catalyst, solvent, and temperature suboptimal_conditions->optimize_conditions optimize_conditions->end loss_in_mother_liquor Product remains dissolved check_workup->loss_in_mother_liquor Yes check_workup->end No optimize_recrystallization Action: Use minimum amount of hot solvent loss_in_mother_liquor->optimize_recrystallization optimize_recrystallization->end

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Optimization of reaction conditions for 6-Methyluracil synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-methyluracil.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and well-established methods for synthesizing this compound are:

  • Condensation of Ethyl Acetoacetate and Urea: This is a classic and widely used method involving the reaction of ethyl acetoacetate and urea in the presence of an acid catalyst, followed by cyclization in a basic medium.[1][2]

  • Condensation of Diketene and Urea: This method offers an alternative route by reacting diketene with urea.[2]

  • From a Thiopyrimidine Derivative: This two-step process involves the initial condensation of ethyl acetoacetate and thiourea to form a thiopyrimidine derivative, which is then converted to this compound by treatment with chloroacetic acid.[3]

Q2: What is the expected yield for the synthesis of this compound?

A2: The yield of this compound can vary significantly depending on the chosen method and the optimization of reaction conditions. For the widely used ethyl acetoacetate and urea method, yields are typically reported in the range of 71-77%.[1] Optimization of catalyst, solvent, and temperature can further influence the final yield.

Q3: How can I purify the crude this compound product?

A3: The most common method for purifying this compound is recrystallization. Glacial acetic acid is a frequently recommended solvent for this purpose.[1] The general procedure involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals.

Q4: What are the key physical properties of this compound?

A4: this compound is typically a colorless powder. It has a high decomposition temperature, reportedly above 300°C.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields are a common problem in the synthesis of this compound. Several factors can contribute to this issue. Consider the following troubleshooting steps:

  • Incomplete reaction: The condensation reaction to form the intermediate β-uraminocrotonic ester can be slow. Ensure the reaction has gone to completion. In the method using a desiccator, this can take five to seven days.[1]

  • Moisture in the intermediate: The presence of water in the crude β-uraminocrotonic ester can lead to the evolution of carbon dioxide during acidification, indicating incomplete utilization of ethyl acetoacetate and resulting in lower yields.[1] Ensure the intermediate is thoroughly dried.

  • Inappropriate solvent volume: In the initial condensation step, using larger amounts of alcohol can prolong the drying time without improving the yield. Conversely, using no alcohol can lead to a slow reaction and low yields.[1]

  • Suboptimal catalyst: The choice and amount of catalyst can significantly impact the reaction rate and yield. For reactions related to the Biginelli synthesis, various Lewis and Brønsted acids have been explored to improve yields.[4][5]

  • Inefficient cyclization: The final ring-closing step is crucial. Ensure the temperature and base concentration are optimal for the cyclization of the intermediate.

Q2: My final product is discolored or appears impure. What are the likely impurities and how can I remove them?

A2: Impurities can arise from side reactions or unreacted starting materials. Potential impurities and purification strategies include:

  • Unreacted starting materials: Ethyl acetoacetate and urea may be present in the crude product. Proper washing of the precipitated this compound with cold water, alcohol, and ether can help remove these.[1]

  • Side products: In related pyrimidine syntheses, side reactions can lead to the formation of various byproducts. While specific side products for this compound synthesis are not extensively detailed in the provided results, careful control of reaction temperature and stoichiometry can minimize their formation.

  • Purification: If simple washing is insufficient, recrystallization is the primary method for purification. Glacial acetic acid is a recommended solvent.[1] If you encounter difficulties with recrystallization, such as the product "oiling out," try using a larger volume of solvent or a different solvent system.

Q3: During recrystallization, my product "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid above its melting point. Here are some solutions:

  • Increase the solvent volume: Adding more hot solvent can lower the saturation temperature and prevent the compound from coming out of solution as an oil.

  • Cool the solution more slowly: Rapid cooling can promote oiling. Allow the solution to cool gradually to room temperature before placing it in an ice bath.

  • Change the solvent: The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Q4: The reaction seems to be very slow or not proceeding at all. What could be the issue?

A4: A stalled reaction can be due to several factors:

  • Catalyst deactivation: The acid catalyst may be neutralized or insufficient. Ensure the correct amount of catalyst is used and that it is active.

  • Low temperature: The reaction may require a higher temperature to proceed at a reasonable rate. Check the recommended temperature for the specific protocol you are following.

  • Poor mixing: Ensure adequate stirring to bring the reactants into contact, especially in heterogeneous mixtures.

  • Reactant quality: Verify the purity and integrity of your starting materials.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

MethodReactantsCatalyst/SolventTemperature (°C)Reaction TimeYield (%)Reference
CondensationEthyl acetoacetate, UreaHCl / Ethanol, then NaOH/WaterRoom Temp (drying), then 95°C5-7 days (drying)71-77[1]
CondensationEthyl acetoacetate, UreaHCl / Ethanol, then NaOH95°CNot specifiedNot specified[2]
From ThiopyrimidineEthyl acetoacetate, ThioureaKOH / EthanolReflux2 hoursNot specified[3]
(Step 1)
From ThiopyrimidineThiopyrimidine derivative, Chloroacetic acidWaterReflux2 hoursNot specified[3]
(Step 2)
CondensationDiketene, UreaNot specifiedNot specifiedNot specifiedNot specified[2]

Experimental Protocols

Method 1: Synthesis of this compound from Ethyl Acetoacetate and Urea [1]

  • Condensation: In a 5-inch crystallizing dish, thoroughly mix 80 g (1.33 moles) of finely powdered urea with 160 g (1.23 moles) of ethyl acetoacetate, 25 cc of absolute alcohol, and ten drops of concentrated hydrochloric acid.

  • Drying: Cover the dish loosely with a watch glass and place it in a vacuum desiccator over concentrated sulfuric acid. Evacuate the desiccator continuously with a water pump for five to seven days, or until the mixture is completely dry. The crude β-uraminocrotonic ester should weigh 200–205 g.

  • Cyclization: Prepare a solution of 80 g (2 moles) of sodium hydroxide in 1.2 L of water and heat it to 95°C.

  • Stir the dry, finely powdered crude β-uraminocrotonne ester into the hot sodium hydroxide solution.

  • Precipitation: Cool the resulting clear solution to 65°C and carefully acidify it by the slow addition of concentrated hydrochloric acid while stirring.

  • Isolation: The this compound will precipitate. Cool the mixture further and collect the product on a filter.

  • Washing and Drying: Wash the collected solid with cold water, followed by alcohol and ether. Air-dry the final product. The expected yield is 110–120 g (71–77%).

Method 2: Synthesis of this compound from a Thiopyrimidine Derivative [3]

Step 1: Synthesis of the Thiopyrimidine Derivative

  • In a round-bottomed flask, combine 3.8 g of thiourea, 7.4 mL of ethyl acetoacetate, and 5 mL of ethanol.

  • Prepare a solution of 3.39 g of KOH in 5 mL of water.

  • Slowly add the KOH solution to the flask with constant stirring.

  • Heat the mixture under reflux for 2 hours.

  • Acidify the resulting solution with concentrated HCl, then cool and filter the product.

Step 2: Synthesis of this compound

  • Take 4 g of the thiopyrimidine derivative in a round-bottomed flask.

  • Add 10 mL of a solution containing 7 mL of chloroacetic acid in 10 mL of water.

  • Heat the mixture under reflux for 2 hours.

  • Filter and crystallize the product to obtain this compound.

Visualizations

Reaction_Pathway Ethyl Acetoacetate Ethyl Acetoacetate Intermediate β-Uraminocrotonic Ester Ethyl Acetoacetate->Intermediate + Urea (Acid Catalyst) Urea Urea Urea->Intermediate This compound This compound Intermediate->this compound Cyclization (Base, Heat) Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Reactant_Mixing Mix Reactants (e.g., Ethyl Acetoacetate, Urea, Catalyst) Reaction Reaction (e.g., Condensation & Drying) Reactant_Mixing->Reaction Cyclization Cyclization (Base & Heat) Reaction->Cyclization Precipitation Precipitation (Acidification) Cyclization->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing (Water, Alcohol, Ether) Filtration->Washing Drying Drying Washing->Drying Recrystallization Recrystallization (e.g., Glacial Acetic Acid) Drying->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product Troubleshooting_Tree Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Impure_Product Impure Product Start->Impure_Product Crystallization_Issue Crystallization Issue ('Oiling Out') Start->Crystallization_Issue Check_Intermediate_Dryness Ensure Intermediate is Dry Low_Yield->Check_Intermediate_Dryness Optimize_Catalyst Optimize Catalyst/Solvent Low_Yield->Optimize_Catalyst Check_Reaction_Completion Check_Reaction_Completion Low_Yield->Check_Reaction_Completion Recrystallize Perform Recrystallization Impure_Product->Recrystallize Check_Temp_Control Check Temperature Control Impure_Product->Check_Temp_Control Improve_Washing Improve_Washing Impure_Product->Improve_Washing Slow_Cooling Cool Solution Slowly Crystallization_Issue->Slow_Cooling Change_Solvent Try Different Solvent Crystallization_Issue->Change_Solvent Increase_Solvent Increase_Solvent Crystallization_Issue->Increase_Solvent Solution Improved Result Check_Intermediate_Dryness->Solution Optimize_Catalyst->Solution Check_Reaction_Completion->Solution Recrystallize->Solution Check_Temp_Control->Solution Improve_Washing->Solution Slow_Cooling->Solution Change_Solvent->Solution Increase_Solvent->Solution

References

Technical Support Center: Purification of Crude 6-Methyluracil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 6-Methyluracil. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most prevalent and effective techniques for the purification of crude this compound are recrystallization and column chromatography. Recrystallization is often the first method of choice due to its simplicity and efficiency in removing common impurities. Column chromatography is employed when a higher degree of purity is required or when impurities have similar solubility characteristics to the product.

Q2: What are the typical impurities found in crude this compound synthesized from ethyl acetoacetate and urea?

A2: Common impurities in crude this compound synthesized via the reaction of ethyl acetoacetate and urea include:

  • Unreacted Starting Materials: Residual urea and ethyl acetoacetate.

  • Incompletely Reacted Intermediates: Such as β-uraminocrotonic ester, which can be present if the initial condensation product is not thoroughly dried before cyclization[1].

  • Side-Products: The reaction can sometimes lead to the formation of other pyrimidine derivatives or polymeric materials, although specific structures are not extensively documented in readily available literature. Incomplete cyclization or side reactions of the intermediates can contribute to these impurities.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound. A common method utilizes a C18 column with a mobile phase consisting of a gradient of water and acetonitrile[2]. Thin-Layer Chromatography (TLC) is also a valuable tool for monitoring the progress of purification, allowing for a quick assessment of the presence of impurities.

Troubleshooting Guides

Recrystallization

Issue: Oiling out during recrystallization.

  • Cause: The solute's melting point is lower than the boiling point of the solvent, causing it to melt before dissolving, or the solution is supersaturated to a high degree.

  • Solutions:

    • Increase Solvent Volume: Add more hot solvent to the mixture to ensure the compound fully dissolves before cooling.

    • Slower Cooling: Allow the solution to cool more gradually to room temperature before placing it in an ice bath. This provides more time for proper crystal lattice formation.

    • Solvent System Modification: Consider using a mixed solvent system. Dissolve the compound in a good solvent at an elevated temperature and then add a miscible poor solvent dropwise until turbidity is observed. Reheat to clarify and then allow to cool slowly.

Issue: Low recovery of purified this compound.

  • Cause: The compound may be excessively soluble in the chosen solvent even at low temperatures, or an excessive amount of solvent was used.

  • Solutions:

    • Check the Mother Liquor: After filtration, cool the filtrate in an ice bath for a longer period to see if more crystals precipitate. You can also evaporate a small amount of the filtrate to check for the presence of a significant amount of dissolved product.

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Solvent Selection: Re-evaluate the recrystallization solvent. An ideal solvent should have high solubility for this compound at high temperatures and low solubility at low temperatures.

Issue: The purified product is still colored.

  • Cause: Colored impurities are present that are not effectively removed by a single recrystallization.

  • Solution:

    • Activated Charcoal Treatment: After dissolving the crude this compound in the hot solvent, add a small amount of activated charcoal to the solution and heat for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Column Chromatography

Issue: Poor separation of this compound from impurities.

  • Cause: The chosen eluent system does not have the optimal polarity to effectively separate the components on the stationary phase.

  • Solutions:

    • Optimize the Mobile Phase: If the spots on the TLC plate are too close together, adjust the polarity of the eluent. For normal phase silica gel chromatography, if the Rf values are too high, decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture). If the Rf values are too low, increase the polarity (e.g., increase the proportion of ethyl acetate).

    • Gradient Elution: Employ a gradient elution where the polarity of the mobile phase is gradually increased during the chromatography. This can help to separate compounds with a wider range of polarities.

Issue: this compound is not eluting from the column.

  • Cause: The mobile phase is not polar enough to displace the compound from the stationary phase.

  • Solution:

    • Increase Eluent Polarity: Significantly increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, switch to a higher proportion of ethyl acetate or add a more polar solvent like methanol to the eluent.

Data Presentation

Table 1: Comparison of Recrystallization Solvents for Crude this compound

Recrystallization SolventReported YieldReported PurityRemarks
Glacial Acetic Acid71-77%[1][3]HighA commonly cited and effective solvent for purification.
WaterGoodGoodThis compound has limited solubility in cold water and higher solubility in hot water, making it a suitable recrystallization solvent.
Ethanol84.1% (for a specific process)98.8% (for a specific process)Effective for achieving high purity.

Note: The reported yields and purities can vary depending on the initial purity of the crude material and the specific experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Glacial Acetic Acid
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of glacial acetic acid.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If any solid remains, add small portions of hot glacial acetic acid until a clear solution is obtained.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold water, followed by a small amount of cold ethanol, and finally with ether to aid in drying[1][3].

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5:1 n-heptane:ethyl acetate). Pour the slurry into a chromatography column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen mobile phase. A common starting point is a mixture of n-heptane and ethyl acetate (e.g., 5:1 v/v). The polarity can be gradually increased by increasing the proportion of ethyl acetate if the product is eluting too slowly.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • TLC Analysis: Monitor the composition of the collected fractions using Thin-Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to obtain the purified solid.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis synthesis Crude this compound (from Ethyl Acetoacetate + Urea) recrystallization Recrystallization synthesis->recrystallization Primary Method column_chromatography Column Chromatography synthesis->column_chromatography Secondary Method tlc TLC Monitoring recrystallization->tlc In-process Check column_chromatography->tlc Fraction Analysis hplc HPLC Purity Check tlc->hplc final_product Pure this compound hplc->final_product

Caption: Experimental workflow for the purification and analysis of this compound.

References

Technical Support Center: 6-Methyluracil Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-methyluracil. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used and well-established method for synthesizing this compound is the condensation reaction between ethyl acetoacetate and urea.[1] This reaction is typically carried out in the presence of an acid catalyst, such as hydrochloric acid, and involves the formation of a key intermediate, β-uraminocrotonic ester.[1] The subsequent cyclization of this intermediate under basic conditions yields this compound.

Q2: What is the expected yield for the synthesis of this compound from ethyl acetoacetate and urea?

A2: The reported yields for the synthesis of this compound from ethyl acetoacetate and urea are typically in the range of 71-77% of the theoretical amount under optimized conditions.[1]

Q3: Can thiourea be used instead of urea for the synthesis?

A3: Yes, thiourea can be used in a similar condensation reaction with ethyl acetoacetate to produce 6-methyl-2-thiouracil. This intermediate can then be converted to this compound in a subsequent step. This alternative route can be advantageous in certain experimental setups.

Troubleshooting Guide

This guide addresses common side reactions and experimental issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield of this compound

Q: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low yields in this compound synthesis can stem from several factors, primarily related to incomplete reactions or the formation of side products.

Potential Causes and Solutions:

  • Incomplete Formation of the β-Uraminocrotonic Ester Intermediate: The initial condensation of ethyl acetoacetate and urea to form the β-uraminocrotonic ester is a critical step.

    • Troubleshooting: Ensure the intermediate is completely dry before proceeding to the cyclization step. The presence of moisture can hinder the reaction and lead to the evolution of carbon dioxide during acidification, indicating incomplete utilization of ethyl acetoacetate.[1]

  • Hydrolysis of Ethyl Acetoacetate: Under the reaction conditions, particularly if excess base is present or at elevated temperatures for prolonged periods, ethyl acetoacetate can undergo hydrolysis to form acetoacetic acid and ethanol. Acetoacetic acid is unstable and can further decompose.

    • Troubleshooting: Carefully control the stoichiometry of the base used in the cyclization step and monitor the reaction temperature and time to minimize hydrolysis.

  • Self-Condensation of Ethyl Acetoacetate (Claisen Condensation): Ethyl acetoacetate can undergo self-condensation in the presence of a strong base to form 3-acetyl-4-hydroxy-6-methyl-2-pyrone.

    • Troubleshooting: Maintain the recommended reaction temperature and control the addition of the base to favor the reaction with urea over self-condensation.

Issue 2: Presence of Impurities in the Final Product

Q: My final this compound product shows impurities upon analysis. What are the likely side products and how can I minimize their formation?

A: The formation of byproducts is a common challenge. Understanding their origin is key to mitigating their presence.

Common Side Products and Mitigation Strategies:

  • Uncyclized β-Uraminocrotonic Acid: If the cyclization of the β-uraminocrotonic ester intermediate is incomplete, the corresponding carboxylic acid may be present as an impurity after acidification.

    • Mitigation: Ensure sufficient reaction time and optimal temperature for the cyclization step. Proper drying of the β-uraminocrotonic ester intermediate is also crucial for an efficient cyclization.[1]

  • Ethyl Acetoacetate Dimer (3-acetyl-4-hydroxy-6-methyl-2-pyrone): This byproduct arises from the Claisen self-condensation of ethyl acetoacetate.

    • Mitigation: This side reaction is more prevalent with strong bases and higher temperatures. Use the recommended base concentration and maintain strict temperature control.

  • Hydrolysis Products: As mentioned previously, hydrolysis of the starting ester can lead to impurities derived from acetoacetic acid.

    • Mitigation: Precise control over the amount of base and reaction time is critical.

Parameter Effect on Yield Effect on Purity Recommendation
Drying of Intermediate Incomplete drying significantly lowers the yield.[1]Can lead to unreacted starting materials and their byproducts.Ensure the β-uraminocrotonic ester is thoroughly dried under vacuum.[1]
Reaction Temperature Higher temperatures can increase reaction rate but may also promote side reactions.Can lead to the formation of self-condensation and hydrolysis byproducts.Maintain the recommended temperature for each step of the synthesis.
Base Concentration Excess base can lead to hydrolysis of the ester.Can introduce hydrolysis-related impurities.Use the stoichiometric amount of base required for the cyclization.
Reaction Time Insufficient time for cyclization will result in a lower yield.May result in the presence of the uncyclized intermediate.Allow for the recommended reaction time for complete cyclization.

Experimental Protocols

Synthesis of this compound from Ethyl Acetoacetate and Urea

This protocol is adapted from a well-established procedure.[1]

Step 1: Formation of β-Uraminocrotonic Ester

  • In a suitable vessel, mix 1.23 moles of ethyl acetoacetate, 1.33 moles of finely powdered urea, 25 mL of absolute alcohol, and a few drops of concentrated hydrochloric acid.

  • Stir the mixture thoroughly to ensure homogeneity.

  • Place the mixture in a vacuum desiccator containing concentrated sulfuric acid.

  • Evacuate the desiccator and allow the mixture to dry completely. This may take several days. The complete dryness of the resulting crude β-uraminocrotonic ester is crucial for the success of the next step.[1]

Step 2: Cyclization to this compound

  • Prepare a solution of 2 moles of sodium hydroxide in 1.2 L of water and heat it to 95°C.

  • Add the dry, finely powdered β-uraminocrotonic ester to the hot sodium hydroxide solution with stirring.

  • Cool the resulting clear solution to 65°C.

  • Slowly add concentrated hydrochloric acid with continuous stirring to acidify the solution. This compound will precipitate.

  • Cool the mixture further and collect the precipitate by filtration.

  • Wash the product with cold water, followed by alcohol and ether.

  • Air-dry the final product. The expected yield is between 71% and 77%.[1]

Visualizations

Signaling Pathways and Logical Relationships

Synthesis_Pathway EAA Ethyl Acetoacetate Intermediate β-Uraminocrotonic Ester EAA->Intermediate Condensation Urea Urea Urea->Intermediate 6-MU This compound Intermediate->6-MU Cyclization

Caption: Main synthesis pathway of this compound.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions EAA Ethyl Acetoacetate Intermediate β-Uraminocrotonic Ester EAA->Intermediate Condensation EAA_dimer Ethyl Acetoacetate Dimer EAA->EAA_dimer Self-Condensation Hydrolysis_products Hydrolysis Products EAA->Hydrolysis_products Hydrolysis Urea Urea Urea->Intermediate 6-MU This compound Intermediate->6-MU Cyclization Uncyclized_acid Uncyclized Intermediate Intermediate->Uncyclized_acid Incomplete Cyclization

Caption: Common side reactions in this compound synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Drying Check Drying of Intermediate Start->Check_Drying Check_Temp Check Reaction Temperature Start->Check_Temp Check_Base Check Base Stoichiometry Start->Check_Base Check_Time Check Reaction Time Start->Check_Time Optimize_Drying Optimize Drying Procedure Check_Drying->Optimize_Drying Optimize_Temp Adjust Temperature Control Check_Temp->Optimize_Temp Optimize_Base Adjust Base Concentration Check_Base->Optimize_Base Optimize_Time Increase Reaction Time Check_Time->Optimize_Time Improved_Product Improved Yield/Purity Optimize_Drying->Improved_Product Optimize_Temp->Improved_Product Optimize_Base->Improved_Product Optimize_Time->Improved_Product

Caption: Troubleshooting workflow for this compound synthesis.

References

Troubleshooting low yield in the condensation of diketene and urea for 6-Methyluracil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the condensation of diketene and urea to form 6-Methyluracil.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of this compound is consistently low. What are the most common causes?

Low yields in this synthesis are typically traced back to three primary areas: the stability and purity of the reactants, the reaction conditions, and the work-up procedure. Diketene is a highly reactive and unstable compound that can readily undergo side reactions if not handled properly.[1][2][3][4]

Q2: What are the critical handling and storage procedures for diketene?

Diketene is highly reactive and prone to polymerization, which is a major cause of low yields.[2][3][4] It is also flammable and reacts violently with water, acids, and bases.[1][2]

  • Storage: Store diketene at or near 0°C in a tightly sealed container made of appropriate materials like fluorosilicone glass or stainless steel.[1][2] It should be stored separately from acids, bases, and oxidizing agents.[1]

  • Handling: Use diketene in a well-ventilated area, and ensure all equipment is dry and free of acidic or basic residues.[2] Ground and bond containers when transferring to prevent static discharge.[5] Use fresh or newly distilled diketene for best results, as it can polymerize on standing.[4]

  • Safety: Diketene is an irritant to the skin and eyes.[5] Always wear appropriate Personal Protective Equipment (PPE), including gloves and safety goggles.[6]

Q3: I observe a significant amount of a sticky, polymeric substance instead of the desired crystalline product. Why is this happening?

The formation of a polymer is the most common side reaction and a direct consequence of diketene's instability.[3][4] This is often triggered by:

  • Impurities: Presence of acidic or basic impurities can catalyze violent polymerization.[1]

  • Temperature: Elevated temperatures can cause diketene to decompose or polymerize exothermically.[1][4]

  • Improper Storage: Using diketene that has been stored for a long time or at room temperature increases the likelihood of polymerization.[4]

Q4: How important is the purity of urea for this reaction?

The purity of urea is critical for achieving high yields in organic synthesis.[7] Using analytical or biochemical grade urea is recommended.[7] Impurities in lower-grade urea can introduce contaminants that may interfere with the reaction or catalyze side reactions.[] High-purity urea ensures low moisture content and minimal trace metal contamination, leading to more consistent and reproducible results.[6][9]

Q5: What is the optimal solvent and catalyst for this reaction?

While the reaction can be performed under various conditions, literature suggests that solvent choice can significantly impact yield. Toluene has been identified as a suitable solvent for similar reactions involving acetylketene (derived from a diketene adduct).[10] The use of a catalyst, such as Yb(TFA)₃, has been shown to dramatically increase yields in related syntheses from as low as 35% (uncatalyzed) to 85% (catalyzed).[10]

Troubleshooting Guide: Impact of Reaction Parameters

The following table summarizes the key parameters, their potential negative impact on yield, and recommended actions.

ParameterPotential Negative Impact on YieldRecommended Action
Diketene Quality Polymerization, decomposition, and formation of byproducts.[3][4]Use freshly distilled or high-purity, properly stored diketene.[2]
Urea Quality Introduction of moisture and catalytic impurities.[7][]Use high-purity, dry urea (ACS Reagent Grade or higher).[6]
Temperature Increased rate of diketene polymerization and side reactions at high temperatures.[1]Maintain strict temperature control throughout the reaction.
Solvent Poor solubility of reactants; promotion of side reactions.Select an appropriate, dry, and inert solvent like toluene.[10]
pH / Contaminants Acidic or basic contaminants catalyze diketene polymerization.[1][2]Ensure all glassware is clean and dry. Use inert atmosphere if necessary.
Catalyst Low reaction rate and conversion without a suitable catalyst.[10]Consider using a Lewis acid catalyst like Yb(TFA)₃ to improve reaction rate and yield.[10][11]

Visualizing the Process

Reaction Pathway and Side Reaction

The following diagram illustrates the intended reaction pathway for the synthesis of this compound and the major competing side reaction.

reaction_pathway Urea Urea Intermediate Acyclic Intermediate (N-acetoacetylurea) Urea->Intermediate + Diketene Diketene Diketene->Intermediate Polymer Diketene Polymer Diketene->Polymer Side Reaction (Polymerization) Product This compound Intermediate->Product Cyclization (Dehydration)

Caption: Reaction scheme for this compound synthesis and diketene polymerization side reaction.

Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose the cause of low product yield.

troubleshooting_workflow start Start: Low this compound Yield q1 Was Diketene fresh and stored properly? start->q1 s1 Action: Use freshly distilled or new batch of Diketene. q1->s1 No q2 Was high-purity, dry Urea used? q1->q2 Yes s1->q2 s2 Action: Use ACS grade or higher Urea. Dry before use. q2->s2 No q3 Were reaction temperature and time controlled? q2->q3 Yes s2->q3 s3 Action: Optimize temperature profile. Monitor reaction progress (TLC). q3->s3 No q4 Was the system free of acid/base contaminants? q3->q4 Yes s3->q4 s4 Action: Use oven-dried glassware. Consider using an inert atmosphere. q4->s4 No end_node Yield Improved q4->end_node Yes s4->end_node

Caption: A step-by-step workflow for troubleshooting low yields in the reaction.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized methodology based on established chemical principles for this reaction.[12][13] Researchers should perform a thorough risk assessment before proceeding.

Materials and Reagents:

  • Diketene (high purity, freshly opened or distilled)

  • Urea (ACS Reagent Grade or higher, dried)

  • Anhydrous Toluene

  • Lewis Acid Catalyst (e.g., Yb(TFA)₃, optional)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

Procedure:

  • Preparation:

    • Ensure all glassware is thoroughly cleaned and oven-dried to remove moisture and any acidic or basic residues.

    • Set up a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet for an inert atmosphere.

    • Dry the required amount of urea in a vacuum oven before use.

  • Reaction Setup:

    • In the reaction flask, dissolve the dried urea in anhydrous toluene under a nitrogen atmosphere.

    • If using a catalyst, add it to the urea solution and stir until well-dispersed.[10]

    • Cool the mixture in an ice bath to 0-5°C.

  • Addition of Diketene:

    • Slowly add diketene dropwise to the cooled, stirring urea solution over 30-60 minutes. Caution: Diketene is highly reactive; a slow addition rate is crucial to control the reaction temperature and prevent polymerization.[1]

    • Monitor the internal temperature to ensure it does not rise significantly.

  • Reaction:

    • After the addition is complete, slowly allow the reaction mixture to warm to room temperature.

    • Heat the mixture to reflux and maintain for several hours. The optimal time should be determined by monitoring the reaction's progress using an appropriate method like Thin-Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • The crude product may precipitate from the solution. Filter the solid and wash it with cold ethanol and then ether.

    • To purify, the crude product can be dissolved in a dilute aqueous sodium hydroxide solution.[12]

    • Carefully acidify the solution with hydrochloric acid until the this compound precipitates.[12]

    • Collect the purified product by filtration, wash thoroughly with cold water to remove salts, and then with a small amount of cold ethanol.

    • Dry the final product under vacuum to yield this compound as a colorless powder.[12]

This guide provides a starting point for troubleshooting and optimizing the synthesis of this compound. Individual results may vary, and further optimization of specific parameters may be required for your experimental setup.

References

How to avoid the formation of byproducts in 6-Methyluracil synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-methyluracil. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause Recommended Solution
Low Product Yield Incomplete initial condensation of starting materials.Ensure the intermediate, β-uraminocrotonic ester, is thoroughly dried before proceeding to the cyclization step. The presence of moisture can hinder the reaction.[1] Consider using a vacuum desiccator over a strong drying agent like concentrated sulfuric acid.[1]
Suboptimal reaction temperature during condensation or cyclization.Maintain the recommended temperature ranges for each step of the synthesis. For the cyclization of β-uraminocrotonic ester, heating to around 95°C in a sodium hydroxide solution is a common practice.[1]
Use of alkaline conditions during the initial condensation.The initial condensation of ethyl acetoacetate and urea benefits from a slightly acidic catalyst to prevent side reactions that can occur under basic conditions.
Insufficient drying of the condensation product.If the condensation product is not completely dry, a significant amount of carbon dioxide may be evolved during the acidification step, which indicates incomplete utilization of the ethyl acetoacetate.[1]
Product Contamination / Impurities Presence of unreacted starting materials.Ensure the reaction goes to completion by allowing for sufficient reaction time and maintaining optimal temperatures. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
Formation of uncyclized intermediates.The primary intermediate is β-uraminocrotonic ester. Ensure this is fully converted to this compound in the cyclization step by using the appropriate amount of base and sufficient heating.
Hydrolysis of ethyl acetoacetate.Avoid excessively high temperatures during the initial condensation step, as this can lead to the hydrolysis of ethyl acetoacetate, reducing the yield of the desired intermediate.
Evolution of Gas (CO₂) During Acidification Use of wet β-uraminocrotonic ester.This is a clear indicator that the intermediate was not properly dried. The moisture leads to the decomposition of the unreacted starting material or intermediate upon acidification.[1] Ensure the intermediate is a dry, fine powder before proceeding.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The most widely used methods are the condensation of ethyl acetoacetate with urea[1] and the reaction of diketene with urea.[2][3]

Q2: What is the critical intermediate in the synthesis from ethyl acetoacetate and urea?

A2: The key intermediate formed is β-uraminocrotonic ester.[1] Its purity and dryness are crucial for a high yield of the final product.

Q3: How can I purify the final this compound product?

A3: A common and effective method for purification is recrystallization from glacial acetic acid.[1]

Q4: What is a typical yield for the synthesis of this compound from ethyl acetoacetate and urea?

A4: Yields in the range of 71-77% of the theoretical amount are commonly reported for this method when performed under optimized conditions.[1]

Q5: Are there alternative catalysts that can be used for this synthesis?

A5: While the classical method uses a small amount of acid as a catalyst, research into related pyrimidine syntheses has explored various catalysts, including Lewis acids, to improve reaction times and yields. For instance, in a related synthesis from acetylketene, catalysts like Yb(TFA)₃ have been shown to significantly increase the yield.

Data Presentation

The following table summarizes quantitative data on the yield of this compound and its derivatives from different synthetic approaches.

Synthesis Method Starting Materials Catalyst/Conditions Yield (%) Reference
Classical CondensationEthyl Acetoacetate + UreaHCl (catalytic), NaOH71-77[1]
Diketene-based SynthesisDiketene + UreaNot specified-[2][3]
Acetylketene-based SynthesisAcetylketene Adduct + ThioureaNone (in toluene)35
Acetylketene-based SynthesisAcetylketene Adduct + ThioureaYb(OTf)₃ (in toluene)85
Microwave-assisted SynthesisN,N-Diethylurea + Methyl AcetoacetateMicrowave irradiation, 50°C62[4]

Experimental Protocols

Synthesis of this compound from Ethyl Acetoacetate and Urea

This protocol is adapted from a well-established procedure.[1]

Step 1: Formation of β-Uraminocrotonic Ester (Intermediate)

  • In a suitable vessel, mix 160 g of ethyl acetoacetate, 80 g of finely powdered urea, 25 mL of absolute alcohol, and a few drops of concentrated hydrochloric acid.

  • Place the mixture in a vacuum desiccator containing concentrated sulfuric acid.

  • Evacuate the desiccator using a water pump and allow the mixture to dry completely. This may take several days. The final product should be a dry, solid mass.

Step 2: Cyclization to this compound

  • Prepare a solution of 80 g of sodium hydroxide in 1.2 L of water and heat it to 95°C.

  • Add the dry, powdered β-uraminocrotonic ester from Step 1 to the hot sodium hydroxide solution with stirring until it completely dissolves.

  • Cool the solution to 65°C.

  • Carefully acidify the solution by the slow addition of concentrated hydrochloric acid while stirring. This compound will precipitate.

  • Cool the mixture further to ensure complete precipitation.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold water, followed by alcohol, and then ether.

  • Air-dry the final product.

Purification (Optional):

  • For higher purity, the crude this compound can be recrystallized from glacial acetic acid.[1]

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway EAA Ethyl Acetoacetate Condensation Acid Catalyst (e.g., HCl) EAA->Condensation Urea Urea Urea->Condensation Intermediate β-Uraminocrotonic Ester Cyclization Base (NaOH) Heat (95°C) Intermediate->Cyclization Product This compound Condensation->Intermediate Condensation Cyclization->Product Cyclization & Acidification Acidification Acid (HCl) Troubleshooting_Workflow Start Low Product Yield CheckDrying Was the intermediate (β-uraminocrotonic ester) thoroughly dried? Start->CheckDrying CheckTemp Were the reaction temperatures optimal? CheckDrying->CheckTemp Yes SolutionDry Solution: Ensure complete drying of the intermediate in a vacuum desiccator. CheckDrying->SolutionDry No CheckCatalyst Was an acidic catalyst used for condensation? CheckTemp->CheckCatalyst Yes SolutionTemp Solution: Monitor and maintain recommended temperatures for each step. CheckTemp->SolutionTemp No CheckCompletion Did the reaction go to completion? CheckCatalyst->CheckCompletion Yes SolutionCatalyst Solution: Use a catalytic amount of acid for the initial condensation. CheckCatalyst->SolutionCatalyst No SolutionCompletion Solution: Increase reaction time and monitor using TLC. CheckCompletion->SolutionCompletion No

References

Technical Support Center: High-Purity Recrystallization of 6-Methyluracil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on obtaining high-purity 6-Methyluracil through recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The choice of solvent is critical for successful recrystallization and depends on the impurity profile of your crude this compound. Glacial acetic acid is a commonly cited and effective solvent for achieving high purity.[1][2] Other solvents that have been successfully used include water, ethanol, and Dimethylformamide (DMF).[3][4] A screening of solvents is recommended to find the optimal one for your specific material. Solvents to consider for screening include methanol, ethanol, isopropyl alcohol, acetonitrile, water, and ethyl acetate.[3]

Q2: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out," the formation of a liquid phase instead of solid crystals, can occur if the solute's melting point is lower than the solution's temperature or due to the presence of impurities. To troubleshoot this:

  • Add more solvent: This can keep the compound dissolved at a lower temperature, allowing for crystallization to occur upon slower cooling.

  • Cool the solution more slowly: Rapid cooling can favor oiling out. Allow the solution to cool gradually to room temperature before placing it in an ice bath.

  • Use a seed crystal: Introducing a small, pure crystal of this compound can initiate crystallization.

  • Scratch the inner surface of the flask: This can create nucleation sites for crystal growth.

  • Change the solvent system: A different solvent or a co-solvent system may be necessary to prevent oiling out.

Q3: The yield of my recrystallized this compound is very low. What are the possible causes and solutions?

A3: Low recovery can be due to several factors:

  • Using too much solvent: This will result in a significant portion of the product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper. Ensure your filtration apparatus is pre-heated.

  • Washing with room temperature solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.

  • Inappropriate solvent choice: If this compound has high solubility in the chosen solvent even at low temperatures, the recovery will be poor.

Q4: I am observing batch-to-batch variability in my final product, specifically in its physical properties. What could be the cause?

A4: this compound is known to exhibit polymorphism, meaning it can exist in different crystalline forms with distinct physical properties.[3][4][5] The formation of a specific polymorph can be influenced by factors such as the recrystallization solvent, cooling rate, and temperature.[3] The presence of different polymorphs can lead to issues like the appearance of grains in formulations.[3] To ensure consistency, it is crucial to carefully control and document your crystallization parameters.

Data Presentation

Solvent Suitability for Recrystallization
SolventQualitative Solubility AssessmentReference
Glacial Acetic AcidGood solvent for high-purity crystals.[1][2]
WaterSoluble; can be used for recrystallization.[2][3]
EthanolSoluble in hot ethanol.[2]
Dimethylformamide (DMF)Can be used for crystallization.[4]
Dimethyl Sulfoxide (DMSO)Soluble.
EtherSlightly soluble.[2]
Methanol, Isopropyl Alcohol, Acetonitrile, Ethyl AcetatePotential solvents for screening.[3]
Quantitative Solubility Data

Experimental Protocols

Protocol 1: Recrystallization from Glacial Acetic Acid

This protocol is adapted from a well-established synthetic procedure for achieving high-purity this compound.[1]

Materials:

  • Crude this compound

  • Glacial Acetic Acid

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of glacial acetic acid to the flask.

  • Gently heat the mixture with stirring until the this compound is completely dissolved. Add more glacial acetic acid in small portions if necessary to achieve full dissolution.

  • If there are insoluble impurities, perform a hot gravity filtration.

  • Allow the clear solution to cool slowly to room temperature.

  • Once the solution has reached room temperature and crystals have started to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold water, followed by a wash with cold ethanol and then ether.[1]

  • Dry the purified crystals in a vacuum desiccator.

Protocol 2: Recrystallization from Water

Materials:

  • Crude this compound

  • Deionized Water

  • Erlenmeyer flask

  • Heating source

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of deionized water.

  • Heat the suspension to boiling while stirring.

  • Add more water in small portions until the this compound is completely dissolved. Avoid adding a large excess of water.

  • If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes.

  • If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask.

  • Allow the filtrate to cool slowly to room temperature.

  • Cool the flask in an ice bath to complete the crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Dry the crystals thoroughly.

Protocol 3: Recrystallization from Ethanol

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Heating source with a water bath (to avoid direct heating of flammable ethanol)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol.

  • Gently heat the mixture in a water bath until the ethanol is boiling and the solid is dissolved. Add more hot ethanol as needed.

  • If necessary, perform a hot gravity filtration to remove insoluble impurities.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the purified this compound.

Mandatory Visualizations

Experimental Workflow for Recrystallization

G Figure 1: General Experimental Workflow for Recrystallization of this compound A Crude this compound B Dissolve in Minimal Hot Solvent A->B C Hot Gravity Filtration (if impurities present) B->C Optional D Slow Cooling to Room Temperature B->D C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Ice-Cold Solvent F->G H Dry Crystals G->H I High-Purity This compound H->I

Caption: Figure 1: General Experimental Workflow for Recrystallization of this compound.

Troubleshooting Logic for Recrystallization Issues

G Figure 2: Troubleshooting Logic for Common Recrystallization Issues Start Recrystallization Attempt Problem Problem Encountered? Start->Problem OilingOut Compound Oils Out Problem->OilingOut Yes LowYield Low Yield Problem->LowYield Yes NoCrystals No Crystals Form Problem->NoCrystals Yes Success Successful Crystallization Problem->Success No Sol1 Add more solvent & cool slowly OilingOut->Sol1 Sol5 Change solvent OilingOut->Sol5 Sol3 Reduce solvent volume & use ice-cold wash LowYield->Sol3 Sol2 Use seed crystal or scratch flask NoCrystals->Sol2 Sol4 Concentrate solution & re-cool NoCrystals->Sol4 Sol1->Problem Sol2->Problem Sol3->Problem Sol4->Problem Sol5->Problem

Caption: Figure 2: Troubleshooting Logic for Common Recrystallization Issues.

References

Identifying and removing impurities from 6-Methyluracil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methyluracil. Below are detailed protocols and data to help you identify and remove impurities effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: The most common impurities in this compound synthesized via the condensation of ethyl acetoacetate and urea include:

  • Unreacted Starting Materials: Residual urea and ethyl acetoacetate may be present.

  • Intermediate Products: The intermediate, β-uraminocrotonic ester, may not have fully cyclized. If this intermediate is not thoroughly dried before the cyclization step, it can lead to the evolution of carbon dioxide during acidification, indicating incomplete utilization.[1]

  • Side-Reaction Byproducts: Although less commonly detailed, side reactions inherent to the condensation process can introduce structurally related impurities.

  • Polymorphic Impurities: this compound can exist in different polymorphic forms. The presence of an undesired polymorph can be considered an impurity, potentially affecting physical properties like solubility and melting point.[2]

Q2: What analytical methods are recommended for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is a common and effective method for determining the purity of this compound.[3] A reverse-phase C18 column with a mobile phase of acetonitrile and water, often with a modifier like phosphoric or formic acid, can be used to separate this compound from its impurities.[4] Other methods like Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure and identify proton-bearing impurities.

Troubleshooting Guides

Recrystallization Issues

Issue: The compound "oils out" instead of forming crystals during recrystallization.

This occurs when the solute precipitates from the solution at a temperature above its melting point.

Solutions:

  • Increase Solvent Volume: Add more of the hot recrystallization solvent to ensure the compound remains dissolved at a lower temperature.

  • Slow Cooling: Allow the solution to cool to room temperature more slowly before placing it in an ice bath. This provides more time for crystal nucleation.

  • Seed Crystals: Introduce a small, pure crystal of this compound to the cooled solution to initiate crystallization.

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. This can create nucleation sites for crystal growth.

  • Solvent System Modification: If oiling persists, consider using a different solvent or a solvent pair in which the compound is less soluble.

Issue: Poor recovery of this compound after recrystallization.

A low yield can be caused by several factors.

Solutions:

  • Minimize Solvent Usage: While you need enough hot solvent to dissolve the compound, an excessive amount will result in a significant portion of the product remaining in the mother liquor upon cooling.

  • Sufficient Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation before filtration.

  • Check Mother Liquor: If the mother liquor has not been discarded, you can test for the presence of a significant amount of dissolved product by evaporating a small sample to see if a solid residue forms. If so, concentrating the mother liquor and cooling it again may yield more crystals.

General Purification Problems

Issue: The purified this compound has a low melting point or a broad melting range.

A pure substance should have a sharp melting point. This compound typically decomposes above 300°C.[1] A lower and broader melting range indicates the presence of impurities.

Solution:

  • Repeat Purification: The product may require another round of purification. Consider using a different method; for example, if recrystallization was used, try sublimation or column chromatography to remove different types of impurities.

  • Thorough Drying: Ensure the purified crystals are completely dry, as residual solvent can depress the melting point.

Data Presentation

The following table summarizes typical purity and yield data for this compound after synthesis and purification.

Purification Stage/MethodPurityYieldNotes
Crude (Post-synthesis)Variable71-77%Purity depends on the success of the initial workup.[1]
Recrystallization (Ethanol)>98.8%Not specifiedA patent describes purification with ethanol to achieve high purity.[5]
Commercial Grade (HPLC)>97%Not applicableStandard purity for commercially available this compound.[3]
Commercial Grade (HPLC, High Purity)>99.0%Not applicableHigh-purity grade available from suppliers.[6]

Experimental Protocols

Protocol 1: Recrystallization from Glacial Acetic Acid

This is a common method for further purifying crude this compound.[1]

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of glacial acetic acid and heat the mixture gently while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold water, followed by a small amount of cold ethanol to remove residual acetic acid and other soluble impurities.[7]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Sublimation

Sublimation can be an effective purification technique for this compound, especially for removing non-volatile impurities.

  • Preparation: Ensure the crude this compound is completely dry. Place the solid in the bottom of a sublimation apparatus.

  • Assembly: Assemble the sublimation apparatus, ensuring the cold finger is positioned correctly above the sample.

  • Vacuum Application: Attach the apparatus to a vacuum pump and evacuate the system.

  • Cooling: Once a stable vacuum is achieved, circulate a coolant (e.g., cold water) through the cold finger.

  • Heating: Gently heat the bottom of the apparatus containing the sample. The this compound will sublime and deposit as pure crystals on the cold finger.

  • Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum. Carefully and slowly reintroduce air into the system. Disassemble the apparatus and scrape the purified crystals from the cold finger.

Protocol 3: Column Chromatography

For separating impurities with similar solubility, column chromatography can be employed.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack, draining the excess solvent until it is level with the top of the silica. Add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a mixture of dichloromethane and methanol). Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the fractions using a technique like Thin Layer Chromatography (TLC) to identify which fractions contain the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis synthesis Crude this compound (from Urea + Ethyl Acetoacetate) recrystallization Recrystallization (Glacial Acetic Acid) synthesis->recrystallization Dissolve & Cool sublimation Sublimation synthesis->sublimation Heat under Vacuum column_chrom Column Chromatography synthesis->column_chrom Elute through Silica analysis Pure this compound recrystallization->analysis sublimation->analysis column_chrom->analysis hplc HPLC Analysis analysis->hplc Verify Purity

Caption: A workflow diagram illustrating the purification options for crude this compound.

troubleshooting_recrystallization start Recrystallization Attempt oiling_out Compound 'Oils Out'? start->oiling_out poor_yield Poor Crystal Yield? oiling_out->poor_yield No solution_oiling Solutions: - Add more hot solvent - Cool slower - Add seed crystal - Scratch flask oiling_out->solution_oiling Yes solution_yield Solutions: - Reduce initial solvent - Ensure complete cooling - Concentrate mother liquor poor_yield->solution_yield Yes success Successful Crystallization poor_yield->success No solution_oiling->start Retry solution_yield->start Re-evaluate

Caption: A decision-making diagram for troubleshooting common recrystallization issues.

References

Technical Support Center: Optimizing Catalyst Use in 6-Methyluracil Derivative Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 6-methyluracil derivatives. This guide, presented in a question-and-answer format, directly addresses specific issues that may be encountered during experimentation.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of this compound derivatives.

Q1: Why is the yield of my this compound synthesis unexpectedly low?

A1: Low yields in this compound synthesis can arise from several factors, often related to reaction conditions and reagent purity. Here are some common causes and their solutions:

  • Incomplete Reaction: The condensation reaction to form the β-uraminocrotonic ester intermediate may be slow. Ensure the reaction mixture is completely dry, as moisture can hinder the reaction. Using a vacuum desiccator with a drying agent like concentrated sulfuric acid for 5-7 days is crucial.[1] Inadequate drying can lead to the evolution of carbon dioxide during acidification, indicating incomplete utilization of ethyl acetoacetate.[1]

  • Suboptimal Reaction Temperature: The cyclization step is temperature-sensitive. The reaction of the β-uraminocrotonic ester with sodium hydroxide is typically carried out at 95°C.[1] Lower temperatures can lead to an incomplete reaction, while excessively high temperatures may cause degradation of reactants or products.

  • Improper pH Adjustment: The final precipitation of this compound is pH-dependent. Careful and slow addition of concentrated hydrochloric acid to cool the solution to 65°C is necessary to achieve optimal precipitation.[1]

  • Reactant Quality: The purity of starting materials, such as ethyl acetoacetate, is important for achieving good yields.[1]

  • Catalyst Choice and Loading: In catalyzed syntheses, the choice of catalyst and its concentration are critical. For instance, in the synthesis of 6-methylthiouracil and this compound derivatives using 2,2,6-trimethyl-4H-1,3-dioxin-4-one, the yield was significantly lower without a catalyst (35%) compared to when a catalyst like Yb(TFA)₃ was used (85%).[2]

Q2: My reaction is producing multiple unexpected side products. How can I improve the selectivity?

A2: The formation of side products is a common challenge. The following strategies can help improve the selectivity of your reaction:

  • Control of Reaction Temperature: As with yield, the temperature can significantly influence the formation of side products. Running the reaction at the optimal temperature for the desired product can minimize competing side reactions.

  • Catalyst Selection: The choice of catalyst can dramatically impact selectivity. For example, in the synthesis of pyrimidine derivatives, different catalysts can favor different reaction pathways. A screening of various catalysts may be necessary to identify the one that provides the highest selectivity for your desired product.

  • Purity of Reactants: Impurities in the starting materials can sometimes act as catalysts for side reactions or participate in unwanted reactions themselves. Using highly pure reactants can help minimize the formation of unexpected byproducts.

  • Stoichiometry of Reactants: The molar ratio of the reactants can influence the product distribution. Optimizing the stoichiometry can favor the formation of the desired product over side products.

Q3: I am having difficulty purifying the final this compound derivative. What are some effective purification strategies?

A3: Purification of this compound derivatives can be challenging due to the presence of structurally similar impurities. Here are some recommended purification techniques:

  • Recrystallization: This is a common and effective method for purifying solid compounds. For this compound, glacial acetic acid is a suitable solvent for recrystallization.[1] The choice of solvent is critical and may require some experimentation to find the optimal one for your specific derivative. The general principle is to dissolve the crude product in a minimum amount of a hot solvent in which the product has high solubility and the impurities have low solubility. Upon cooling, the pure product should crystallize out.

  • Column Chromatography: For complex mixtures or when recrystallization is ineffective, column chromatography is a powerful purification technique. The choice of stationary phase (e.g., silica gel) and mobile phase (solvent system) will depend on the polarity of your compound and the impurities. A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective in separating compounds with similar polarities.

  • Washing: After filtration, washing the solid product with appropriate solvents can remove residual impurities. For this compound, sequential washing with cold water, ethanol, and ether is recommended.[1]

Q4: My catalyst seems to be losing activity over time. What could be the cause and how can I address it?

A4: Catalyst deactivation is a common issue in catalytic reactions and can be caused by several factors:

  • Poisoning: Certain functional groups or impurities in the reaction mixture can strongly adsorb to the active sites of the catalyst, rendering them inactive.[3] Common poisons include sulfur and nitrogen-containing compounds. To mitigate this, ensure the purity of your reactants and solvents.

  • Fouling: The deposition of carbonaceous materials (coke) or other insoluble byproducts on the catalyst surface can block active sites.[3] Optimizing reaction conditions to minimize side reactions can help reduce fouling.

  • Sintering: At high temperatures, the small metal particles of a supported catalyst can agglomerate into larger particles, reducing the active surface area.[3] It is important to operate the reaction within the recommended temperature range for the catalyst.

  • Leaching: The active metal component of the catalyst may dissolve into the reaction mixture, leading to a loss of activity. This can be influenced by the solvent and the reaction conditions.

Catalyst Regeneration: In some cases, a deactivated catalyst can be regenerated. Common regeneration techniques include:

  • Washing: Washing the catalyst with a suitable solvent can remove adsorbed impurities or fouling agents.

  • Calcination: Heating the catalyst in air or an inert atmosphere can burn off carbonaceous deposits.

  • Chemical Treatment: Treating the catalyst with specific chemical agents can sometimes restore its activity. The appropriate regeneration method depends on the nature of the catalyst and the deactivation mechanism.

Frequently Asked Questions (FAQs)

This section answers frequently asked questions regarding the synthesis of this compound derivatives.

Q1: What is the classical method for synthesizing this compound?

A1: The classical and well-established method for synthesizing this compound is the Biginelli reaction, which involves the condensation of urea and ethyl acetoacetate.[1] The reaction proceeds in two main steps: the formation of a β-uraminocrotonic ester intermediate, followed by an acid-catalyzed cyclization to form the this compound ring.

Q2: What are some modern catalysts used to improve the synthesis of this compound derivatives?

A2: Several modern catalysts have been developed to improve the efficiency and yield of this compound derivative synthesis. These include:

  • Ytterbium(III) trifluoromethanesulfonate (Yb(TFA)₃): This Lewis acid catalyst has been shown to be highly effective in the synthesis of 6-methylthiouracil and this compound derivatives, leading to significantly higher yields compared to the uncatalyzed reaction.[2]

  • Zinc Acetate: This catalyst is used in the synthesis of this compound structural compounds from ethyl carbamate and ethyl acetoacetate.[4]

  • Various Metal Catalysts: A study comparing different catalysts for the synthesis of 6-methylthiouracil and this compound derivatives found that catalysts like Pd(OAc)₂, Cu(OTf)₂, and PdCl₂ can also be effective, although Yb(TFA)₃ provided the highest yield in their investigation.

Q3: What are the key safety precautions to consider during the synthesis of this compound derivatives?

A3: As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures. Specific hazards to be aware of during this compound synthesis include:

  • Corrosive Reagents: Concentrated acids (e.g., hydrochloric acid, sulfuric acid) and bases (e.g., sodium hydroxide) are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Flammable Solvents: Many organic solvents used in the synthesis and purification steps (e.g., ethanol, ether, ethyl acetate) are flammable. Work in a well-ventilated fume hood and away from ignition sources.

  • Toxicity of Reagents: Some reagents may be toxic. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of 6-Methylthiouracil/Uracil Derivatives

CatalystCatalyst Loading (mol%)SolventReaction Time (h)Yield (%)Reference
None0Toluene435[2]
Pd(OAc)₂15Toluene444[2]
Cu(OTf)₂15Toluene448[2]
PdCl₂15Toluene451[2]
Yb(TFA)₃15Toluene485[2]
Zinc AcetateNot specifiedXylene6High[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Biginelli Reaction

This protocol is adapted from a well-established procedure.[1]

Materials:

  • Urea (finely powdered)

  • Ethyl acetoacetate

  • Absolute ethanol

  • Concentrated hydrochloric acid

  • Sodium hydroxide

  • Concentrated sulfuric acid (for desiccator)

  • Distilled water

  • Ice

Equipment:

  • Large crystallizing dish

  • Watch glass

  • Vacuum desiccator

  • Beakers

  • Stirring rod

  • Filter funnel and flask

  • Filter paper

Procedure:

  • Condensation: In a large crystallizing dish, thoroughly mix 80 g (1.33 moles) of finely powdered urea with 160 g (1.23 moles) of ethyl acetoacetate, 25 mL of absolute ethanol, and 10 drops of concentrated hydrochloric acid.

  • Drying: Cover the dish loosely with a watch glass and place it in a vacuum desiccator containing concentrated sulfuric acid. Evacuate the desiccator using a water pump for 5 to 7 days, or until the mixture is completely dry. This will form the crude β-uraminocrotonic ester.

  • Cyclization: Prepare a solution of 80 g (2 moles) of sodium hydroxide in 1.2 L of water and heat it to 95°C. Add the dry, finely powdered β-uraminocrotonic ester to the hot sodium hydroxide solution with stirring.

  • Precipitation: Cool the resulting clear solution to 65°C. Carefully and slowly add concentrated hydrochloric acid with continuous stirring to acidify the solution. This compound will precipitate.

  • Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by filtration and wash it sequentially with cold water, ethanol, and diethyl ether. Air-dry the purified this compound. For further purification, the product can be recrystallized from glacial acetic acid.

Mandatory Visualization

Experimental_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Drying cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Precipitation & Purification reactants Urea + Ethyl Acetoacetate + Ethanol + HCl mixing Thorough Mixing reactants->mixing drying Vacuum Desiccation (5-7 days) mixing->drying intermediate β-uraminocrotonic ester drying->intermediate cyclization Add intermediate to NaOH intermediate->cyclization naoh_prep Prepare hot NaOH solution (95°C) naoh_prep->cyclization acidification Cool to 65°C & Acidify with HCl cyclization->acidification filtration Filter and Wash acidification->filtration product Pure this compound filtration->product

Caption: General experimental workflow for the synthesis of this compound.

Biginelli_Reaction_Mechanism cluster_reactants Reactants cluster_mechanism Reaction Mechanism Urea Urea Step1 1. Aldehyde-Urea Condensation Urea->Step1 Aldehyde Aldehyde (e.g., from Ethyl Acetoacetate) Aldehyde->Step1 Ketoester β-Ketoester (Ethyl Acetoacetate) Step2 2. Nucleophilic Addition of Ketoester Enol Ketoester->Step2 Iminium Acyliminium Ion Intermediate Step1->Iminium H+, -H2O Iminium->Step2 Adduct Open-Chain Adduct Step2->Adduct Step3 3. Cyclization and Dehydration Adduct->Step3 Product Dihydropyrimidinone (this compound Derivative) Step3->Product -H2O

Caption: Simplified mechanism of the Biginelli reaction for pyrimidine synthesis.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for 6-Methyluracil Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 6-Methyluracil, a compound of significant interest in pharmaceutical development for its wound-healing and immune-modulating properties. Ensuring the purity of Active Pharmaceutical Ingredients (APIs) like this compound is critical for the safety and efficacy of the final drug product. This document outlines and compares the most common and effective analytical techniques, offering supporting data and detailed experimental protocols to aid in method selection and implementation.

Overview of Analytical Techniques

The purity of this compound is determined by a combination of chromatographic and spectroscopic techniques, each providing unique insights into the presence of impurities, including related substances, residual solvents, and polymorphic forms. High-Performance Liquid Chromatography (HPLC) is the cornerstone for quantitative purity assessment, while spectroscopic and thermal analysis methods are crucial for structural identification and solid-state characterization.

Quantitative Data Comparison

The following table summarizes the typical performance of various analytical methods for the purity assessment of this compound. The values presented are representative and may vary based on the specific instrumentation and method parameters.

Analytical MethodParameterTypical Performance for this compound
High-Performance Liquid Chromatography (HPLC) Purity Assay>99.0%
Limit of Detection (LOD)0.01 - 0.1%
Limit of Quantitation (LOQ)0.03 - 0.3%
Linearity (r²)>0.999
Accuracy (% Recovery)98 - 102%
Precision (% RSD)<2%
Quantitative Nuclear Magnetic Resonance (qNMR) Purity Assay>98%
Accuracy (% Bias)<1%
Precision (% RSD)<1%
Differential Scanning Calorimetry (DSC) Purity Assay (for >98.5% pure samples)Can detect low mole% of impurities
Melting Point~320-325 °C (decomposes)
Powder X-Ray Diffraction (PXRD) Polymorphic PurityQualitative and semi-quantitative
Fourier-Transform Infrared (FTIR) Spectroscopy Identification and Polymorphic FormQualitative

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination

HPLC is the most widely used method for the quantitative determination of this compound and its organic impurities. A reverse-phase method is typically employed.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for pH adjustment)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile). A typical starting point is a 95:5 (v/v) mixture of aqueous buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration similar to the primary standard.

  • Analysis: Inject the blank (mobile phase), standard solutions, and sample solution into the HPLC system.

  • Quantification: Calculate the purity of the this compound sample by comparing the peak area of the main component in the sample chromatogram to the peak area of the reference standard. Impurities are quantified relative to the main peak or a reference standard for the specific impurity if available.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

qNMR is an absolute method for purity determination that does not require a reference standard of the analyte itself.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation: Accurately weigh the this compound sample and the internal standard into a vial. Dissolve the mixture in a known volume of the deuterated solvent. Transfer the solution to an NMR tube.

  • Data Acquisition: Acquire the 1H NMR spectrum using a single-pulse experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1 value).

  • Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Calculation: Determine the purity of the this compound by comparing the integral of a characteristic proton signal of this compound to the integral of a known proton signal of the internal standard, taking into account the molar masses and the number of protons for each signal.

Differential Scanning Calorimetry (DSC) for Solid-State Purity and Polymorphism

DSC is used to determine the melting point and enthalpy of fusion, which can be used to assess purity based on the van't Hoff equation.[1][2][3][4][5] It is also a key technique for identifying and characterizing different polymorphic forms.[6][7][8]

Instrumentation:

  • Differential Scanning Calorimeter

  • Aluminum pans (hermetically sealed for purity determination)

Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of the this compound sample into an aluminum pan and hermetically seal it.

  • Analysis: Place the sample pan and an empty reference pan in the DSC cell. Heat the sample at a constant rate (e.g., 1-10 °C/min) under a nitrogen purge.

  • Data Analysis: The melting endotherm is analyzed to determine the onset temperature, peak temperature, and enthalpy of fusion. Purity is calculated using the instrument's software based on the shape of the melting peak. Different polymorphic forms will exhibit different melting points and/or thermal events.

Powder X-Ray Diffraction (PXRD) for Polymorphic Identification

PXRD is a powerful technique for identifying the crystalline form of a solid material. Each crystalline form has a unique diffraction pattern.[6][7][8][9][10][11][12][13]

Instrumentation:

  • Powder X-ray diffractometer with a Cu Kα radiation source

Procedure:

  • Sample Preparation: Gently pack the this compound powder into the sample holder.

  • Data Collection: Collect the diffraction pattern over a specific 2θ range (e.g., 5° to 40°) with a defined step size and scan speed.

  • Data Analysis: Compare the obtained diffraction pattern with known patterns of different this compound polymorphs to identify the form present in the sample.

Fourier-Transform Infrared (FTIR) Spectroscopy for Identification

FTIR spectroscopy is used for the identification of this compound by comparing its vibrational spectrum to that of a reference standard. It can also be used to differentiate between polymorphic forms, as they may exhibit subtle differences in their spectra due to different intermolecular interactions.[6][7][8][14]

Instrumentation:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory

Procedure:

  • Sample Preparation: Place a small amount of the this compound powder directly on the ATR crystal.

  • Data Collection: Record the infrared spectrum over the mid-IR range (e.g., 4000 to 400 cm⁻¹).

  • Data Analysis: Compare the sample spectrum with a reference spectrum of this compound for identification.

Mandatory Visualizations

Purity_Assessment_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Identification & Solid-State Characterization cluster_2 Quantitative Purity Assessment cluster_3 Final Purity Statement Sample This compound Sample Appearance Visual Appearance Sample->Appearance FTIR FTIR Spectroscopy Appearance->FTIR PXRD Powder X-Ray Diffraction FTIR->PXRD DSC_poly DSC (Polymorphism) PXRD->DSC_poly HPLC HPLC (Organic Impurities) DSC_poly->HPLC qNMR qNMR (Absolute Purity) HPLC->qNMR DSC_purity DSC (Purity) qNMR->DSC_purity Report Certificate of Analysis DSC_purity->Report

Caption: Workflow for the comprehensive purity assessment of this compound.

Polymorph_Analysis cluster_polymorphs Polymorphic Forms of this compound cluster_techniques Analytical Techniques P1 Polymorph I PXRD Powder X-Ray Diffraction (Unique Diffraction Patterns) P1->PXRD Differentiates DSC Differential Scanning Calorimetry (Different Melting Points/Transitions) P1->DSC Characterizes FTIR FTIR Spectroscopy (Subtle Spectral Differences) P1->FTIR Identifies P2 Polymorph II P2->PXRD P2->DSC P2->FTIR P3 Other Metastable Forms P3->PXRD P3->DSC P3->FTIR

Caption: Analytical techniques for differentiating polymorphic forms of this compound.

Conclusion

The purity assessment of this compound requires a multi-faceted analytical approach. While HPLC remains the primary tool for quantifying organic impurities, techniques such as qNMR provide an orthogonal method for determining absolute purity. Furthermore, the potential for polymorphism in this compound necessitates the use of solid-state characterization techniques like PXRD, DSC, and FTIR to ensure the correct and consistent crystalline form is present in the API. The selection of the appropriate analytical methods should be based on the specific requirements of the analysis, regulatory guidelines, and the intended use of the this compound.

References

A Comparative Guide to the HPLC Analysis of 6-Methyluracil and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in pharmaceutical development and quality control. For researchers working with 6-Methyluracil and its diverse derivatives, selecting the optimal HPLC method is critical for accurate quantification, purity assessment, and stability testing. This guide provides a comprehensive comparison of the primary HPLC methodologies—Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC)—supported by experimental data and detailed protocols to aid in method selection and implementation.

Introduction to HPLC Analysis of Uracil Derivatives

This compound, a pyrimidine derivative, and its analogues exhibit a wide range of polarities, posing a challenge for a single, universal analytical method. The choice between Reversed-Phase HPLC and HILIC is fundamentally dictated by the physicochemical properties of the analyte. While RP-HPLC is the workhorse of the pharmaceutical industry, effectively separating non-polar to moderately polar compounds, HILIC has emerged as a powerful alternative for the retention and separation of highly polar molecules that are poorly retained in RP mode.

Reversed-Phase (RP) HPLC: The Standard Approach

In RP-HPLC, a non-polar stationary phase (typically C18 or C8) is used with a polar mobile phase. The retention of analytes is primarily driven by hydrophobic interactions. For this compound and its less polar derivatives, RP-HPLC is a robust and reliable method.

Principle of Separation: More hydrophobic (less polar) compounds interact more strongly with the stationary phase, leading to longer retention times. The polarity of the mobile phase can be adjusted by varying the ratio of an organic modifier (like acetonitrile or methanol) to an aqueous buffer.

Typical Conditions for this compound: A common approach for the analysis of this compound involves a C18 column with a mobile phase consisting of acetonitrile, water, and an acid such as phosphoric or formic acid.[1] The acidic modifier helps to ensure good peak shape by suppressing the ionization of silanol groups on the stationary phase.

Hydrophilic Interaction Liquid Chromatography (HILIC): For Polar Analogs

HILIC is a variation of normal-phase chromatography that uses a polar stationary phase (e.g., silica, or bonded phases with diol, amide, or cyano functionalities) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer.

Principle of Separation: HILIC is particularly advantageous for compounds that are too polar to be adequately retained on RP columns. A water-rich layer is formed on the surface of the polar stationary phase, and analytes partition between this layer and the bulk mobile phase. More polar compounds are more strongly retained. Uracil itself is often used as a void marker in RP-HPLC due to its high polarity and lack of retention.[2]

Comparative Analysis: RP-HPLC vs. HILIC for this compound Derivatives

The choice of method will depend on the specific derivatives being analyzed. The following table summarizes the key differences and provides expected retention behaviors for hypothetical this compound derivatives with varying polarity.

FeatureReversed-Phase HPLC (RP-HPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Stationary Phase Non-polar (e.g., C18, C8)Polar (e.g., Silica, Diol, Amide)
Mobile Phase Polar (e.g., Water/Acetonitrile, Water/Methanol)High organic content (e.g., >70% Acetonitrile in water/buffer)
Primary Retention Mechanism Hydrophobic interactionsPartitioning into a water-enriched layer on the stationary phase surface
Elution Order Least polar compounds elute lastMost polar compounds elute last
Ideal Analytes This compound and its non-polar to moderately polar derivativesHighly polar this compound derivatives (e.g., with hydroxyl, carboxyl, or amino groups)
Expected Retention of this compound Moderate retentionWeak retention
Expected Retention of a Hydrophobic Derivative (e.g., 6-Methyl-5-benzyluracil) Strong retentionVery weak retention
Expected Retention of a Polar Derivative (e.g., 6-Methyl-5-hydroxyuracil) Weak retention (may elute near the void volume)Strong retention

Experimental Protocols

Below are representative experimental protocols for the analysis of this compound and a polar analogue using RP-HPLC and HILIC, respectively.

Protocol 1: RP-HPLC Analysis of this compound

This protocol is adapted from a standard method for the analysis of this compound.[1]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column).

  • Mobile Phase: Acetonitrile (MeCN) and water with phosphoric acid. For MS compatibility, formic acid can be used instead of phosphoric acid.[1] A typical starting gradient could be 10% MeCN in water, increasing to 90% MeCN over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: HILIC Analysis of Polar Uracil Derivatives

This protocol provides a general framework for the analysis of polar uracil derivatives.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Primesep N, 4.6 x 150 mm, 5 µm, 100A (or equivalent HILIC column).[3]

  • Mobile Phase: A mixture of acetonitrile and water, typically in a ratio of 90:10 (v/v).[3] A buffer, such as ammonium formate or ammonium acetate, can be added to the aqueous portion to improve peak shape and reproducibility.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 250 nm.[3]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Ensure the sample solvent has a similar or lower elution strength than the mobile phase to avoid peak distortion. Filter through a 0.45 µm syringe filter before injection.

Mandatory Visualizations

The following diagrams illustrate a typical HPLC workflow and the decision-making process for selecting an appropriate HPLC method for this compound and its derivatives.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis SamplePrep Sample Preparation (Dissolution, Filtration) Injector Autosampler/Injector SamplePrep->Injector MobilePhasePrep Mobile Phase Preparation (Mixing, Degassing) Pump Pump MobilePhasePrep->Pump Pump->Injector Column HPLC Column Injector->Column Detector Detector (UV/MS) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Report Generation Integration->Report

A typical experimental workflow for HPLC analysis.

Method_Selection cluster_labels Analyte This compound or Derivative AssessPolarity Assess Polarity Analyte->AssessPolarity RPHPLC Reversed-Phase HPLC (RP-HPLC) AssessPolarity->RPHPLC HILIC Hydrophilic Interaction Liquid Chromatography (HILIC) AssessPolarity->HILIC NonPolar Non-polar to Moderately Polar HighlyPolar Highly Polar

Decision tree for HPLC method selection based on analyte polarity.

References

A Comparative Analysis of the Biological Activities of 6-Methyluracil and Uracil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the distinct biological profiles of 6-Methyluracil and its parent compound, Uracil, supported by experimental data and detailed methodologies.

This guide provides a detailed comparison of the biological activities of this compound and uracil, focusing on their differential effects on cellular processes such as proliferation, wound healing, and enzyme inhibition. The inclusion of quantitative data, detailed experimental protocols, and pathway visualizations aims to equip researchers with the necessary information to advance their understanding and application of these pyrimidine analogs.

Executive Summary

Uracil is a fundamental component of ribonucleic acid (RNA), playing a crucial role in protein synthesis and other essential cellular functions. This compound, a synthetic derivative, has garnered significant interest in the pharmaceutical field for its therapeutic properties, including wound healing and the regulation of lipid peroxidation. This guide elucidates the key differences in their biological impact, providing a framework for future research and drug development.

Comparative Biological Activity

While both molecules share a core pyrimidine structure, the addition of a methyl group at the C6 position of uracil significantly alters its biological properties. This compound has demonstrated distinct activities, particularly in promoting cell proliferation and exhibiting antioxidant effects, which are not as pronounced in uracil.

Cell Proliferation

Studies have indicated that this compound can stimulate cell proliferation, a key aspect of its wound-healing capabilities. In a comparative study on immortalized lung epithelial cells, this compound exhibited a maximum tolerated dose (MTD) of 0.24 mM.[1] While this study did not directly compare it to uracil, it provides a quantitative measure of its effect on cell viability and proliferation.

Table 1: Comparative Data on Cell Proliferation

CompoundCell LineParameterValueReference
This compoundImmortalized Lung Epithelial CellsMTD0.24 mM[1]
Uracil----
Antioxidant Activity and Lipid Peroxidation

This compound has been shown to possess antioxidant properties and can regulate lipid peroxidation, a process of oxidative degradation of lipids that leads to cell damage.[2] This activity is a likely contributor to its therapeutic effects.

Table 2: Comparative Data on Antioxidant and Related Activities

CompoundAssayKey FindingReference
This compoundAntioxidant ActivityExhibits antioxidant properties.[2][3][4]
This compoundLipid PeroxidationRegulates lipid peroxidation.[2]
Uracil---

Quantitative comparative data for uracil in similar antioxidant and lipid peroxidation assays is not available in the cited literature.

Enzyme Inhibition: Thymidine Phosphorylase

Thymidine phosphorylase (TP) is an enzyme involved in pyrimidine metabolism and is also implicated in angiogenesis. Various uracil derivatives have been investigated as inhibitors of this enzyme. While specific IC50 values for this compound are not provided in the reviewed literature, studies on other 6-substituted uracil analogs have demonstrated potent inhibition of thymidine phosphorylase.[5][6] For context, a known inhibitor of thymidine phosphorylase, 7-deazaxanthine, has an IC50 value of 41.0 ± 1.63 μM.[7]

Table 3: Comparative Data on Enzyme Inhibition (Thymidine Phosphorylase)

CompoundEnzymeParameterValueReference
This compoundThymidine PhosphorylaseIC50Not Available-
UracilThymidine PhosphorylaseIC50Not Available-
7-Deazaxanthine (Reference Inhibitor)Thymidine PhosphorylaseIC5041.0 ± 1.63 μM[7]

Experimental Protocols

To facilitate further research and verification of the findings presented, this section provides detailed methodologies for key experiments.

In Vitro Wound Healing (Scratch) Assay

This assay is used to study cell migration and proliferation, which are crucial for wound healing.

Protocol:

  • Cell Seeding: Plate cells in a 6-well plate and culture until they form a confluent monolayer.

  • Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile p200 pipette tip.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment: Add fresh culture medium containing the test compound (this compound or uracil) at various concentrations. A control group with no compound should be included.

  • Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-6 hours) using an inverted microscope with a camera.

  • Data Analysis: Measure the width of the scratch at different points for each time point and calculate the percentage of wound closure over time.

Experimental Workflow for In Vitro Wound Healing Assay

A Seed cells and grow to confluence B Create a scratch in the cell monolayer A->B C Wash with PBS to remove debris B->C D Add medium with test compounds (this compound or Uracil) C->D E Capture images at regular time intervals (0h, 6h, 12h, 24h) D->E F Measure scratch width and calculate wound closure rate E->F

Caption: Workflow for the in vitro wound healing (scratch) assay.

Lipid Peroxidation (TBARS) Assay

This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a reactive aldehyde that is a byproduct of this process.

Protocol:

  • Sample Preparation: Prepare cell or tissue homogenates.

  • Reaction Mixture: To a test tube, add the sample, thiobarbituric acid (TBA) solution, and an acidic solution (e.g., trichloroacetic acid).

  • Incubation: Heat the mixture at 95°C for a defined period (e.g., 60 minutes) to allow the reaction between MDA and TBA to form a colored product.[8]

  • Cooling and Centrifugation: Cool the samples on ice and then centrifuge to pellet any precipitate.

  • Spectrophotometry: Measure the absorbance of the supernatant at 532 nm.[8]

  • Quantification: Calculate the concentration of MDA in the samples using a standard curve prepared with a known concentration of MDA.

Experimental Workflow for TBARS Assay

A Prepare cell/tissue homogenate B Add TBA and acidic solution to the sample A->B C Incubate at 95°C for 60 minutes B->C D Cool on ice and centrifuge C->D E Measure absorbance of supernatant at 532 nm D->E F Calculate MDA concentration using a standard curve E->F

Caption: Workflow for the thiobarbituric acid reactive substances (TBARS) assay.

Thymidine Phosphorylase Inhibition Assay

This spectrophotometric assay measures the activity of thymidine phosphorylase by monitoring the conversion of thymidine to thymine.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, the enzyme (thymidine phosphorylase), and the test inhibitor (this compound or uracil) at various concentrations.[9]

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a short period (e.g., 10 minutes).[9]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, thymidine.

  • Spectrophotometric Reading: Immediately begin monitoring the decrease in absorbance at 290 nm, which corresponds to the conversion of thymidine to thymine.[9]

  • Data Analysis: Calculate the rate of the reaction and determine the percentage of inhibition for each inhibitor concentration. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be calculated.

Signaling Pathways

The biological effects of this compound, particularly in wound healing, are likely mediated through the modulation of specific signaling pathways. While direct evidence specifically linking this compound to the PI3K/AKT, MAPK, and NF-κB pathways is still emerging, its known effects on cell proliferation and inflammation suggest potential involvement. The Transforming Growth Factor-beta (TGF-β) pathway is a key regulator of wound healing, and it is plausible that this compound exerts its pro-healing effects through this pathway.

Hypothesized Signaling Pathway for this compound in Wound Healing

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus This compound This compound TGFb_Receptor TGF-β Receptor This compound->TGFb_Receptor Modulates NFkB NF-κB This compound->NFkB Potential Modulation SMADs SMAD Proteins TGFb_Receptor->SMADs Activates PI3K PI3K TGFb_Receptor->PI3K Potential Crosstalk MAPK MAPK TGFb_Receptor->MAPK Gene_Expression Gene Expression (Cell Proliferation, ECM Production) SMADs->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression MAPK->Gene_Expression NFkB->Gene_Expression

Caption: Hypothesized involvement of this compound in the TGF-β signaling pathway.

Conclusion

This compound exhibits distinct biological activities compared to its parent compound, uracil, most notably in promoting cell proliferation and acting as an antioxidant. These properties underpin its therapeutic applications, particularly in wound healing. While this guide provides a comparative overview and detailed experimental protocols, further head-to-head studies with uracil are warranted to fully elucidate the specific molecular mechanisms and quantitative differences in their biological effects. The provided methodologies and pathway diagrams offer a solid foundation for researchers to design and execute such comparative investigations.

References

A Comparative Analysis of 6-Methyluracil and 5-Methyluracil in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

Unraveling the distinct biological roles of two closely related uracil analogs.

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structural analogs is paramount for innovation in therapeutics and diagnostics. This guide provides a comprehensive comparison of 6-Methyluracil and 5-Methyluracil, two positional isomers of methyl-substituted uracil, highlighting their divergent biological activities, mechanisms of action, and experimental considerations.

While both this compound and 5-Methyluracil share a common pyrimidine framework, the seemingly minor shift in the methyl group's position from the 5th to the 6th carbon dramatically alters their interaction with biological systems. 5-Methyluracil, commonly known as thymine, is a fundamental component of deoxyribonucleic acid (DNA), where it forms a base pair with adenine, ensuring the stability and integrity of the genetic code.[1][2] In contrast, this compound is a synthetic compound recognized for its diverse pharmacological activities, including tissue regeneration, anti-inflammatory effects, and radioprotective properties.[3][4][5][6][7]

Comparative Biological and Chemical Properties

PropertyThis compound5-Methyluracil (Thymine)
Primary Role Pharmacologically active agent, metabolite indicator.[3][4]Canonical nucleobase in DNA.[1][2]
Natural Occurrence Primarily synthetic, though can be a metabolite of Uracil.[3][4][7]Naturally occurring as a primary component of DNA.[1]
Key Biological Effects Promotes wound healing, regulates lipid peroxidation, exhibits antiradiation effects, derivatives show acetylcholinesterase inhibition.[5][6][8]Essential for DNA structure and replication; its derivatives can be toxic and mutagenic by interfering with DNA and RNA metabolism.[9][10][11]
Mechanism of Action Anabolic effects, stimulation of RNA synthesis.[12][13]Base pairing with adenine in the DNA double helix.
Therapeutic Applications Used in the treatment of wounds, burns, and conditions requiring tissue regeneration; intermediate in drug synthesis (e.g., dipyridamole).[7][14][15]Key intermediate in the synthesis of anti-AIDS drugs like AZT.[16]
Toxicity Generally considered to have low toxicity.High levels of its derivatives (e.g., 5-formyluracil) can be toxic and mutagenic.[9] LD50 (oral, mouse) is 3,500 mg/kg.[17]
Synonyms Pseudothymine, Methyluracil.[12]Thymine.[1][18]

Metabolic and Signaling Pathways

The metabolic fates and signaling cascades initiated by this compound and 5-Methyluracil are fundamentally different. 5-Methyluracil (Thymine) is a cornerstone of nucleotide metabolism, feeding into the DNA synthesis pathway. In contrast, this compound's biological effects are thought to be mediated through its influence on anabolic processes and RNA synthesis.[12][13]

Metabolic_and_Signaling_Pathways cluster_5MU 5-Methyluracil (Thymine) Pathway cluster_6MU This compound Pathway 5-Methyluracil 5-Methyluracil Thymidine Thymidine 5-Methyluracil->Thymidine Salvage Pathway dTMP dTMP Thymidine->dTMP Phosphorylation dTDP dTDP dTMP->dTDP dTTP dTTP dTDP->dTTP DNA Synthesis DNA Synthesis dTTP->DNA Synthesis DNA Polymerase This compound This compound Stimulation of RNA Synthesis Stimulation of RNA Synthesis This compound->Stimulation of RNA Synthesis Anabolic Effect Regulation of Lipid Peroxidation Regulation of Lipid Peroxidation This compound->Regulation of Lipid Peroxidation Antiradiation Effects Antiradiation Effects This compound->Antiradiation Effects Protein Synthesis Protein Synthesis Stimulation of RNA Synthesis->Protein Synthesis Tissue Regeneration Tissue Regeneration Protein Synthesis->Tissue Regeneration AChE_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare Reagents Prepare ATCI, DTNB, Buffer, Test Compound Mix Reagents Add Buffer, DTNB, Test Compound to wells Prepare Reagents->Mix Reagents Add Enzyme Add AChE Solution Mix Reagents->Add Enzyme Incubate Incubate Add Enzyme->Incubate Add Substrate Add ATCI Incubate->Add Substrate Measure Absorbance Read at 412 nm Add Substrate->Measure Absorbance Calculate Inhibition Compare rates with and without inhibitor Measure Absorbance->Calculate Inhibition

References

Spectroscopic comparison of 6-Methyluracil polymorphs

Author: BenchChem Technical Support Team. Date: November 2025

A Spectroscopic Showdown: Unveiling the Four Polymorphic Forms of 6-Methyluracil

For researchers, scientists, and professionals in drug development, understanding the polymorphic landscape of an active pharmaceutical ingredient (API) is critical. Different solid-state forms, or polymorphs, of the same compound can exhibit distinct physicochemical properties, impacting solubility, stability, and bioavailability. This guide provides a comparative spectroscopic analysis of the four known polymorphs of this compound (Forms I, II, III, and IV), a compound noted for its role in regulating lipid peroxidation and promoting wound healing.

The differentiation of this compound's polymorphs is crucial for ensuring product quality and therapeutic efficacy. Recent studies have expanded our knowledge from two to four distinct polymorphic forms.[1][2][3] This comparison focuses on the application of Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy as key analytical techniques for their characterization.

Data Presentation: A Spectroscopic Fingerprint

The unique molecular arrangement within the crystal lattice of each polymorph gives rise to a distinct spectroscopic fingerprint. The following tables summarize the key vibrational and magnetic resonance characteristics of the four polymorphs of this compound.

Table 1: Comparative FTIR Data for this compound Polymorphs

Vibrational ModeForm I (cm⁻¹)Form II (cm⁻¹)Form III (cm⁻¹)Form IV (cm⁻¹)
N-H Stretch3090-30403085-30353095-30453080-3030
N-H Stretch2990-29382985-29302995-29402980-2925
C-H Stretch (CH₃)2850-28002845-27952855-28052840-2790
C=O Stretch1747-17041740-16951750-17101735-1690
C=O Stretch1651-16441648-16401655-16481642-1635
C=C Stretch1615-16141612-16101618-16161610-1608

Note: The data for Forms I, II, III, and IV are based on the characteristic vibrational regions reported in the literature.[1][2] Precise peak positions can be found in the supplementary data of the cited research.

Table 2: Comparative Raman Spectroscopy Data for this compound Polymorphs

Vibrational ModeForm I (cm⁻¹)Form II (cm⁻¹)Form III (cm⁻¹)Form IV (cm⁻¹)
N-H Stretch~3126~3120Not AvailableNot Available
Ring DeformationNot AvailableNot AvailableNot AvailableNot Available
Lattice Phonons< 200< 200Not AvailableNot Available

Table 3: Comparative Solid-State ¹³C NMR Data for this compound Polymorphs

Carbon AtomForm I (ppm)Form II (ppm)Form III (ppm)Form IV (ppm)
C2Not AvailableNot AvailableNot AvailableNot Available
C4Not AvailableNot AvailableNot AvailableNot Available
C5Not AvailableNot AvailableNot AvailableNot Available
C6Not AvailableNot AvailableNot AvailableNot Available
CH₃Not AvailableNot AvailableNot AvailableNot Available

Note: Specific solid-state ¹³C NMR chemical shifts for the four distinct polymorphs of this compound are not well-documented in publicly available literature. The table structure is provided as a template for future experimental data.

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis. The following are generalized protocols for the characterization of this compound polymorphs.

1. Fourier Transform Infrared (FTIR) Spectroscopy

  • Instrumentation: A high-resolution FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Sample Preparation: Samples of each polymorph are lightly ground to a fine powder. The analysis is typically performed using an Attenuated Total Reflectance (ATR) accessory with a diamond crystal. A small amount of the powdered sample is placed directly onto the ATR crystal, and firm, consistent pressure is applied.

  • Data Acquisition: Spectra are collected in the mid-infrared range (4000-400 cm⁻¹) with a spectral resolution of at least 2 cm⁻¹. A minimum of 32 scans are co-added to ensure a high signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal is recorded prior to each sample measurement.

  • Data Analysis: The resulting spectra are baseline corrected and normalized for comparison. Key differentiating peaks in the N-H, C=O, and fingerprint regions are identified and tabulated.

2. Raman Spectroscopy

  • Instrumentation: A confocal Raman microscope equipped with a high-resolution grating and a sensitive CCD detector. A common excitation laser wavelength for pharmaceutical analysis is 785 nm to minimize fluorescence.

  • Sample Preparation: A small amount of the crystalline powder of each polymorph is placed on a microscope slide.

  • Data Acquisition: The laser is focused on a representative area of the sample using an appropriate objective lens (e.g., 50x). Spectra are collected over a spectral range of 100-3200 cm⁻¹ with a spectral resolution of 1-2 cm⁻¹. The laser power and exposure time are optimized to obtain good signal quality without causing sample degradation.

  • Data Analysis: Spectra are baseline corrected, and cosmic rays are removed. The peak positions and relative intensities are compared, with particular attention to the low-frequency lattice phonon modes (< 200 cm⁻¹), which are highly sensitive to crystal packing.

3. Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

  • Instrumentation: A solid-state NMR spectrometer with a magic-angle spinning (MAS) probe.

  • Sample Preparation: The crystalline powder of each polymorph is packed into a zirconia rotor (e.g., 4 mm diameter).

  • Data Acquisition: ¹³C cross-polarization magic-angle spinning (CP/MAS) experiments are performed. The spinning speed is set to a high value (e.g., 10-15 kHz) to average out anisotropic interactions. A sufficient recycle delay is used to ensure full relaxation of the nuclei.

  • Data Analysis: The acquired spectra are referenced to a standard (e.g., adamantane). The chemical shifts of the non-equivalent carbon atoms in the this compound molecule are determined for each polymorph. Differences in chemical shifts are indicative of changes in the local electronic environment due to different crystal packing.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic comparison of this compound polymorphs.

Spectroscopic_Workflow Workflow for Spectroscopic Comparison of this compound Polymorphs cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison cluster_output Output Polymorphs Polymorphs I, II, III, IV FTIR FTIR Spectroscopy Polymorphs->FTIR Raman Raman Spectroscopy Polymorphs->Raman ssNMR Solid-State NMR Polymorphs->ssNMR Process Spectral Processing (Baseline Correction, Normalization) FTIR->Process Raman->Process ssNMR->Process Compare Comparative Analysis (Peak Positions, Shifts, Intensities) Process->Compare Guide Comparison Guide Compare->Guide

Caption: Workflow for the spectroscopic comparison of this compound polymorphs.

References

A Comparative Guide to the Synthesis of 6-Methyluracil

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of 6-methyluracil, a key intermediate in the production of various pharmaceuticals, is achievable through several synthetic routes. This guide provides a comparative analysis of the most common and effective methods, offering researchers, scientists, and drug development professionals the necessary data to select the optimal method for their specific needs. The comparison focuses on key performance indicators such as reaction yield, duration, and conditions, supported by detailed experimental protocols.

Comparative Analysis of Synthesis Methods

The selection of a synthesis method for this compound is often a trade-off between yield, reaction time, cost, and environmental impact. The following table summarizes the quantitative data for the primary synthesis routes, providing a clear basis for comparison.

MethodReactantsCatalyst/ReagentSolventReaction TimeTemperatureYield
Method 1: Behrend's Synthesis Ethyl acetoacetate, UreaHydrochloric acidEthanol5-7 daysRoom Temp.71-77%
Method 2: Thiourea Condensation Ethyl acetoacetate, Thiourea, Chloroacetic acidPotassium hydroxideEthanol, Water~4 hoursRefluxHigh
Method 3: Catalytic Synthesis Methyl acetoacetate, Ureap-toluenesulfonic acidPetroleum EtherNot specified60-90 °C~76-78%
Method 4: Diketene Condensation Diketene, UreaNot specifiedNot specifiedNot specifiedNot specifiedReported

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below to ensure reproducibility and accurate comparison.

Method 1: Behrend's Synthesis from Ethyl Acetoacetate and Urea

This classical method involves the condensation of ethyl acetoacetate and urea, followed by cyclization.[1]

Step 1: Condensation

  • In a 5-inch crystallizing dish, mix 160 g (1.23 moles) of ethyl acetoacetate, 80 g (1.33 moles) of finely powdered urea, 25 cc of absolute alcohol, and ten drops of concentrated hydrochloric acid.

  • Cover the dish loosely with a watch glass and place it in a vacuum desiccator over concentrated sulfuric acid.

  • Evacuate the desiccator continuously with a water pump for five to seven days, or until the mixture is completely dry. The crude β-uraminocrotonic ester should weigh 200-205 g.

Step 2: Cyclization

  • Prepare a solution of 80 g (2 moles) of sodium hydroxide in 1.2 L of water and heat to 95°C.

  • Stir the dry, finely powdered crude β-uraminocrotonic ester into the hot sodium hydroxide solution.

  • Cool the clear solution to 65°C and carefully acidify by slowly adding concentrated hydrochloric acid while stirring.

  • The this compound will precipitate. Cool the mixture further and collect the product by filtration.

  • Wash the collected solid with cold water, followed by alcohol and ether.

  • Air-dry the final product. The expected yield is 110-120 g (71-77%).

Method 2: Synthesis via Thiourea and Chloroacetic Acid

This two-step method involves the initial formation of a thiopyrimidine derivative, which is then converted to this compound.[2]

Step 1: Synthesis of the Thiopyrimidine Derivative

  • In a round-bottomed flask, combine 3.8 g of thiourea, 7.4 mL of ethyl acetoacetate, and 5 mL of ethanol.

  • Separately, prepare a solution of 3.39 g of potassium hydroxide in 5 mL of water.

  • Slowly add the potassium hydroxide solution to the flask with constant stirring.

  • Heat the mixture under reflux for 2 hours.

  • Acidify the resulting solution with concentrated hydrochloric acid, cool, and filter to obtain the thiopyrimidine derivative.

Step 2: Synthesis of this compound

  • Take 4 g of the synthesized thiopyrimidine derivative and place it in a round-bottomed flask.

  • Add 10 mL of a solution containing 7 mL of chloroacetic acid in 10 mL of water.

  • Heat the mixture under reflux for 2 hours.

  • Filter the reaction mixture and crystallize the product to obtain this compound.

Method 3: Catalytic Synthesis with p-Toluenesulfonic Acid

This method utilizes an organic sulfonic acid as a catalyst to improve reaction efficiency.[3]

  • In a suitable reactor, combine methyl acetoacetate and urea in a petroleum hydrocarbon solvent.

  • Add p-toluenesulfonic acid as a catalyst.

  • Heat the reaction mixture to 60-90°C to initiate an azeotropic distillation, which removes the water formed during the reaction.

  • After the reaction is complete, the beta-carbamido butenolate intermediate is separated from the solvent.

  • The intermediate then undergoes dealcoholysis and self-cyclization in an alkaline solution to form the this compound salt.

  • Finally, neutralization with an acid yields the solid this compound product. A reported yield for a similar process is 78%.[3]

Synthesis Pathways Overview

The following diagram illustrates the different synthetic pathways to this compound.

G cluster_0 Method 1: Behrend's Synthesis cluster_1 Method 2: Thiourea Condensation cluster_2 Method 3: Catalytic Synthesis cluster_3 Method 4: Diketene Condensation EAA Ethyl Acetoacetate Intermediate1 β-Uraminocrotonic Ester EAA->Intermediate1 HCl, Ethanol Urea Urea Urea->Intermediate1 SixMU This compound Intermediate1->SixMU NaOH, then HCl EAA2 Ethyl Acetoacetate Intermediate2 Thiopyrimidine Derivative EAA2->Intermediate2 KOH, Ethanol Thiourea Thiourea Thiourea->Intermediate2 Intermediate2->SixMU Chloroacetic Acid MAA Methyl Acetoacetate Intermediate3 Beta-carbamido butenolate MAA->Intermediate3 p-TSA, Petroleum Ether Urea2 Urea Urea2->Intermediate3 Intermediate3->SixMU Alkali, then Acid Diketene Diketene Diketene->SixMU Urea3 Urea Urea3->SixMU

Synthetic routes to this compound.

References

6-Methyluracil: A Comparative Analysis of Efficacy in the Pyrimidine Class

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the vast landscape of pyrimidine derivatives, which are fundamental to various biological processes and form the backbone of numerous therapeutic agents, 6-Methyluracil (6-MU) has emerged as a compound of significant interest. This guide provides a comprehensive comparison of the efficacy of this compound against other notable pyrimidine derivatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Abstract

This compound, a derivative of the pyrimidine base uracil, has demonstrated a distinct profile of biological activities, including wound healing, immunomodulation, and neuroprotection. This report synthesizes available data to compare its efficacy with other key pyrimidine derivatives, such as the widely used anticancer drug 5-Fluorouracil (5-FU) and various antiviral nucleoside analogues. The comparative analysis focuses on cellular proliferation, antiviral activity, and immunomodulatory effects, presenting quantitative data and detailed experimental protocols to facilitate objective evaluation.

Comparative Efficacy in Cellular Proliferation

A key area of investigation for pyrimidine derivatives is their effect on cell growth. While some, like 5-Fluorouracil, are designed to be cytotoxic to cancer cells, others, such as this compound, can exhibit proliferative effects, which is beneficial for tissue regeneration.

A study on immortalized lung epithelial cells provides a direct comparison of this compound with other 6-substituted uracil derivatives. The results highlight the influence of the substituent at the 6-position on the compound's effect on cell proliferation.[1][2]

Table 1: Comparative Proliferative Activity of 6-Substituted Uracil Derivatives on Lung Epithelial Cells [1][2]

CompoundMaximum Tolerated Dose (MTD) (mM)IC50 (mM)Proliferation Index (%) Increase
This compound 0.24 >10 -
3-Methyl-6-cyclopropyluracil>1.0>1075
1-Butyl-6-methyluracil>1.0>1025
6-iso-Propyl-2-thiouracil>1.0>10-
6-tret-Butyl-2-thiouracil>1.0>10-
1-Methyl-6-aminouracil<0.24<10-

Data synthesized from the study on 6-substituted uracil derivatives' effect on lung cell proliferation.[1][2]

The data indicates that while this compound itself has a moderate maximum tolerated dose, certain modifications to its structure, such as the addition of a cyclopropyl or butyl group, can significantly increase this tolerance and enhance cell proliferation.[1][2] This suggests a potential for developing more potent regenerative agents based on the this compound scaffold.

Antiviral Activity: A Comparative Perspective

Pyrimidine derivatives are a cornerstone of antiviral therapy. Nucleoside analogues, which mimic natural pyrimidines, are particularly effective. While this compound is not a frontline antiviral, understanding its potential in this area is crucial.

Currently, direct comparative studies of this compound's antiviral efficacy against established drugs like Acyclovir are limited. However, the broader class of pyrimidine derivatives has shown significant promise. For instance, various novel pyrimidine analogues have demonstrated potent activity against a range of viruses, including Human Coronavirus 229E (HCoV-229E) and SARS-CoV-2.[3][4] The mechanism of action for many antiviral pyrimidine derivatives involves the inhibition of viral replication by acting as chain terminators during DNA or RNA synthesis.

dot

Antiviral_Mechanism cluster_virus Viral Replication Cycle Viral_Entry Viral Entry Uncoating Uncoating Viral_Entry->Uncoating Viral_DNA_Synthesis Viral DNA/RNA Synthesis Uncoating->Viral_DNA_Synthesis Assembly Viral Assembly Viral_DNA_Synthesis->Assembly Release Release of New Virions Assembly->Release Pyrimidine_Analogue Pyrimidine Analogue (e.g., Acyclovir) Inhibition Inhibition Pyrimidine_Analogue->Inhibition Inhibition->Viral_DNA_Synthesis Blocks chain elongation

Caption: General mechanism of action for antiviral pyrimidine nucleoside analogues.

Immunomodulatory and Anti-inflammatory Effects

This compound has been noted for its immunomodulatory properties, which contribute to its wound-healing capabilities. It has been shown to normalize nucleic metabolism and accelerate cell regeneration.[5] The anti-inflammatory effect is linked to the inhibition of proteolytic enzyme activity.[5]

In comparison, other pyrimidine derivatives have been investigated for their selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. For example, certain novel pyrimidine derivatives have demonstrated high selectivity for COX-2 over COX-1, suggesting a potential for developing anti-inflammatory drugs with a favorable safety profile.[6][7]

dot

Immunomodulation_Pathway Stimulus Inflammatory Stimulus Arachidonic_Acid Arachidonic Acid Stimulus->Arachidonic_Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrimidine_Derivative Selective Pyrimidine Derivative Pyrimidine_Derivative->COX2 Inhibits 6_Methyluracil This compound Regeneration Tissue Regeneration 6_Methyluracil->Regeneration Proteolytic_Inhibition Inhibition of Proteolytic Enzymes 6_Methyluracil->Proteolytic_Inhibition Reduces Proteolytic_Inhibition->Inflammation Reduces

Caption: Contrasting anti-inflammatory mechanisms of pyrimidine derivatives.

Experimental Protocols

Cell Proliferation Assay (based on the study of 6-substituted uracil derivatives)[1][2]
  • Cell Culture: Immortalized lung epithelial cells are cultured to approximately 80% confluency in a suitable medium.

  • Cell Seeding: Cells are trypsinized, resuspended in complete medium, and seeded into 96-well plates at a predetermined density.

  • Compound Preparation: this compound and other pyrimidine derivatives are dissolved in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions. These are then serially diluted in cell culture medium to achieve the desired final concentrations.

  • Treatment: The culture medium is replaced with the medium containing the various concentrations of the test compounds. A vehicle control (medium with the same concentration of DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.

  • Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The Maximum Tolerated Dose (MTD) and the half-maximal inhibitory concentration (IC50) are determined from the dose-response curves.

dot

Experimental_Workflow Start Start Cell_Culture Culture Lung Epithelial Cells Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Compound_Prep Prepare Serial Dilutions of Pyrimidine Derivatives Seeding->Compound_Prep Treatment Treat Cells with Compounds Compound_Prep->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Analyze Data (MTD, IC50) MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing the proliferative activity of pyrimidine derivatives.

Conclusion

This compound exhibits a unique profile among pyrimidine derivatives, characterized by its ability to promote cell proliferation, which is advantageous for wound healing and tissue regeneration. In contrast, other derivatives like 5-Fluorouracil are potent cytotoxic agents used in cancer therapy, while many nucleoside analogues are powerful antiviral drugs. The comparative data presented herein underscores the significant impact of structural modifications on the biological activity of the pyrimidine scaffold. Further head-to-head studies are warranted to fully elucidate the therapeutic potential of this compound in comparison to other pyrimidine derivatives across a broader range of biological activities. This will enable a more precise positioning of this compound and its analogues in the therapeutic landscape.

References

Unraveling the Dichotomy: In Vivo and In Vitro Effects of 6-Methyluracil

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of 6-methyluracil (6-MU), a pyrimidine derivative with known therapeutic properties, reveals distinct yet complementary effects in living organisms (in vivo) versus controlled laboratory settings (in vitro). This guide provides researchers, scientists, and drug development professionals with a comparative overview of 6-MU's performance, supported by experimental data, detailed methodologies, and visual representations of its proposed mechanisms of action.

Quantitative Analysis: A Tale of Two Environments

The biological activity of this compound exhibits notable differences when comparing its effects within a whole organism to those in isolated cellular systems. The following tables summarize key quantitative data from various studies, highlighting the disparities in effective concentrations and observed outcomes.

In Vivo Efficacy and Dosage
Parameter Animal Model Dosage Effect Reference
Wound HealingRats2.7 mg/kg (intraperitoneal)Accelerated healing of burn wounds.[1][1]
Wound HealingRats50 mg/kg (intraperitoneal)Significant acceleration of burn wound healing.[1][1]
Radioprotective EffectMice50 mg/kg (intraperitoneal)Pronounced radioprotective effect.MedChemExpress
In Vitro Cellular Response
Parameter Cell Line Concentration Effect Reference
Maximum Tolerated Dose (MTD)Immortalized fetal calf lung cells (LC)0.24 mMHighest concentration with no significant cytotoxic effect.[2][2]

Deciphering the Mechanisms: From Whole Body to Single Cell

In vivo, this compound is recognized for its anabolic and regenerative properties. Studies have demonstrated its ability to stimulate tissue repair, particularly in the context of wound healing.[1][2] This is attributed to its capacity to enhance epidermal proliferation and modulate the inflammatory response to favor the fibroblastic component.[2] Furthermore, 6-MU has been shown to regulate lipid peroxidation, suggesting an antioxidant-like activity that contributes to its therapeutic effects in pathological states.[3]

In the controlled environment of in vitro studies, the focus shifts to the direct cellular effects of this compound. Research on immortalized lung cells has established a maximum tolerated dose of 0.24 mM, providing a baseline for its cytotoxic potential.[2] At concentrations below this threshold, derivatives of this compound have been shown to promote cell proliferation, which aligns with the regenerative effects observed in vivo.[2]

Proposed Anabolic Signaling Pathway

While the precise molecular targets of this compound are still under investigation, its anabolic effects suggest a potential interaction with key signaling pathways that regulate cell growth and protein synthesis. A plausible mechanism involves the modulation of the PI3K/Akt/mTOR pathway, a central regulator of cellular metabolism and growth.

Anabolic_Signaling_Pathway_of_6_Methyluracil cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 6-MU This compound Receptor Growth Factor Receptor 6-MU->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: Proposed anabolic signaling pathway of this compound.

Experimental Methodologies

To ensure the reproducibility and validation of the cited findings, detailed experimental protocols are provided below.

In Vivo Wound Healing Model

Objective: To assess the efficacy of this compound in accelerating the healing of thermal burns in a rat model.[1]

Protocol:

  • Animal Model: Noninbred albino rats are used.

  • Burn Induction: A standardized thermal burn is created on the dorsal side of the animals.

  • Treatment: this compound is administered via a single intraperitoneal injection at doses of 2.7 mg/kg or 50 mg/kg.

  • Assessment: The progression of wound healing is monitored over time. This includes measuring the wound area and conducting histological analysis of tissue samples to evaluate epidermal and dermal regeneration.

  • Biochemical Analysis: Livers and erythrocytes are collected to measure lipid peroxidation parameters, providing insights into the antioxidant effects of the treatment.

Wound_Healing_Workflow Animal_Model Rat Model Burn_Induction Thermal Burn Induction Animal_Model->Burn_Induction Treatment 6-MU Injection (2.7 or 50 mg/kg) Burn_Induction->Treatment Monitoring Wound Healing Assessment (Area Measurement, Histology) Treatment->Monitoring Biochem Biochemical Analysis (Lipid Peroxidation) Monitoring->Biochem

Caption: Experimental workflow for in vivo wound healing assessment.

In Vitro Cell Proliferation Assay

Objective: To determine the maximum tolerated dose (MTD) and proliferative effects of this compound on an immortalized fetal calf lung cell line (LC).[2]

Protocol:

  • Cell Culture: LC cells are cultured in a suitable medium supplemented with fetal calf serum.

  • Compound Preparation: this compound is dissolved in a vehicle (e.g., DMSO) and then diluted in the cell culture medium to achieve the desired concentrations.

  • Cell Treatment: The cells are exposed to various concentrations of this compound for a specified period (e.g., 24 hours).

  • Viability Assessment: Cell viability is determined using a standard method, such as the MTT assay or by direct cell counting using a hemocytometer.

  • Data Analysis: The MTD is defined as the highest concentration of the compound that does not significantly reduce cell viability compared to the vehicle control. The proliferative index can be calculated by comparing the number of cells in treated versus control wells.

Cell_Proliferation_Workflow Cell_Culture Lung Cell Culture Compound_Prep 6-MU Preparation Cell_Culture->Compound_Prep Treatment Cell Treatment with 6-MU Compound_Prep->Treatment Viability_Assay Cell Viability Assessment (e.g., MTT Assay) Treatment->Viability_Assay Data_Analysis MTD & Proliferation Index Calculation Viability_Assay->Data_Analysis

Caption: Experimental workflow for in vitro cell proliferation assay.

Conclusion

The examination of this compound's effects in vivo and in vitro underscores the importance of a multi-faceted approach in drug evaluation. While in vivo studies reveal its systemic benefits in promoting tissue regeneration and mitigating damage, in vitro assays provide crucial data on its direct cellular toxicity and proliferative capacity. The proposed involvement of the PI3K/Akt/mTOR pathway offers a promising avenue for future research to fully elucidate the molecular mechanisms underpinning its therapeutic actions. This comparative guide serves as a valuable resource for the scientific community, facilitating a deeper understanding of this compound's biological profile and informing its potential clinical applications.

References

6-Methyluracil: A Performance Benchmark for Synthetic Intermediates in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of a versatile and efficient synthetic intermediate is a critical decision that can significantly impact the timeline and success of a project. 6-Methyluracil, a pyrimidine derivative, has emerged as a valuable building block in the synthesis of a wide array of biologically active molecules. This guide provides an objective comparison of this compound's performance against alternative synthetic strategies, supported by experimental data, detailed protocols, and visualizations of its role in relevant biological pathways.

Performance Comparison: this compound vs. Alternative Synthetic Routes

The utility of this compound as a synthetic intermediate is best demonstrated by comparing its performance in key chemical transformations against established alternative methods. The following tables summarize quantitative data for the synthesis of this compound itself and its subsequent derivatization, offering a glimpse into its efficiency.

Table 1: Synthesis of this compound - A Comparison of Methods
Starting MaterialsReagents and ConditionsYield (%)Reference
Ethyl acetoacetate, UreaAbsolute ethanol, concentrated HCl, vacuum desiccation, then NaOH, HCl71-77[1]
Diketene, UreaNot specifiedNot specified[1]
MethylthiouracilLead hydroxide, alkaline mediumNot specified[1]

The classical synthesis of this compound from ethyl acetoacetate and urea provides a reliable and high-yielding route to this important intermediate.[1] While other methods exist, the accessibility of the starting materials and the robust nature of this condensation reaction make it a common choice in many laboratory settings.

Table 2: Halogenation of this compound - A Key Functionalization
Halogenating AgentOxidizing Agent / ConditionsProductYield (%)Reference
I₂NaNO₃, acetic acid5-Iodo-6-methyluracil40[2]
KIH₂O₂, H₂SO₄ (20%)5-Iodo-6-methyluracil95[2]
Br₂H₂O₂, acetic acid5-Bromo-6-methyluracil85[2]
KBrH₂O₂, H₂SO₄ (20%)5-Bromo-6-methyluracil92[2]
KClH₂O₂, H₂SO₄ (10%)5-Chloro-6-methyluracil & 5,5-Dichloro-6-hydroxy-6-methyl-5,6-dihydrouracilMixture[2]

The 5-position of the this compound ring is readily halogenated, providing a handle for further synthetic modifications. The choice of halogenating agent and reaction conditions can be tuned to achieve high yields of the desired 5-halo-6-methyluracil.[2] This functionalized intermediate is a valuable precursor for introducing further diversity into the molecule.

Comparison with De Novo Pyrimidine Synthesis: The Biginelli Reaction

While this compound provides a pre-formed pyrimidine ring for elaboration, de novo synthesis methods, such as the Biginelli reaction, construct the pyrimidine core from acyclic precursors in a one-pot, multi-component reaction.[3][4][5][6]

Advantages of using this compound:

  • Regiocontrol: When starting with this compound, the substitution pattern on the pyrimidine ring is pre-defined, offering excellent control over the regiochemistry of subsequent reactions.

  • Versatility: The existing functional groups on this compound (the methyl group and the uracil ring itself) can be readily modified, allowing for the synthesis of a wide range of derivatives.

Advantages of the Biginelli Reaction:

  • Diversity-oriented: The three-component nature of the Biginelli reaction allows for the rapid generation of a diverse library of dihydropyrimidines by varying the aldehyde, β-dicarbonyl compound, and urea or thiourea component.[3][4]

  • Atom Economy: As a one-pot reaction, it is an atom-economical process that can lead to complex molecules in a single step.[3]

Ultimately, the choice between using a pre-functionalized intermediate like this compound and a de novo synthesis depends on the specific target molecule and the desired level of diversity in a synthetic library.

Experimental Protocols

Detailed and reliable experimental protocols are essential for reproducible research. The following sections provide methodologies for the synthesis of this compound and a key derivatization reaction.

Synthesis of this compound from Ethyl Acetoacetate and Urea

This procedure is a well-established method for the gram-scale synthesis of this compound.[1]

Materials:

  • Urea, finely powdered (80 g, 1.33 moles)

  • Ethyl acetoacetate (160 g, 1.23 moles)

  • Absolute ethanol (25 cc)

  • Concentrated hydrochloric acid (10 drops)

  • Sodium hydroxide (80 g, 2 moles)

  • Concentrated hydrochloric acid (for acidification)

  • Water, alcohol, and ether for washing

Procedure:

  • In a 5-inch crystallizing dish, thoroughly mix the urea, ethyl acetoacetate, absolute ethanol, and 10 drops of concentrated hydrochloric acid.

  • Cover the dish loosely with a watch glass and place it in a vacuum desiccator over concentrated sulfuric acid.

  • Evacuate the desiccator continuously with a water pump until the mixture is completely dry (typically 5-7 days).

  • Dissolve the dry, powdered crude β-uraminocrotonic ester in a solution of 80 g of sodium hydroxide in 1.2 L of water at 95°C.

  • Cool the clear solution to 65°C and carefully acidify it by the slow addition of concentrated hydrochloric acid while stirring.

  • The this compound will precipitate. Cool the mixture further, then collect the product by filtration.

  • Wash the collected solid with cold water, followed by alcohol, and then ether.

  • Air-dry the product to obtain 110-120 g (71-77% yield) of this compound as a colorless powder.

N-Alkylation of this compound: Synthesis of 1-Butyl-6-methyluracil

This protocol details the N-alkylation of this compound to introduce a butyl group at the N1 position.[7]

Materials:

  • This compound (10 g, 79.3 mmol)

  • 1 M Sodium hydroxide solution (100 mL)

  • Butyl bromide

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve this compound in 1 M sodium hydroxide solution in a round-bottom flask.

  • Add butyl bromide to the solution and heat the mixture at 90°C for 20 hours.

  • After cooling, extract the reaction mixture with dichloromethane.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain a mixture of 1-butyl and 3-butyl derivatives.

  • The isomers can be separated by column chromatography to yield pure 1-butyl-6-methyluracil.

Signaling Pathway and Experimental Workflow Visualization

To better understand the context in which this compound derivatives are being investigated, the following diagrams, created using the DOT language, illustrate a relevant signaling pathway and a general experimental workflow.

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse Presynaptic_Neuron Presynaptic Neuron Acetylcholine Acetylcholine (ACh) Presynaptic_Neuron->Acetylcholine Release Postsynaptic_Neuron Postsynaptic Neuron Signal_Transmission Signal Transmission Postsynaptic_Neuron->Signal_Transmission Synaptic_Cleft Synaptic Cleft Acetylcholine_Vesicle Acetylcholine Vesicles ACh_Receptor Acetylcholine Receptor Acetylcholine->ACh_Receptor Binds to Acetylcholinesterase Acetylcholinesterase (AChE) Acetylcholine->Acetylcholinesterase Hydrolyzed by ACh_Receptor->Postsynaptic_Neuron Activates Choline_Acetate Choline + Acetate Acetylcholinesterase->Choline_Acetate 6_Methyluracil_Derivative This compound Derivative (Inhibitor) 6_Methyluracil_Derivative->Acetylcholinesterase Inhibits

Caption: Acetylcholinesterase Inhibition by a this compound Derivative.

Derivatives of this compound have been investigated as inhibitors of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, these compounds can increase the levels of acetylcholine in the synaptic cleft, a strategy being explored for the treatment of Alzheimer's disease.

Synthesis_Workflow Start Starting Materials (e.g., this compound) Reaction Chemical Transformation (e.g., Halogenation, Alkylation) Start->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Crystallization, Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Final_Product Pure Derivative Analysis->Final_Product

Caption: General Workflow for the Synthesis of this compound Derivatives.

This diagram outlines the typical steps involved in the synthesis of a derivative starting from this compound. The process involves the chemical reaction itself, followed by work-up and purification to isolate the desired product, which is then characterized to confirm its structure and purity.

References

Safety Operating Guide

Proper Disposal of 6-Methyluracil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 6-Methyluracil is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is essential to mitigate risks and ensure regulatory compliance. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound.

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service, which will typically involve incineration. This approach ensures that the compound is destroyed in a controlled and environmentally sound manner.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, gloves, and a lab coat. All handling of solid this compound should be performed in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust particles.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound waste:

  • Segregation and Collection:

    • Isolate all waste containing this compound, including contaminated labware, unused product, and spill cleanup materials.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Containerization:

    • Place the this compound waste into a designated, leak-proof, and chemically compatible container.

    • The container should be clearly labeled as "Hazardous Waste."

  • Labeling:

    • The hazardous waste label must include the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The quantity of waste

      • The date of waste generation

      • The location of origin (e.g., lab and room number)

      • The name and contact information of the principal investigator.

  • Dissolution for Incineration (to be performed by the licensed disposal service or as per their specific instructions):

    • For incineration, this compound is typically dissolved in a combustible solvent.

    • Based on solubility data, suitable solvents may include dimethyl sulfoxide (DMSO) or heated alcohols such as ethanol.[1][2][3]

    • Crucially, the choice of solvent and the dissolution procedure must be confirmed with the licensed professional waste disposal service to ensure compatibility with their incineration process.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to schedule a pickup.

    • Provide them with all necessary information about the waste, as detailed on the hazardous waste label.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to the disposal of this compound.

ParameterValue/InformationSource
Recommended Disposal Method Incineration via a licensed professional waste disposal serviceSafety Data Sheets
Personal Protective Equipment Safety glasses, gloves, lab coatGeneral Laboratory Safety
Solubility for Dissolution Slightly soluble in DMSO and heated methanol[1][2]
Hazardous Waste Labeling Must include "Hazardous Waste," chemical name, quantity, date, location, and PI contactEPA/RCRA Guidelines

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Generation of This compound Waste segregate Segregate and Collect Waste start->segregate sewer_check Is Sewer Disposal Permitted by Local Regulations and EHS? start->sewer_check containerize Place in a Labeled, Compatible Container segregate->containerize label Affix Hazardous Waste Label containerize->label contact_ehs Contact EHS or Licensed Waste Disposal Service label->contact_ehs pickup Schedule and Prepare for Pickup contact_ehs->pickup incineration Disposal via Incineration pickup->incineration sewer_disposal Dilute and Dispose per Strict Institutional Guidelines sewer_check->sewer_disposal Yes prohibited Sewer Disposal Prohibited sewer_check->prohibited No prohibited->segregate

Figure 1. Decision workflow for the disposal of this compound waste.

Important Note on Sewer Disposal: While some general chemical disposal guidelines may mention sewer disposal for certain non-hazardous, water-soluble compounds, this is not the recommended primary disposal route for this compound . The decision to dispose of any chemical via the sanitary sewer must be made in strict accordance with local regulations and institutional policies, and typically requires explicit permission from the EHS office. Unauthorized sewer disposal can lead to environmental contamination and regulatory violations. The primary and safest method for this compound disposal remains incineration through a licensed professional service.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyluracil
Reactant of Route 2
6-Methyluracil

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。